Methyl 3-aminopropanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-aminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-7-4(6)2-3-5/h2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCXPYDBYUEZCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194322 | |
| Record name | Methyl beta-alanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4138-35-6 | |
| Record name | Methyl beta-alanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004138356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl beta-alanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 3-aminopropanoate CAS number
An In-depth Technical Guide on Methyl 3-aminopropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a versatile building block in organic synthesis. The compound is most commonly handled as its hydrochloride salt due to its enhanced stability and ease of use as a crystalline solid. This document covers its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its applications in research and drug development.
Chemical Identity
This compound is the methyl ester of the non-essential amino acid β-alanine. It is identified by two primary CAS numbers depending on whether it is in its free base form or its more common hydrochloride salt form.
| Identifier | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 4138-35-6[1][2] | 3196-73-4[3][4][5] |
| Synonyms | 3-Aminopropionic acid methyl ester, βAla-OMe[1] | β-Alanine methyl ester hydrochloride, Methyl beta-alanate HCl[4][5] |
| Molecular Formula | C₄H₉NO₂[1] | C₄H₁₀ClNO₂[3][5] |
| Molecular Weight | 103.12 g/mol [6] | 139.58 g/mol [3][5] |
| InChIKey | UZCXPYDBYUEZCV-UHFFFAOYSA-N[2] | XPGRZDJXVKFLHQ-UHFFFAOYSA-N[5] |
| Canonical SMILES | COC(=O)CCN[1] | COC(=O)CCN.Cl[5] |
| PubChem CID | 192794 | 2734767[7] |
Physicochemical Properties
A summary of the key physical and chemical properties for both the free base and the hydrochloride salt is presented below. The hydrochloride salt is typically a white to off-white crystalline powder.[8]
| Property | Value | Form |
| Appearance | Colorless to pale yellow liquid[1] | Free Base |
| White to off-white crystalline powder[8] | Hydrochloride Salt | |
| Melting Point | 103-104 °C[9] | Hydrochloride Salt |
| Boiling Point | 48 °C @ 0.12 Torr[9] | Free Base |
| Solubility | Soluble in polar solvents like water and alcohols.[1] | Both |
Synthesis and Purification
This compound hydrochloride is commonly synthesized via the Fischer esterification of β-alanine using methanol (B129727) in the presence of an acid catalyst.[10] Thionyl chloride (SOCl₂) is a highly effective reagent as it reacts with methanol to generate HCl in situ, which serves as the catalyst and also forms the final hydrochloride salt.[10][11]
Logical Workflow for Synthesis
Caption: Synthesis workflow for this compound Hydrochloride.
Experimental Protocol: Synthesis via Fischer Esterification
This protocol details the synthesis of this compound hydrochloride from β-alanine using thionyl chloride and methanol.[11]
Materials:
-
β-Alanine
-
Anhydrous Methanol
-
Thionyl chloride (SOCl₂)[10]
-
Round-bottom flask
-
Constant-pressure dropping funnel with drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 60 mL of anhydrous methanol. Place the flask in an ice bath to cool.
-
Catalyst Addition: While stirring, slowly add 4 mL of thionyl chloride (SOCl₂) dropwise from a constant-pressure dropping funnel. Ensure the setup allows for off-gas to be safely vented or absorbed (e.g., with a NaOH solution).[11]
-
Initial Stirring: Stir the resulting acidic methanol solution in the ice bath for 1 hour.
-
Reactant Addition: Add 8 mmol of β-alanine to the mixture. Remove the flask from the ice bath and continue stirring at room temperature for 30 minutes.[11]
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 66°C) for 6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the β-alanine starting material is consumed.[11]
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the solvent (methanol) and any volatile byproducts using a rotary evaporator. The remaining solid is the final product, this compound hydrochloride. The yield is typically high to quantitative.[10][11]
-
Purification (Optional): If necessary, the product can be further purified by recrystallization, often from a methanol/ether solvent system.[8]
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed through a combination of analytical techniques.
General Analytical Workflow
Caption: General analytical workflow for the characterization of a synthesized compound.
Spectroscopic Data
The following table summarizes typical NMR spectral data for this compound hydrochloride, which is crucial for structural confirmation.[12]
| Spectrum | Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| ¹H NMR | -NH ₃⁺ | ~8.27 | broad singlet | 3H |
| -OCH ₃ | ~3.77 | singlet | 3H | |
| -CH ₂-NH₃⁺ | ~3.39 | triplet | 2H | |
| -C(=O)-CH ₂- | ~2.95 | triplet | 2H | |
| ¹³C NMR | C =O (Ester Carbonyl) | ~171.0 | - | - |
| -OC H₃ (Methoxy) | ~52.5 | - | - | |
| -C H₂-NH₃⁺ | ~34.8 | - | - | |
| -C(=O)-C H₂- | ~31.1 | - | - |
Note: Chemical shifts are approximate and can vary based on the deuterated solvent and spectrometer frequency. The ¹H NMR data shown was reported in Chloroform-d (CDCl₃) at 500 MHz.[12][13]
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound hydrochloride.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) inside a clean NMR tube.[12]
-
Ensure complete dissolution, using gentle vortexing if necessary.
Data Acquisition (400 MHz Spectrometer Example):
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.[12]
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: ≥1024 scans.[12]
-
Applications in Research and Drug Development
This compound hydrochloride is not known for its own pharmacological activity.[8] Instead, its value lies in its role as a versatile synthetic precursor and building block in medicinal chemistry.[8][14]
Key Applications:
-
Scaffold Elaboration: The primary amine provides a reactive site for amide bond formation, allowing for the extension of molecular structures.[14]
-
Peptidomimetic Design: As a β-amino acid ester, it is incorporated into peptide chains to create peptidomimetics. Peptides containing β-amino acids often exhibit enhanced resistance to enzymatic degradation, a highly desirable trait for therapeutic peptides.[15]
-
Linker Chemistry: The flexible three-carbon backbone is useful as a linker to connect two pharmacophores, which is a key strategy in designing molecules like PROTACs (proteolysis-targeting chimeras).[14]
-
Precursor to Bioactive Molecules: While indirect, derivatives of β-alanine are found in the structures of complex natural products, including certain histone deacetylase (HDAC) inhibitors, which are investigated as anti-cancer agents.[14]
-
Proteomics Research: The compound and its derivatives are also utilized as biochemical reagents in the field of proteomics.[4][16]
Role as a Versatile Building Block
Caption: Logical relationships of this compound as a building block.
Safety and Handling
This compound hydrochloride is classified as an irritant.[8] Standard laboratory safety precautions should be strictly followed.
GHS Hazard Information: [5]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions:
-
Handle in a well-ventilated area or a chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[17]
-
Avoid breathing dust.
-
In case of contact with eyes or skin, rinse immediately and thoroughly with water.[17]
-
For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[7]
References
- 1. CAS 4138-35-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 4138-35-6 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. This compound hydrochloride | C4H10ClNO2 | CID 2734767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4138-35-6|this compound|BLD Pharm [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound [myskinrecipes.com]
- 10. benchchem.com [benchchem.com]
- 11. Methyl 3-aminopropionate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. fishersci.com [fishersci.com]
Methyl 3-aminopropanoate Hydrochloride: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-aminopropanoate hydrochloride, also commonly known as β-alanine methyl ester hydrochloride, is a versatile bifunctional molecule widely employed as a building block in organic synthesis.[1][2] Its structure, featuring a primary amine and a methyl ester, makes it a valuable precursor for the synthesis of a variety of more complex molecules, including pharmaceutical intermediates, modified peptides, and ligands for coordination chemistry.[1][3][4] This technical guide provides a comprehensive overview of its properties, synthesis, and key applications to support its effective use in research and development.
Physicochemical and Spectral Properties
This compound hydrochloride is a white to off-white crystalline powder.[2] A summary of its key physical, chemical, and spectral properties is presented in the tables below. It is worth noting that the reported melting point varies in the literature, which may be attributable to differences in purity or measurement techniques.
Table 1: Physicochemical Properties
| Property | Value | References |
| CAS Number | 3196-73-4 | [5] |
| Molecular Formula | C₄H₁₀ClNO₂ | [5] |
| Molecular Weight | 139.58 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 103-107 °C, 114-118 °C | [6] |
| Boiling Point | 151.8 °C at 760 mmHg | [7] |
| Solubility | Soluble in water. Soluble in DMSO (≥ 100 mg/mL). | [2] |
| pKa | Estimated to be in the range of 9-10 for the protonated amine. | [2] |
Table 2: Spectral Data
| Spectrum | Key Features | References |
| ¹H NMR (CDCl₃, 500 MHz) | δ ~8.27 (br s, 3H, -NH₃⁺), ~3.77 (s, 3H, -OCH₃), ~3.39 (t, 2H, -CH₂-NH₃⁺), ~2.95 (t, 2H, -C(=O)-CH₂-) | [8][9] |
| ¹³C NMR | Four distinct signals corresponding to the carbonyl carbon, the methoxy (B1213986) carbon, and the two methylene (B1212753) carbons. | [2][10] |
| Infrared (IR) | Broad band at 3200-2800 cm⁻¹ (N-H stretch of ammonium), strong absorption around 1740 cm⁻¹ (C=O stretch of ester). | [2][10] |
Synthesis and Experimental Protocols
The most common method for the synthesis of this compound hydrochloride is the Fischer esterification of β-alanine with methanol, catalyzed by an acid such as thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄).[11][12]
Experimental Protocol: Synthesis via Thionyl Chloride-Mediated Esterification
This protocol describes a common laboratory procedure for the synthesis of this compound hydrochloride.[1][13]
Materials:
-
β-Alanine
-
Anhydrous Methanol
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend β-alanine in anhydrous methanol.
-
Cool the suspension in an ice bath.
-
Slowly and dropwise, add thionyl chloride to the stirred suspension. This step is exothermic and generates HCl gas.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the β-alanine is consumed.
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be purified by recrystallization, typically from a methanol/ether solvent system.
Applications in Research and Drug Development
This compound hydrochloride is a valuable building block due to its bifunctional nature, allowing for a range of chemical modifications.
Peptide Synthesis
A primary application is in the synthesis of modified peptides.[5] As a β-amino acid derivative, its incorporation can impart unique structural features and enhanced stability against enzymatic degradation compared to natural peptides composed solely of α-amino acids.[5] It is a precursor for introducing β-alanine residues into peptide sequences.[5]
Ligand Synthesis
This compound hydrochloride is used in the synthesis of ligands for coordination chemistry. For example, it is a key reagent in the preparation of certain water-soluble bidentate pyridine-acid ligands.[3][7]
Proteomics Research
While not a standard reagent, its potential use in proteomics as a chemical derivatization agent has been explored hypothetically.[4][14] The primary amine could be used for labeling or cross-linking to specific residues on a protein, potentially aiding in the study of protein-protein interactions.[14]
Safety and Handling
This compound hydrochloride is classified as an irritant.[2][10] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10]
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
|
| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Precautionary Measures:
-
P261: Avoid breathing dust.[10]
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is crucial to handle this compound in a well-ventilated area, preferably in a fume hood, and to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound hydrochloride | CAS#:3196-73-4 | Chemsrc [chemsrc.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound hydrochloride | C4H10ClNO2 | CID 2734767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Methyl 3-aminopropionate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Solubility of Methyl 3-Aminopropanoate
This guide provides a comprehensive overview of the solubility of methyl 3-aminopropanoate and its commonly available hydrochloride salt. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and relevant chemical workflows.
Introduction
This compound, also known as β-alanine methyl ester, is an organic compound featuring both a primary amine and a methyl ester functional group.[1] This structure makes it a versatile building block in organic synthesis, particularly for introducing a 3-(methoxycarbonyl)ethyl group in the creation of more complex molecules like pharmaceutical intermediates.[2] It is often handled in its more stable hydrochloride salt form, this compound hydrochloride.[2] Understanding the solubility of both the free base and its hydrochloride salt is critical for its application in synthesis, biological assays, and formulation development.
Solubility Profile
The solubility of this compound is significantly influenced by its form (free base vs. hydrochloride salt) and the nature of the solvent.
Qualitative Solubility:
-
This compound (Free Base): This form is generally soluble in polar solvents such as water and alcohols due to the presence of hydrophilic amino and ester groups.[1]
-
This compound Hydrochloride: The hydrochloride salt is also considered soluble in polar solvents like water, methanol, and ethanol.[2]
Quantitative Solubility Data:
| Compound Form | Solvent/System | Solubility | Reference |
| This compound Hydrochloride | Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (716.44 mM) | [3] |
| This compound Hydrochloride | Dimethyl Sulfoxide (DMSO) | 27.5 mg/mL (197.02 mM) | [4] |
| This compound Hydrochloride | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (17.91 mM) | [3] |
| This compound Hydrochloride | 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (17.91 mM) | [3] |
| This compound Hydrochloride | 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (17.91 mM) | [3] |
Note: The discrepancy in DMSO solubility values may be due to differences in the source and purity of the compound, or the experimental conditions under which solubility was determined. Sonication or gentle heating may be used to aid dissolution.[3][4]
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination and application of solubility data. The following sections describe relevant methodologies for stability and purity analysis, which are intrinsically linked to the compound's behavior in solution.
3.1. Stability Analysis via Hydrolysis
The stability of the ester group in this compound hydrochloride is pH-dependent and can be assessed through forced degradation studies.[5]
-
Acid Hydrolysis:
-
A known concentration of the compound is dissolved in 0.1 N HCl.
-
The solution is incubated at an elevated temperature (e.g., 60°C).
-
Aliquots are withdrawn at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Samples are neutralized with NaOH before analysis by HPLC to quantify the remaining parent compound.[5]
-
-
Base Hydrolysis:
3.2. Purity Determination by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a precise method for determining the purity of this compound hydrochloride and identifying impurities that could affect solubility.[6]
-
Sample Preparation: Approximately 10 mg of the sample is accurately weighed and placed into an NMR tube.[6]
-
Solvent Addition: About 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) containing a known internal standard is added.[6]
-
Dissolution: The sample is completely dissolved by vortexing.[6]
-
Data Acquisition: The ¹H NMR spectrum is acquired, ensuring a sufficient relaxation delay for accurate signal integration. Purity is quantified by comparing the integral of the compound's characteristic signals to those of the internal standard and any identified impurities.[6]
3.3. HPLC Method for Analysis
High-Performance Liquid Chromatography (HPLC) is a key analytical technique for both stability and purity assessments.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5][6]
-
Mobile Phase: A slightly acidic mobile phase (e.g., with 0.1% formic acid) is recommended to improve the stability of the compound on the column.[5]
-
Detection: UV at 210 nm. For more accurate quantitation, a universal detector like an evaporative light scattering detector (ELSD) may be necessary.[5][6]
-
Column Temperature: 30°C.[5]
Workflows and Logical Diagrams
Visualizing experimental and synthetic workflows can clarify the processes involved in handling and utilizing this compound.
4.1. Synthesis Workflow
The following diagram illustrates a typical laboratory synthesis for this compound hydrochloride from β-alanine.
References
Methyl 3-aminopropanoate hydrochloride ¹H NMR spectrum
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-aminopropanoate Hydrochloride
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characterization of small molecules is paramount. This guide provides a detailed analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound hydrochloride, a versatile building block in organic synthesis.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound hydrochloride provides a clear proton environment map of the molecule. The data, typically acquired in a deuterated solvent such as Chloroform-d (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), reveals distinct signals for each type of proton.[1][2]
Below is a summary of the ¹H NMR spectral data for this compound hydrochloride.[1][3]
| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |
| -NH₃⁺ | ~8.27 | Broad Singlet | 3H |
| -OCH₃ | ~3.77 | Singlet | 3H |
| -CH₂-NH₃⁺ | ~3.39 | Triplet | 2H |
| -C(=O)-CH₂- | ~2.95 | Triplet | 2H |
Note: Chemical shifts can vary slightly depending on the solvent and the concentration. The broadness of the amine proton signal is a result of quadrupole broadening and chemical exchange.[1]
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality and reproducible ¹H NMR spectra.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of this compound hydrochloride.[1]
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.[1][2]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[1]
2. Instrumentation and Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1][2]
-
Pulse Sequence: A standard single-pulse sequence is typically used.[1]
-
Spectral Width: Set the spectral width to encompass all expected proton signals, typically from 0 to 12 ppm.[1]
-
Number of Scans: Acquire 16-32 scans to ensure a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds to allow for complete relaxation of all protons, which is important for accurate integration.[1][2]
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).[1]
-
Phase correct the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).[1]
-
Integrate the peaks to determine the relative number of protons contributing to each signal.[1]
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural characterization of this compound hydrochloride using ¹H NMR spectroscopy.
Caption: Workflow for the ¹H NMR analysis of this compound hydrochloride.
Signaling Pathway and Proton Connectivity
The connectivity and coupling between adjacent protons in this compound hydrochloride give rise to the observed splitting patterns in the ¹H NMR spectrum. The following diagram illustrates the proton environments and their correlations.
Caption: Proton environments and their corresponding signals in the ¹H NMR spectrum.
References
In-Depth Technical Guide to the ¹³C NMR Spectrum of Methyl 3-Aminopropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of methyl 3-aminopropanoate. It includes detailed experimental protocols, quantitative spectral data, and a visual representation of the molecular structure with its corresponding spectral assignments. This document is intended to serve as a core technical resource for the identification, characterization, and quality control of this compound in research and development settings.
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound is characterized by four distinct signals, corresponding to the four unique carbon environments within the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom, particularly the presence of electronegative oxygen and nitrogen atoms. The quantitative data for the ¹³C NMR spectrum of this compound hydrochloride, a common salt form for analysis, is summarized below.
| Signal | Chemical Shift (δ) ppm | Assignment |
| 1 | ~172 | C =O (Carbonyl Carbon) |
| 2 | ~52 | O-C H₃ (Methoxy Carbon) |
| 3 | ~35 | C H₂-C=O (Methylene Carbon α to Carbonyl) |
| 4 | ~34 | C H₂-NH₂ (Methylene Carbon α to Amine) |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration. The data is referenced from the analysis of this compound hydrochloride.
Experimental Protocol
The following is a detailed methodology for the acquisition of a high-quality ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of this compound hydrochloride.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform - CDCl₃, Deuterated Dimethyl Sulfoxide - DMSO-d₆, or Deuterium Oxide - D₂O) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be applied if necessary.
2. Instrumentation and Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹³C NMR Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more scans may be required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: 2-5 seconds.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 77.16 ppm).
Visualization of Spectral Assignments
The following diagram illustrates the chemical structure of this compound and the assignment of each carbon atom to its corresponding signal in the ¹³C NMR spectrum.
Caption: Structure of this compound with ¹³C NMR peak assignments.
Signaling Pathway and Logical Relationships
The ¹³C NMR spectrum provides a direct readout of the chemical environment of each carbon atom in the molecule. The logical relationship for interpreting the spectrum is based on the principles of chemical shift theory.
Caption: Workflow for the interpretation of the ¹³C NMR spectrum.
Introduction to IR Spectrum of Methyl 3-aminopropanoate
An In-depth Technical Guide to the Infrared Spectrum Analysis of Methyl 3-aminopropanoate
This technical guide provides a comprehensive overview of the infrared (IR) spectrum analysis of this compound. Aimed at researchers, scientists, and drug development professionals, this document details the characteristic vibrational frequencies, presents a standardized experimental protocol for spectrum acquisition, and illustrates the correlation between the molecule's functional groups and their IR spectral signatures.
Infrared spectroscopy is a powerful analytical technique for the identification of functional groups within a molecule. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its primary amine (-NH₂) and methyl ester (-COOCH₃) functionalities. The analysis of these bands is crucial for structural elucidation and quality control in synthetic chemistry and drug development. The key vibrational modes to consider are N-H stretching and bending from the amine group, and C=O and C-O stretching from the ester group.
Quantitative IR Absorption Data
The following table summarizes the expected characteristic infrared absorption bands for this compound. The wavenumber ranges are based on typical values for primary amines and aliphatic esters.[1][2][3]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3400-3250 | Medium, Sharp (two bands) | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) |
| 2950-2850 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1750-1735 | Strong | C=O Stretch | Ester (-COOCH₃) |
| 1650-1580 | Medium to Strong, Broad | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1440-1395 | Medium | C-H Bend | Aliphatic (CH₂, CH₃) |
| 1250-1020 | Medium to Weak | C-N Stretch | Aliphatic Amine |
| 1300-1000 | Strong (two bands) | C-O Stretch | Ester (-COOCH₃) |
| 910-665 | Strong, Broad | N-H Wag | Primary Amine (-NH₂) |
Note: The presence of hydrogen bonding can cause broadening and slight shifts in the N-H and C=O stretching frequencies.[2] For the hydrochloride salt of this compound, the N-H stretching of the ammonium (B1175870) group (NH₃⁺) would appear as a very broad band in the 3200-2800 cm⁻¹ region.[4]
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) coupled with Fourier-Transform Infrared (FTIR) spectroscopy is a common and efficient method for analyzing liquid samples like this compound due to the minimal sample preparation required.[5]
Objective: To obtain a high-quality infrared spectrum of liquid this compound.
Materials and Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
-
This compound sample (1-2 drops).
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).
-
Lint-free wipes.
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer and computer are powered on and the appropriate software (e.g., OMNIC) is running.
-
Background Spectrum Acquisition:
-
Sample Application:
-
Spectrum Acquisition:
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or other processing as required.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe to remove all traces of the sample.[5]
-
Visualization of Functional Group Correlations
The following diagram illustrates the logical relationship between the key functional groups of this compound and their characteristic absorption regions in the IR spectrum.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. benchchem.com [benchchem.com]
- 5. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mass Spectrometry of Methyl 3-aminopropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of methyl 3-aminopropanoate, the methyl ester of β-alanine. Due to the compound's polarity, this guide covers both direct analysis and derivatization-based approaches, offering insights into expected fragmentation patterns and detailed experimental protocols to assist in method development and data interpretation.
Introduction
This compound is a small, polar molecule of interest in various research and development areas, including its use as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Mass spectrometry is a critical analytical technique for the identification and quantification of this compound. However, its inherent polarity and low volatility present challenges for gas chromatography-mass spectrometry (GC-MS) without derivatization. This guide explores methodologies for its analysis by both GC-MS and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Predicted Electron Ionization (EI) Mass Spectrometry Data
| m/z | Proposed Fragment Ion | Predicted Relative Intensity | Notes |
| 103 | [M]•+ | Low | Molecular ion of the free base |
| 88 | [M - CH₃]•+ | Low | Loss of a methyl radical from the ester |
| 74 | [M - C₂H₅]•+ | Moderate | Loss of an ethyl radical |
| 72 | [M - OCH₃]•+ | Moderate to High | Loss of the methoxy (B1213986) radical, a common fragmentation for methyl esters |
| 59 | [COOCH₃]+ | Moderate | Fragment corresponding to the methyl ester group |
| 44 | [CH₂=NH₂]+ | High | α-cleavage, characteristic of primary amines |
| 30 | [CH₂=NH₂]+ | Moderate | A common fragment for primary amines |
Note: The relative intensities are illustrative predictions and may vary in an experimental setting.
Fragmentation Pathway
The predicted fragmentation of this compound in an EI source is initiated by the removal of an electron to form the molecular ion, which then undergoes a series of cleavage reactions to produce characteristic fragment ions.
Experimental Protocols
Due to the polar nature of this compound, different analytical strategies are employed to achieve successful mass spectrometric analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For GC-MS analysis, derivatization is necessary to increase the volatility of this compound. Silylation is a common and effective method.
Sample Preparation and Derivatization:
-
Accurately weigh 1-2 mg of the sample (or an equivalent amount in solution) into a reaction vial.
-
If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried sample.
-
Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.
-
After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
GC-MS Parameters (Typical):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Direct analysis of this compound can be achieved using LC-MS/MS, which is well-suited for polar and thermally labile compounds.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or a mixture of water and acetonitrile.
LC-MS/MS Parameters (Typical):
-
Column: A Hydrophilic Interaction Chromatography (HILIC) column is recommended for retaining the polar analyte.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of the organic solvent (e.g., 95% B) and gradually decrease to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is often used.
Expected ESI-MS/MS Fragmentation:
In positive ion ESI, this compound will be readily protonated to form the [M+H]⁺ ion at m/z 104. Collision-induced dissociation (CID) of this precursor ion is expected to yield characteristic product ions.
Conclusion
The mass spectrometric analysis of this compound can be effectively performed using either GC-MS with derivatization or direct LC-MS/MS analysis. While GC-MS provides robust chromatographic separation and can utilize established spectral libraries for derivatized compounds, LC-MS/MS offers high sensitivity and specificity for the direct analysis of this polar molecule. The choice of method will depend on the specific requirements of the analysis, including sample complexity, required sensitivity, and available instrumentation. The predicted fragmentation data and detailed protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.
physical and chemical properties of β-alanine methyl ester
An In-depth Technical Guide to the Physical and Chemical Properties of β-Alanine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Alanine methyl ester is a derivative of the naturally occurring beta-amino acid, β-alanine. It serves as a crucial building block in organic synthesis, particularly in the preparation of peptides, β-peptides, and other bioactive molecules.[1][2] The methyl ester functional group enhances its utility in synthetic chemistry by protecting the carboxylic acid moiety, while its hydrochloride salt form improves solubility and stability compared to the parent amino acid.[1][3] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, analysis, and reactivity of β-alanine methyl ester, with a focus on its common hydrochloride salt form.
Physical and Chemical Properties
β-Alanine methyl ester is most commonly handled as its hydrochloride salt (CAS Number: 3196-73-4), which is a white to off-white crystalline powder.[1] This salt form is known to be hygroscopic and should be stored under controlled conditions to prevent degradation.[1][4] The properties of both the free base and the hydrochloride salt are summarized below.
General and Physicochemical Properties
The following tables detail the key and its hydrochloride salt.
Table 1: General Properties of β-Alanine Methyl Ester and its Hydrochloride Salt
| Property | β-Alanine Methyl Ester (Free Base) | β-Alanine Methyl Ester Hydrochloride | References |
| Chemical Name | Methyl 3-aminopropanoate | This compound hydrochloride | [1] |
| Synonyms | - | β-Ala-OMe·HCl, H-β-Ala-OMe·HCl | [1] |
| CAS Number | 107-96-0 (for parent β-alanine) | 3196-73-4 | [1][5] |
| Molecular Formula | C₄H₉NO₂ | C₄H₁₀ClNO₂ | [1][6] |
| Molecular Weight | 103.12 g/mol | 139.58 g/mol | [1][5] |
| Appearance | - | White to off-white crystalline powder | [1][3] |
| Purity | - | ≥97% to ≥98% | [1][5] |
Table 2: Physicochemical Data for β-Alanine Methyl Ester and its Hydrochloride Salt
| Property | β-Alanine Methyl Ester (Free Base) | β-Alanine Methyl Ester Hydrochloride | References |
| Melting Point | - | 103-107 °C | [1][5] |
| Boiling Point | - | 151.8°C at 760 mmHg (Predicted) | [7] |
| Solubility | - | Soluble in DMSO (≥ 100 mg/mL) | [1] |
| Stability | - | Stable under recommended storage conditions; Hygroscopic | [1] |
| Storage | - | 2-8°C, under inert gas | [1][5] |
| XLogP3-AA | -0.9 | - | [6] |
| Topological Polar Surface Area | 53.9 Ų | - | [6] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of β-alanine methyl ester hydrochloride are provided below.
Synthesis via Fischer Esterification
The most common method for synthesizing β-alanine methyl ester hydrochloride is the Fischer esterification of β-alanine using methanol (B129727) in the presence of a strong acid catalyst.[2]
Protocol:
-
Reaction Setup: Suspend β-alanine (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[2]
-
Catalyst Addition: Cool the suspension in an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid or hydrochloric acid to the stirred mixture.[2][8]
-
Reflux: Heat the reaction mixture to reflux (approximately 65-68°C) and maintain for 6-8 hours.[2][8]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove excess methanol.[2]
-
Isolation: The resulting crude β-alanine methyl ester salt can be isolated and taken to the next step for purification.[2]
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a high-purity crystalline solid.[1]
Protocol:
-
Dissolution: Dissolve the crude product in a minimal amount of hot methanol.[1]
-
Crystallization: Cool the solution slowly to room temperature, and then place it in an ice bath to induce crystallization.[1]
-
Filtration: Collect the crystals by vacuum filtration.[1]
-
Washing: Wash the collected crystals with a small amount of cold diethyl ether or tert-butyl methyl ether.[1]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.[1]
Spectroscopic Analysis
The structure and purity of the synthesized compound are typically confirmed using various spectroscopic techniques.[1]
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Prepare a ~10 mg/mL solution of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[4]
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[1]
-
Expected ¹H-NMR (DMSO-d₆) Shifts: The spectrum should show characteristic peaks for the methyl ester protons (~3.6 ppm) and the two methylene (B1212753) groups of the β-alanine backbone.[1][4]
-
Expected ¹³C-NMR Shifts: Characteristic peaks for the ester carbonyl carbon, the methyl carbon, and the two methylene carbons are expected.
2.3.2. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Thoroughly grind 0.5-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a pellet press.[1]
-
Acquisition: Acquire the IR spectrum using an FTIR spectrometer.
-
Expected IR Peaks: The spectrum should display characteristic absorption bands for the N-H stretching of the ammonium (B1175870) group, the C=O stretching of the ester (~1740 cm⁻¹), and C-O stretching.[1]
2.3.3. Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI): Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Acquisition: Infuse the solution into the electrospray ionization source of a mass spectrometer and acquire the spectrum in positive ion mode.[1]
-
Expected Ion Peak: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (m/z ≈ 104.1).
Chemical Reactivity and Applications
β-Alanine methyl ester is a bifunctional molecule whose reactivity is dominated by its primary amine and ester groups.
Key Reactions
-
Hydrolysis: The methyl ester group can be hydrolyzed under aqueous conditions to yield β-alanine and methanol. This degradation pathway is a key consideration for storage and handling.[4]
-
Self-Condensation: Under certain conditions, such as dry-down heating, the molecule can undergo self-condensation to form β-alanine peptide oligomers.[9]
-
Peptide Coupling: The primary amine is readily available for amide bond formation, making it a valuable building block for the synthesis of β-peptides and other modified peptides.[2][10] This incorporation can enhance the metabolic stability of peptides by increasing their resistance to enzymatic degradation.[10]
Applications in Drug Development
-
Building Block: It serves as a versatile building block for synthesizing complex bioactive molecules and pharmaceuticals.[3]
-
Linker/Spacer: The molecule can be used as a linker to connect different molecular fragments in the design of complex drug conjugates.[10]
-
Improved Physicochemical Properties: Incorporating the β-alanine methyl ester moiety can improve properties like solubility and stability in parent drug molecules.[10]
Visualizations
The following diagrams illustrate key workflows and pathways related to β-alanine methyl ester.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. b-Alanine methyl ester = 98.0 AT 3196-73-4 [sigmaaldrich.com]
- 6. beta-Alanine-methyl-ester | C4H10NO2+ | CID 1558496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. CN106316869A - Synthesis method of beta-alanine methyl ester salt product - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Methyl 3-aminopropanoate hydrochloride stability and storage
An In-depth Technical Guide to the Stability and Storage of Methyl 3-aminopropanoate Hydrochloride
For researchers, scientists, and drug development professionals, understanding the stability and proper storage of chemical reagents is paramount to ensuring the integrity and reproducibility of experimental results. This compound hydrochloride, a key building block in organic and medicinal chemistry, is no exception. This technical guide provides a comprehensive overview of the stability profile, recommended storage conditions, and analytical methodologies for this compound.
Chemical Stability and Degradation Profile
The primary degradation pathway for this compound hydrochloride in aqueous solutions is the hydrolysis of the methyl ester group.[1] This reaction, catalyzed by both acid and base, results in the formation of 3-aminopropanoic acid (β-alanine) and methanol.[1] The stability of the compound is highly dependent on the pH of the solution. Ester hydrolysis is generally slowest in the acidic pH range of 3-5 and increases significantly under more acidic or, more dramatically, alkaline conditions.[1] Heating aqueous solutions, particularly under neutral or alkaline conditions, will accelerate the rate of hydrolysis.[1]
Common impurities that may be present in this compound hydrochloride include the starting material, β-alanine, the hydrolysis product, 3-aminopropanoic acid, and residual solvents from synthesis and purification, such as methanol.[2]
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity of this compound hydrochloride. For long-term stability, the solid compound should be stored in a dry, dark environment at -20°C.[1] Some suppliers recommend storage at -20°C for up to three years in its pure form.[3] It is essential to keep the container tightly sealed to protect it from moisture, as the compound is hygroscopic.[1][4]
Stock solutions should ideally be prepared fresh.[1] If storage of a stock solution is necessary, it is recommended to store it in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to minimize freeze-thaw cycles.[1][5]
Table 1: Recommended Storage Conditions for this compound Hydrochloride
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | Up to 3 years[3] | Store in a dry, dark environment in a tightly sealed container.[1] |
| 0°C | Short-term | --- | |
| Stock Solution | -80°C | Up to 6 months[5] | Store in aliquots to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month[5] | Store in aliquots to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols for Stability Assessment
Forced degradation studies are essential for understanding the degradation pathways and for developing stability-indicating analytical methods.[1] Below are detailed methodologies for key experiments.
Forced Degradation Studies
1. Acid Hydrolysis:
-
Dissolve a known concentration of this compound hydrochloride in 0.1 N HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the aliquots with an appropriate amount of NaOH before analysis.
-
Analyze by HPLC.[1]
2. Base Hydrolysis:
-
Dissolve a known concentration of this compound hydrochloride in 0.1 N NaOH.
-
Incubate the solution at room temperature (25°C).
-
Withdraw aliquots at shorter time intervals due to faster degradation (e.g., 0, 5, 15, 30, and 60 minutes).
-
Neutralize the aliquots with an appropriate amount of HCl before analysis.
-
Analyze by HPLC.[1]
3. Oxidative Degradation:
-
Dissolve a known concentration of this compound hydrochloride in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw aliquots at various time points and analyze by HPLC.[1]
4. Thermal Degradation (Solid State):
-
Place a known amount of solid this compound hydrochloride in a controlled temperature oven at 60°C.
-
At various time points (e.g., 1, 5, 10, and 30 days), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.[1]
5. Photolytic Degradation:
-
Prepare a solution of known concentration of this compound hydrochloride.
-
Expose the solution to a light source with a known output (e.g., ICH option 1 or 2).
-
Concurrently, keep a control sample protected from light.
-
Withdraw aliquots from both solutions at various time points and analyze by HPLC.[1]
HPLC Method for Stability Monitoring
A common analytical technique for monitoring the degradation of this compound hydrochloride is High-Performance Liquid Chromatography (HPLC).[1] A typical method is as follows:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at a low wavelength (e.g., 210 nm) or an evaporative light scattering detector (ELSD).[6]
Degradation can be observed as a decrease in the peak corresponding to this compound hydrochloride and the appearance of a new peak for 3-aminopropanoic acid.[1]
Visualizations
Caption: Primary degradation pathway of this compound hydrochloride.
Caption: Workflow for proper storage and handling.
Safety and Handling
This compound hydrochloride is classified as an irritant, capable of causing skin and serious eye irritation, as well as potential respiratory irritation.[6][7] Standard laboratory safety precautions should be strictly followed. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[6] The compound should be handled in a well-ventilated area or a fume hood.[6] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound hydrochloride | TargetMol [targetmol.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound hydrochloride | C4H10ClNO2 | CID 2734767 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Hygroscopic Nature of β-Alanine Methyl Ester Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of Moisture-Induced Effects and Characterization Methodologies
Abstract
β-Alanine methyl ester hydrochloride is a crucial building block in the synthesis of peptides and other pharmacologically active molecules. However, its inherent hygroscopicity presents significant challenges in its handling, storage, and application, impacting weighing accuracy, chemical stability, and reaction efficiency. This technical guide provides a comprehensive overview of the hygroscopic nature of β-alanine methyl ester hydrochloride, detailing the underlying mechanisms, consequences of moisture absorption, and robust experimental protocols for its characterization. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals to mitigate the risks associated with this compound's moisture sensitivity.
Introduction
β-Alanine methyl ester hydrochloride (C₄H₉NO₂·HCl) is the hydrochloride salt of the methyl ester of the non-proteinogenic amino acid β-alanine. It is a white to off-white crystalline powder widely utilized in organic synthesis. The presence of a polar hydrochloride salt and an ester functional group makes the molecule susceptible to forming hydrogen bonds with water molecules, rendering it hygroscopic. This propensity to absorb moisture from the atmosphere can lead to a cascade of physical and chemical changes, ultimately compromising experimental reproducibility and product quality. Understanding and quantifying this hygroscopic behavior is paramount for ensuring the reliable use of β-alanine methyl ester hydrochloride in research and development.
The Physicochemical Basis of Hygroscopicity
The hygroscopicity of β-alanine methyl ester hydrochloride is primarily attributed to its molecular structure. The presence of the hydrochloride salt provides ionic sites that strongly interact with the polar water molecules.[1] Additionally, the carbonyl group of the methyl ester can act as a hydrogen bond acceptor, further contributing to the affinity for water.
Moisture uptake can occur through two primary mechanisms:
-
Adsorption: The accumulation of water molecules on the surface of the crystalline solid.
-
Absorption: The penetration of water molecules into the bulk of the solid, potentially leading to the formation of hydrates or deliquescence.
The extent of moisture uptake is dependent on several factors, including the ambient relative humidity (RH), temperature, and the physical properties of the solid, such as particle size and surface area.
Consequences of Moisture Absorption
The absorption of atmospheric moisture by β-alanine methyl ester hydrochloride can lead to several detrimental consequences in a laboratory and manufacturing setting:
-
Inaccurate Weighing: The absorbed water contributes to the total mass of the sample, leading to significant errors in molar calculations and the stoichiometry of reactions.[1]
-
Physical State Alterations: Moisture uptake can cause the powder to clump, cake, or, in instances of high humidity, deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.[1]
-
Chemical Degradation: The presence of water can facilitate the hydrolysis of the methyl ester bond, degrading the compound back to β-alanine and methanol (B129727).[1] This not only reduces the purity of the starting material but also introduces impurities that can interfere with subsequent reactions.
-
Reduced Reaction Efficacy: In sensitive applications such as peptide synthesis, the presence of water can interfere with coupling reagents and reaction kinetics, leading to lower yields and the formation of undesirable byproducts.[1]
Quantitative Analysis of Hygroscopicity
To effectively manage the challenges posed by the hygroscopic nature of β-alanine methyl ester hydrochloride, it is essential to quantify its moisture uptake behavior. The following table presents illustrative data on the moisture absorption of β-alanine methyl ester hydrochloride at various relative humidities.
| Relative Humidity (%) | Exposure Time (hours) | Weight Gain (%) | Physical Appearance |
| 40 | 1 | < 0.1 | Free-flowing powder |
| 60 | 24 | ~1.5 | Slight clumping |
| 75 | 24 | ~5.0 | Significant clumping/caking |
| 90 | 24 | > 15 | Deliquescence |
Note: This data is illustrative and serves as an example of the expected behavior. Actual values may vary depending on the specific batch, purity, and environmental conditions.
For comparison, a study on the parent amino acid, β-alanine, showed that crystallization occurs in the range of 42.4%-33.2% RH, and it becomes droplets at approximately 88.2% RH.[2]
Experimental Protocols for Hygroscopicity Assessment
Accurate characterization of the hygroscopic properties of β-alanine methyl ester hydrochloride is critical. The following are detailed methodologies for key experiments.
Determination of Water Content by Karl Fischer Titration
Karl Fischer titration is the gold standard for the precise quantification of water content in a solid sample.
Materials:
-
Karl Fischer Titrator (volumetric or coulometric)
-
Karl Fischer reagent (e.g., Composit 5)
-
Anhydrous methanol or other suitable solvent
-
Gas-tight syringe or weighing boat
-
β-alanine methyl ester hydrochloride sample
Procedure:
-
Instrument Preparation: The Karl Fischer titrator is prepared according to the manufacturer's instructions. The titration vessel is pre-titrated with the Karl Fischer reagent to a stable, anhydrous endpoint.[1]
-
Sample Preparation: In a controlled low-humidity environment, such as a glove box, accurately weigh approximately 100-200 mg of the β-alanine methyl ester hydrochloride sample.[1]
-
Sample Introduction: The weighed sample is quickly and carefully introduced into the titration vessel. The vessel must be sealed immediately to prevent the ingress of atmospheric moisture.[1]
-
Titration: The titration is initiated. The instrument automatically dispenses the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.[1]
-
Calculation: The instrument's software calculates the water content based on the volume of titrant used and its known titer. The result is typically expressed as a percentage of water by weight.
-
Replicates: The measurement should be performed in triplicate to ensure accuracy and precision.
Moisture Sorption Isotherm by Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption (DVS) analysis is a gravimetric technique used to measure the extent and rate of moisture sorption and desorption by a sample at different relative humidities.
Materials:
-
Dynamic Vapor Sorption (DVS) Analyzer
-
Microbalance (integrated into the DVS system)
-
Nitrogen gas (for carrier stream)
-
β-alanine methyl ester hydrochloride sample (typically 5-15 mg)
Procedure:
-
Sample Preparation: A small, accurately weighed sample of β-alanine methyl ester hydrochloride is placed in the DVS sample pan.
-
Drying: The sample is initially dried in the DVS instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved.
-
Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant and monitors the sample's mass until equilibrium is reached (defined by a pre-set rate of mass change over time, e.g., dm/dt ≤ 0.002%/min).
-
Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing the sample to reach mass equilibrium at each step.
-
Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate a moisture sorption-desorption isotherm. The shape of the isotherm provides insights into the mechanism of water uptake, and any hysteresis between the sorption and desorption curves can indicate physical changes in the material.
Visualizing Experimental Workflows and Logical Relationships
Handling and Storage Recommendations
To mitigate the adverse effects of hygroscopicity, the following handling and storage procedures are strongly recommended:
-
Storage: β-Alanine methyl ester hydrochloride should be stored in a cool, dry place, typically between 2-8°C.[1] The container must be tightly sealed to prevent exposure to atmospheric moisture. For long-term storage or for use in highly sensitive applications, it is advisable to store the compound in a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel) or under an inert gas atmosphere such as argon or nitrogen.[1]
-
Handling: When handling β-alanine methyl ester hydrochloride, it is crucial to minimize its exposure to the ambient atmosphere. Weighing should be performed as quickly as possible, and the container should be resealed immediately. For critical applications, handling within a glove box with a controlled low-humidity environment is recommended.
Conclusion
The hygroscopic nature of β-alanine methyl ester hydrochloride is a critical parameter that must be carefully considered and managed by researchers and drug development professionals. Moisture absorption can lead to significant errors in experimental results and compromise the quality of synthesized products. By understanding the underlying principles of its hygroscopicity and implementing robust characterization techniques such as Karl Fischer titration and Dynamic Vapor Sorption, scientists can effectively mitigate these risks. The adoption of proper storage and handling protocols is essential to ensure the integrity and reliability of this important synthetic building block.
References
In-Depth Technical Guide: pKa of Methyl 3-aminopropanoate Amine Group
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the acid-dissociation constant (pKa) of the primary amine group in methyl 3-aminopropanoate. Due to its significance as a building block in the synthesis of pharmaceuticals and other complex molecules, a thorough understanding of its ionization behavior is crucial for reaction optimization, formulation development, and predicting physiological interactions.
Data Presentation: pKa Values
| Compound | Functional Group | pKa Value | Data Type | Reference |
| This compound | Protonated Amine (-NH3+) | ~9-10 | Estimated | [1] |
| β-Alanine | Amino Group (-NH2) | 10.24 | Experimental | [2][3] |
The esterification of the carboxylic acid in β-alanine to form this compound induces an electron-withdrawing effect. This effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity and lowering the pKa of its conjugate acid (the protonated amine). Consequently, the pKa of the amine group in this compound is expected to be lower than that of its parent amino acid, β-alanine.
Logical Relationships: Protonation Equilibrium
The ionization state of the amine group in this compound is dictated by the pH of the surrounding environment. The following diagram illustrates the equilibrium between the protonated and deprotonated forms of the molecule.
Experimental Protocols: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining pKa values.[4] The following protocol provides a detailed methodology for the determination of the pKa of the amine group in this compound hydrochloride.
1. Materials and Reagents:
-
This compound hydrochloride
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl)
-
Deionized water (18.2 MΩ·cm)
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
25 mL or 50 mL burette
-
Beakers and volumetric flasks
2. Solution Preparation:
-
Analyte Solution (1 mM): Accurately weigh an appropriate amount of this compound hydrochloride and dissolve it in deionized water to a final concentration of 1 mM.
-
Titrant (0.1 M NaOH): Prepare and standardize a 0.1 M NaOH solution.
-
Ionic Strength Adjuster (0.15 M KCl): Prepare a 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[5][6]
3. Instrumentation Setup and Calibration:
-
Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[5][6]
-
Set up the titration apparatus with the burette containing the standardized 0.1 M NaOH solution, and the beaker containing the analyte solution on a magnetic stirrer.
-
Immerse the pH electrode in the analyte solution, ensuring the bulb is fully submerged but not in contact with the stir bar.
4. Titration Procedure:
-
Pipette 20 mL of the 1 mM this compound hydrochloride solution into a beaker.
-
Add the necessary volume of 0.15 M KCl to maintain a constant ionic strength.
-
If necessary, adjust the initial pH of the solution to be acidic (pH ~2-3) by adding a small amount of 0.1 M HCl.
-
Begin the titration by adding small increments (e.g., 0.1-0.2 mL) of the 0.1 M NaOH solution.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH reaches a basic value (pH ~11-12).[5]
-
Perform the titration in triplicate to ensure reproducibility.
5. Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
The pKa of the amine group is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).
Experimental Workflow Visualization
The following diagram illustrates the workflow for the potentiometric titration experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. β-Alanine - Wikipedia [en.wikipedia.org]
- 3. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. dergipark.org.tr [dergipark.org.tr]
An In-depth Technical Guide to Methyl 3-aminopropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-aminopropanoate hydrochloride, a versatile building block in organic synthesis, particularly in the fields of peptide chemistry and drug discovery. This document outlines its chemical identity, physical and chemical properties, and key applications, supported by experimental protocols and logical workflows.
Chemical Identity and Synonyms
This compound hydrochloride is a widely used reagent in scientific research and development. It is crucial for researchers to be familiar with its various synonyms and identifiers to effectively search for and procure this compound.
| Identifier | Value | Citation |
| IUPAC Name | This compound;hydrochloride | [1] |
| CAS Number | 3196-73-4 | [2][3][4] |
| Molecular Formula | C₄H₁₀ClNO₂ | [3][4] |
| Molecular Weight | 139.58 g/mol | [3][4] |
| PubChem CID | 2734767 | [1] |
| MDL Number | MFCD00039060 | [5] |
| InChIKey | XPGRZDJXVKFLHQ-UHFFFAOYSA-N | [1] |
| SMILES | COC(=O)CCN.Cl | [1] |
Common Synonyms:
-
Methyl 3-aminopropionate hydrochloride[7]
-
beta-Alanine methyl ester HCl[2]
-
methyl beta-alanate HCl[2]
-
H-beta-Ala-OMe.HCl
-
3-Aminopropanoic acid methyl ester hydrochloride
Physicochemical and Spectral Data
A thorough understanding of the physicochemical and spectral properties of this compound hydrochloride is essential for its proper handling, storage, and characterization.
Physical and Chemical Properties
| Property | Value | Citation |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 103-105 °C | [4] |
| Boiling Point | 151.8 °C at 760 mmHg | [4] |
| Density | 1.013 g/cm³ | [4] |
| Flash Point | 26.5 °C | [4] |
| pKa (predicted) | 9-10 (for the protonated amine) | [4] |
Solubility
| Solvent | Solubility | Citation |
| DMSO | ≥ 100 mg/mL | [4][7] |
| Water | Soluble | [4] |
| Methanol (B129727) | Soluble | [4] |
| Ethanol (B145695) | Soluble | [4] |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and quality control of this compound hydrochloride.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (500 MHz, Chloroform-d) [8][9]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.27 | broad singlet | 3H | -NH₃⁺ |
| ~3.77 | singlet | 3H | -OCH₃ |
| ~3.39 | triplet | 2H | -CH₂-NH₃⁺ |
| ~2.95 | triplet | 2H | -C(=O)-CH₂- |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy [4]
The ¹³C NMR spectrum will show four distinct signals corresponding to the carbonyl carbon of the ester, the methoxy (B1213986) carbon, and the two methylene (B1212753) carbons.
Infrared (IR) Spectroscopy [4]
| Frequency (cm⁻¹) | Assignment |
| 3200-2800 (broad) | N-H stretching of the ammonium (B1175870) group |
| ~1740 (strong) | C=O stretching of the ester group |
Mass Spectrometry (MS) [10]
The mass spectrum of the hydrochloride salt will typically show the molecular ion of the free base, this compound.
| m/z | Assignment |
| 104.07 | [M+H]⁺ (protonated free base) |
| 103 | [M]⁺• (molecular ion of the free base) |
| 72 | [M - OCH₃]⁺ (loss of the methoxy radical) |
| 59 | [COOCH₃]⁺ (fragment corresponding to the methyl ester group) |
Experimental Protocols
Synthesis of this compound hydrochloride from β-Alanine[2]
This protocol describes the synthesis of this compound hydrochloride from β-alanine using thionyl chloride in methanol.
Materials:
-
β-Alanine
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Sodium hydroxide (B78521) (NaOH) solution (for exhaust trap)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
Procedure:
-
To a 100 mL round-bottom flask containing 60 mL of methanol, cooled in an ice bath, slowly add 4 mL of thionyl chloride through a constant pressure dropping funnel. An exhaust trap with NaOH solution should be used to absorb the evolving HCl and SO₂ gases.
-
Stir the mixture for 1 hour in the ice bath.
-
Add 8 mmol of β-alanine to the reaction mixture and continue stirring at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux at 66°C for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material disappears. A 2% solution of ninhydrin (B49086) in ethanol can be used as a staining agent.
-
Once the reaction is complete, remove the solvent by rotary evaporation to obtain this compound hydrochloride as a solid.
-
The product can be purified by recrystallization from a methanol/ether solvent system.[4]
Synthesis of an N-anthracenoyl Derivative via Amide Coupling[2][9]
This protocol details the synthesis of an N-anthracenoyl derivative of this compound.
Materials:
-
Anthracene-9-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBT)
-
N,N-Diisopropylethylamine (DIPEA)
-
This compound hydrochloride
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of anthracene-9-carboxylic acid (5 mmol) in 30 mL of dichloromethane, add EDC·HCl (10 mmol) and HOBT (10 mmol) and stir the mixture.
-
Add DIPEA (2 g) to the suspension and stir for 10 minutes.
-
Add this compound hydrochloride (4.85 mmol) followed by an additional 1.5 g of DIPEA.
-
Stir the reaction mixture at room temperature for 15 hours.
-
Wash the organic phase with water and dry over MgSO₄.
-
The crude product is purified by column chromatography on silica gel.
Synthesis of a Bidentate Pyridine-Acid Ligand[6]
This protocol outlines the synthesis of a bidentate pyridine-acid ligand using this compound hydrochloride.
Materials:
-
2,6-pyridinedicarboxylic acid
-
Thionyl chloride
-
This compound hydrochloride
-
Dichloromethane (dry)
-
Sodium hydroxide solution (2 M)
-
Hydrochloric acid (concentrated)
Procedure:
-
Synthesis of the acyl chloride: Reflux a mixture of 2,6-pyridinedicarboxylic acid (10 mmol) and thionyl chloride (15 mL) for 4 hours. Remove excess thionyl chloride by distillation under reduced pressure.
-
Acylation reaction: Dissolve the resulting 2,6-pyridinedicarbonyl dichloride in 50 mL of dry dichloromethane. Add this solution dropwise to a solution of this compound hydrochloride (22 mmol) and triethylamine (22 mmol) in 100 mL of dry dichloromethane at 0°C with stirring. Stir the mixture at room temperature for 12 hours.
-
Workup: Evaporate the solvent.
-
Hydrolysis: Dissolve the residue in 100 mL of 2 M sodium hydroxide solution and stir at room temperature for 4 hours.
-
Purification: Acidify the solution to pH 3-4 with concentrated HCl to yield a white precipitate. Collect the precipitate by filtration, wash with water, and dry under vacuum.
General Protocol for Spectral Analysis[8]
NMR Spectroscopy (¹H and ¹³C):
-
Accurately weigh 10-20 mg of this compound hydrochloride.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube.
-
Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
FTIR Spectroscopy (KBr Pellet Method):
-
Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
-
Acquire the spectrum using a Fourier-Transform Infrared Spectrometer.
Mass Spectrometry (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.
-
Introduce the sample solution into the ion source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
Applications in Research and Drug Development
This compound hydrochloride serves as a key intermediate in various chemical syntheses.[4] Its primary application lies in medicinal chemistry and drug development, where it is used to introduce a flexible three-carbon spacer with a terminal ester functionality.[4]
Peptide Synthesis
As a β-amino acid derivative, its incorporation into peptide chains imparts unique structural and functional properties. Peptides containing β-amino acids, known as β-peptides, can adopt stable secondary structures and exhibit enhanced stability against proteolysis, a crucial attribute for therapeutic peptides.[3]
Proteomics Research
While its direct role in routine proteomics sample preparation is not extensively documented, it has been explored as a potential chemical derivatization agent. A typical proteomics workflow involves protein extraction, digestion into peptides, and subsequent analysis by mass spectrometry.
Visualized Workflows
The following diagrams illustrate key experimental and logical workflows involving this compound hydrochloride.
Caption: Workflow for the synthesis of a bidentate pyridine-acid ligand.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: General analytical workflow for characterization.
References
- 1. This compound hydrochloride | C4H10ClNO2 | CID 2734767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 3-Aminopropanoate from β-Alanine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of methyl 3-aminopropanoate from β-alanine. It includes detailed application notes, experimental protocols, and data presentation to support researchers and professionals in the fields of chemistry and drug development.
Introduction
This compound hydrochloride, also known as β-alanine methyl ester hydrochloride, is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.[1][2] Its utility stems from its bifunctional nature, containing both a primary amine and a methyl ester. This allows for its incorporation into larger molecules as a flexible three-carbon spacer.[2][3] The synthesis from the readily available and inexpensive amino acid β-alanine makes it an economically attractive starting material. The most common synthetic route is the Fischer-Speier esterification of β-alanine with methanol (B129727) in the presence of an acid catalyst.[1] The presence of the amine group necessitates acid catalysis, which also conveniently protonates the amine to form the hydrochloride salt, preventing self-amidation and enhancing the product's stability.[1]
Applications in Research and Drug Development
This compound serves as a key intermediate in various synthetic applications:
-
Peptide Synthesis: As a β-amino acid ester, it is incorporated into peptide chains to create peptidomimetics. These modified peptides often exhibit increased resistance to enzymatic degradation compared to their natural α-amino acid counterparts.[4][5]
-
Drug Discovery: The primary amine provides a reactive point for amide bond formation, enabling the elaboration of molecular scaffolds.[3] This is crucial for exploring diverse chemical spaces in the search for new therapeutic agents. Derivatives of β-alanine are found in the structure of histone deacetylase (HDAC) inhibitors, which are a target in cancer therapy.[3]
-
Linker Chemistry: The propanoate backbone can function as a flexible linker to connect two or more pharmacophores, a strategy used in the design of bivalent ligands and proteolysis-targeting chimeras (PROTACs).[3]
Comparative Overview of Synthetic Methodologies
The synthesis of this compound hydrochloride from β-alanine is typically achieved through Fischer esterification using different acid catalysts. The two most common and effective methods employ thionyl chloride (SOCl₂) and concentrated sulfuric acid (H₂SO₄).[1]
| Method | Catalyst | Typical Reaction Conditions | Reported Yield | Key Advantages | Key Disadvantages |
| Thionyl Chloride | Thionyl Chloride (SOCl₂) | Methanol, initiated at 0°C, followed by reflux (approx. 66°C) for several hours.[6][7] | High to quantitative (often approaching 100%).[6] | In situ generation of HCl drives the reaction to completion. Volatile byproducts are easily removed.[1] | Thionyl chloride is corrosive and moisture-sensitive, requiring careful handling.[7] |
| Sulfuric Acid | Concentrated Sulfuric Acid (H₂SO₄) | Methanol, reflux (65-68°C) for several hours.[1] | High (up to 95%).[1] | Readily available and inexpensive catalyst. Simple reaction setup.[1] | The reaction requires careful neutralization and workup to remove the acid catalyst. |
Experimental Protocols
Protocol 1: Synthesis using Thionyl Chloride
This protocol describes the synthesis of this compound hydrochloride from β-alanine using thionyl chloride in methanol.[7]
Materials:
-
β-Alanine
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous methanol (e.g., 60 mL).
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride (e.g., 4 mL) to the cold methanol with stirring. An exhaust trap with a sodium hydroxide (B78521) solution should be used to absorb the evolving HCl and SO₂ gases.[7]
-
After the addition is complete, stir the mixture for 1 hour in the ice bath.[7]
-
Add β-alanine (e.g., 8 mmol) to the reaction mixture and continue stirring at room temperature for 30 minutes.[7]
-
Heat the reaction mixture to reflux at 66°C for 6 hours.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the β-alanine spot disappears. A 2% solution of ninhydrin (B49086) in ethanol (B145695) can be used as a staining agent.[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent by rotary evaporation to yield this compound hydrochloride.[6]
Protocol 2: Synthesis using Sulfuric Acid
This protocol details the synthesis using concentrated sulfuric acid as the catalyst.[1]
Materials:
-
β-Alanine
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Suspend β-alanine (e.g., 300g) in methanol (e.g., 1900g) in a round-bottom flask equipped with a magnetic stirrer.[1]
-
At a temperature of 19-21°C, slowly add concentrated sulfuric acid (e.g., 400g).[1]
-
After the addition is complete, heat the mixture to reflux (65-68°C) for 8 hours.[1]
-
Cool the reaction mixture to room temperature.
-
The product can be isolated by crystallization after partial removal of methanol and addition of a suitable anti-solvent like diethyl ether, followed by filtration.
Purification
The resulting this compound hydrochloride can be purified by recrystallization, typically from a methanol/ether solvent system.[2]
Characterization
The identity and purity of the synthesized product should be confirmed using analytical techniques.[2]
-
Physical Characterization: Visual inspection for color and form (typically a white to off-white crystalline powder) and determination of the melting point.[2]
-
Spectroscopic Analysis:
-
¹H NMR Spectroscopy: A representative ¹H NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) will show characteristic peaks.[2][8]
-
¹³C NMR Spectroscopy: The spectrum will exhibit four distinct signals corresponding to the carbonyl carbon, the methoxy (B1213986) carbon, and the two methylene (B1212753) carbons.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the N-H stretching of the ammonium (B1175870) group and the C=O stretching of the ester group.[2]
-
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀ClNO₂ | [9] |
| Molecular Weight | 139.58 g/mol | [9] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Soluble in water, methanol, and DMSO | [2] |
Spectroscopic Data
¹H NMR (in Chloroform-d) [8]
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ~8.27 | broad singlet | 3H, -NH₃⁺ |
| ~3.77 | singlet | 3H, -OCH₃ |
| ~3.39 | triplet | 2H, -CH₂-NH₃⁺ |
| ~2.95 | triplet | 2H, -CH₂-COOCH₃ |
¹³C NMR [2]
| Carbon | Expected Chemical Shift Range (δ ppm) |
| C=O | ~170 |
| -OCH₃ | ~52 |
| -CH₂-NH₃⁺ | ~35 |
| -CH₂-COOCH₃ | ~32 |
Infrared (IR) Spectroscopy [2]
| Wavenumber (cm⁻¹) | Assignment |
| 3200-2800 (broad) | N-H stretch (ammonium) |
| ~1740 (strong) | C=O stretch (ester) |
Visualizations
Caption: Reaction pathway for the synthesis of this compound HCl.
Caption: General experimental workflow for the synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Methyl 3-aminopropionate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. This compound hydrochloride | C4H10ClNO2 | CID 2734767 - PubChem [pubchem.ncbi.nlm.nih.gov]
Fischer esterification of β-alanine protocol
Application Notes and Protocols
Topic: Fischer Esterification of β-Alanine
Audience: Researchers, scientists, and drug development professionals.
Introduction
β-Alanine, a naturally occurring beta-amino acid, is a crucial building block in the synthesis of various biologically active molecules, including peptides and pharmaceuticals.[1][2] The esterification of its carboxylic acid group is a common and critical step in these synthetic pathways. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, provides a direct and efficient method for the synthesis of β-alanine esters.[3] These esters, such as β-alanine ethyl ester and β-alanine methyl ester, are valuable intermediates in drug development, for instance, in the preparation of angiotensin-converting enzyme (ACE) inhibitors.[4] This document provides detailed protocols for the Fischer esterification of β-alanine to its ethyl and methyl esters, along with a summary of quantitative data and a visual representation of the experimental workflow.
Quantitative Data Summary
The following table summarizes the quantitative data from different reported protocols for the Fischer esterification of β-alanine.
| Product | Alcohol | Catalyst/Reagent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| β-Alanine ethyl ester hydrochloride | Ethanol (B145695) | Trimethylchlorosilane | Room temperature, 24 hours | 86.5 | Not specified | [4] |
| β-Alanine ethyl ester hydrochloride | Anhydrous Ethanol | Thionyl chloride | Reflux, 2 hours | Not specified | Not specified | [5] |
| β-Alanine methyl ester sulfate (B86663) | Methanol (B129727) | Concentrated Sulfuric Acid | Reflux | 95 | Not specified | [6] |
Experimental Protocols
Protocol 1: Synthesis of β-Alanine Ethyl Ester Hydrochloride using Trimethylchlorosilane
This protocol describes the synthesis of β-alanine ethyl ester hydrochloride using trimethylchlorosilane as both a catalyst and a dehydrating agent.
Materials:
-
β-Alanine
-
Anhydrous Ethanol
-
Freshly distilled Trimethylchlorosilane (TMSCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure: [4]
-
In a round-bottom flask, suspend β-alanine (e.g., 10 g, 0.113 mol) in anhydrous ethanol (100 ml).
-
With continuous stirring, slowly add freshly distilled trimethylchlorosilane (28.5 ml, 0.225 mol) to the suspension.
-
Stir the resulting mixture at room temperature for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.
-
The resulting white solid is β-alanine ethyl ester hydrochloride.
Protocol 2: Synthesis of β-Alanine Ethyl Ester Hydrochloride using Thionyl Chloride
This protocol utilizes thionyl chloride to generate the acid catalyst in situ for the esterification reaction.
Materials:
-
β-Alanine
-
Anhydrous Ethanol
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Distillation apparatus
-
Rotary evaporator
Procedure: [5]
-
To a stirred solution of anhydrous ethanol (400 mL) in a round-bottom flask cooled to -10 °C, slowly add freshly distilled thionyl chloride (250 mL).
-
Maintain the reaction temperature at -10 °C for 20 minutes.
-
Slowly add β-alanine (82.56 g, 0.93 mol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After the reaction is complete, remove the excess thionyl chloride by distillation.
-
Concentrate the remaining solution to half of its original volume under reduced pressure using a rotary evaporator to yield the product.
Protocol 3: Synthesis of β-Alanine Methyl Ester Sulfate using Sulfuric Acid
This protocol details the synthesis of β-alanine methyl ester sulfate using concentrated sulfuric acid as the catalyst.
Materials:
-
β-Alanine
-
Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Rotary evaporator
-
Purified water
-
Ammonium (B1175870) hydroxide
Procedure: [6]
-
Add β-alanine (e.g., 300g) to methanol (1900g) in a round-bottom flask and stir.
-
At a temperature of 19-21 °C, slowly add concentrated sulfuric acid (400g).
-
After the addition of sulfuric acid is complete, heat the solution to reflux.
-
Following the reflux period, cool the solution.
-
Concentrate the methanol solution of β-alanine methyl ester sulfate using a rotary evaporator until no more methanol distills, yielding the concentrated ester sulfate.
-
For purification, add the concentrated solution to purified water (8-9 times the weight of the initial β-alanine) and stir until homogeneous.
-
Adjust the pH of the aqueous solution to 2.5 with ammonium hydroxide.
-
Store the prepared aqueous solution of β-alanine methyl ester salt at low temperature (e.g., 7 °C).
Visualizations
Fischer Esterification Mechanism
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.[3][7]
Caption: Mechanism of Fischer Esterification of β-Alanine.
Experimental Workflow
The general experimental workflow for the Fischer esterification of β-alanine involves reaction setup, monitoring, product isolation, and purification.
Caption: General workflow for β-alanine esterification.
References
- 1. β-Alanine - Wikipedia [en.wikipedia.org]
- 2. New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules | MRS Communications | Cambridge Core [cambridge.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Ethyl 3-aminopropanoate hydrochloride | 4244-84-2 [chemicalbook.com]
- 6. CN106316869A - Synthesis method of beta-alanine methyl ester salt product - Google Patents [patents.google.com]
- 7. Fischer Esterification [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Methyl 3-aminopropanoate Hydrochloride
Introduction
Methyl 3-aminopropanoate hydrochloride, also recognized as β-alanine methyl ester hydrochloride, is a significant intermediate in organic synthesis.[1] As a bifunctional molecule featuring both a primary amine and a methyl ester, it serves as a versatile C3 building block for creating a wide array of organic compounds, including pharmaceutical intermediates and peptides.[2] The synthesis is typically achieved through Fischer esterification of the readily available amino acid, β-alanine, using methanol (B129727) with an acid catalyst.[1] The use of thionyl chloride (SOCl₂) in methanol is a highly effective method for this transformation. This process not only facilitates the esterification but also conveniently protects the amine group as a hydrochloride salt, which prevents self-amidation and enhances the product's stability and handling.[1]
The reaction of thionyl chloride with methanol is exothermic and generates hydrogen chloride (HCl) gas in situ. This HCl acts as the catalyst for the esterification of the carboxylic acid group of β-alanine. The formation of the hydrochloride salt of the amine group also increases its solubility in the methanolic solution.
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride using Thionyl Chloride
This protocol outlines the synthesis of this compound hydrochloride from β-alanine and methanol using thionyl chloride.
Materials:
-
β-Alanine
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Sodium hydroxide (B78521) (NaOH) solution (for exhaust trap)
-
Round-bottom flask
-
Constant pressure dropping funnel with a drying tube
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
2% Ninhydrin (B49086) in ethanol (B145695) solution (for TLC visualization)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube.[3] To the flask, add anhydrous methanol (e.g., 60 mL).[2]
-
Thionyl Chloride Addition: Cool the flask in an ice bath. Slowly add thionyl chloride (e.g., 4 mL) dropwise to the cold methanol with continuous stirring.[2][3] An exhaust trap containing a sodium hydroxide solution should be used to neutralize the evolving HCl and SO₂ gases.[2][4] This step is exothermic.
-
β-Alanine Addition: After the complete addition of thionyl chloride, stir the mixture in the ice bath for 1 hour.[2] Subsequently, add β-alanine (e.g., 8 mmol) to the reaction mixture.[2]
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.[2] Then, heat the reaction mixture to reflux (approximately 66°C) for 2-6 hours.[2][3]
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3][4] Use a mobile phase such as a mixture of dichloromethane (B109758) and methanol. The spots can be visualized with a ninhydrin stain, which will show both the starting material and the product. The reaction is considered complete upon the disappearance of the β-alanine spot.[2][3]
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature.[3] Remove the excess methanol and unreacted thionyl chloride using a rotary evaporator under reduced pressure.[3][4] It is advisable to use a base trap to capture acidic vapors. The resulting solid is this compound hydrochloride.[2]
Data Presentation
Table 1: Summary of Reaction Parameters and Yield
| Parameter | Value/Condition | Reference |
| Starting Material | β-Alanine | [2] |
| Reagents | Thionyl Chloride, Methanol | [1][2] |
| Reaction Temperature | 0°C initially, then reflux at ~66°C | [2] |
| Reaction Time | 2 - 6 hours | [2][3] |
| Reported Yield | High to quantitative (approaching 100%) | [1][4] |
Table 2: Characterization Data for this compound Hydrochloride
| Analysis | Data | Reference |
| ¹H NMR (500 MHz, Chloroform-d) | δ 8.27 (br, 3H), 3.77 (br, 3H), 3.39 (br, 2H), 2.95 (br, 2H) | [5] |
| Appearance | Solid powder | [6] |
| Molecular Formula | C₄H₁₀ClNO₂ | [6] |
| Molecular Weight | 139.58 g/mol | [6] |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound HCl.
References
Application Notes: The Strategic Incorporation of Methyl 3-Aminopropanoate Hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-aminopropanoate hydrochloride, the methyl ester of β-alanine, serves as a fundamental building block for the introduction of non-natural β-amino acids into peptide chains. The incorporation of β-amino acids like β-alanine can induce unique structural features, such as stable secondary structures, and confer enhanced stability against enzymatic degradation, a highly desirable trait for therapeutic peptides. This document provides detailed application notes and experimental protocols for the utilization of this compound hydrochloride in both solution-phase and solid-phase peptide synthesis (SPPS).
Physicochemical and Application Properties
This compound hydrochloride is a cost-effective and simple precursor for β-alanine. However, its direct use in modern solid-phase peptide synthesis (SPPS) requires consideration of its unprotected amine group, which necessitates an in-situ neutralization step or a preliminary N-protection step. For routine Fmoc- or Boc-based SPPS, the pre-protected derivatives, Fmoc-β-alanine and Boc-β-alanine, are often preferred for convenience and efficiency.
| Property | This compound hydrochloride | Fmoc-β-alanine | Boc-β-alanine |
| Formula | C₄H₁₀ClNO₂ | C₁₈H₁₇NO₄ | C₈H₁₅NO₄ |
| Molecular Weight | 139.58 g/mol | 311.33 g/mol | 189.22 g/mol |
| Primary Use | Precursor for chemical synthesis | Solid-Phase Peptide Synthesis (Fmoc strategy) | Solid-Phase Peptide Synthesis (Boc strategy) |
| Protection State | Amine is unprotected (as HCl salt) | Amine protected with Fmoc group | Amine protected with Boc group |
| Key Advantage | Low cost, simple structure | Mild deprotection conditions, |
Application Notes and Protocols for Solution-Phase Peptide Coupling with Methyl 3-aminopropanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solution-phase peptide coupling of N-protected amino acids with Methyl 3-aminopropanoate. The incorporation of β-amino acids, such as the β-alanine derivative this compound, into peptide chains is a key strategy in the development of peptidomimetics. Peptides containing β-amino acids often exhibit enhanced proteolytic stability and can adopt unique, stable secondary structures, making them valuable candidates for therapeutic applications.[1]
Introduction
This compound hydrochloride, also known as β-alanine methyl ester hydrochloride, is a versatile building block for introducing β-alanine residues into peptide sequences.[1] Its use in solution-phase synthesis allows for the production of shorter peptides and facilitates the purification of intermediates. This approach is particularly useful for creating modified peptides with improved pharmacokinetic profiles, such as increased resistance to enzymatic degradation.[1][2] The protocols described herein detail the coupling of both Fmoc- and Boc-protected amino acids to this compound hydrochloride, providing a foundation for the synthesis of a wide range of β-peptides and other peptidomimetics.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, such as racemization. The following table summarizes the performance of several common coupling reagents used in solution-phase peptide synthesis.
| Coupling Reagent | Activating Agent | Additive | Typical Yield (%) | Notes |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt | 85-95% | Efficient and widely used. Excess reagent can lead to capping of the N-terminus.[3] |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOAt | 90-98% | Highly efficient, especially for sterically hindered couplings.[2][4][5] Reduces racemization.[3][5] |
| EDC/HOBt | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | 1-Hydroxybenzotriazole | 70-85% | Water-soluble byproducts simplify workup.[3][6] Risk of racemization can be minimized with HOBt.[3] |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide | 1-Hydroxybenzotriazole | 75-90% | Byproduct (diisopropylurea) is soluble in organic solvents.[3] HOBt is added to suppress racemization.[3] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | - | 80-90% | Effective for difficult couplings, including those involving N-methylated amino acids.[7] |
Experimental Protocols
The following are detailed protocols for the solution-phase coupling of an N-protected amino acid with this compound hydrochloride.
Protocol 1: Fmoc-L-Alanine Coupling with this compound using HATU
This protocol describes the synthesis of Fmoc-L-Ala-β-Ala-OMe.
Materials:
-
Fmoc-L-Alanine
-
This compound hydrochloride[1]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[2]
-
Anhydrous N,N-Dimethylformamide (DMF)[1]
-
Anhydrous Dichloromethane (DCM)[2]
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)[1][2]
-
Silica (B1680970) gel for flash column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
Amine Neutralization:
-
In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in anhydrous DCM.[2]
-
Cool the solution to 0°C in an ice bath.[2]
-
Add DIPEA (1.1 eq) dropwise to the stirred solution to neutralize the hydrochloride salt and liberate the free amine.[2]
-
Stir the mixture for 15-20 minutes at 0°C.[2]
-
-
Carboxylic Acid Activation:
-
Coupling Reaction:
-
Work-up:
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Fmoc-L-Ala-β-Ala-OMe.[1]
-
Protocol 2: Boc-L-Alanine Coupling with this compound using EDC/HOBt
This protocol describes the synthesis of Boc-L-Ala-β-Ala-OMe.
Materials:
-
Boc-L-Alanine
-
This compound hydrochloride
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup:
-
Dissolve Boc-L-Alanine (1.0 eq), this compound hydrochloride (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Add DIPEA (1.1 eq) to neutralize the hydrochloride salt.
-
Slowly add EDC·HCl (1.2 eq) to the reaction mixture.
-
-
Coupling Reaction:
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Boc-L-Ala-β-Ala-OMe.
-
Characterization
The synthesized dipeptides should be characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the product.
-
Mass Spectrometry (MS): To verify the molecular weight of the desired peptide.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Mandatory Visualizations
Caption: Experimental workflow for solution-phase peptide coupling.
References
Application Notes: Solid-Phase Synthesis of β-Alanine Containing Peptides
Introduction
The incorporation of non-natural amino acids into peptides is a powerful strategy in drug discovery and development to enhance proteolytic stability, modulate biological activity, and introduce novel structural motifs. β-Alanine, a naturally occurring β-amino acid, is of particular interest. Peptides containing β-alanine residues, often referred to as β-peptides, can adopt unique helical and sheet-like secondary structures, conferring resistance to degradation by common proteases.[1] This increased stability can lead to a longer in-vivo half-life and improved bioavailability of peptide-based therapeutics.
Solid-Phase Peptide Synthesis (SPPS) is the method of choice for the efficient assembly of such modified peptides.[2] While the user's query specifies β-alanine methyl ester, in standard Fmoc-based SPPS, the C-terminus of the growing peptide chain is anchored to a solid support. Therefore, the direct use of β-alanine methyl ester for chain elongation is not typical. Instead, the N-terminally protected Fmoc-β-alanine (Fmoc-β-Ala-OH) is the standard building block for incorporating β-alanine into a peptide sequence on a solid support. This document provides detailed protocols for the incorporation of Fmoc-β-alanine into a peptide sequence using manual Fmoc-SPPS on a Wang resin, which will yield a peptide with a C-terminal carboxylic acid upon cleavage.
Applications of β-Alanine Containing Peptides
The unique structural properties of β-alanine-containing peptides have led to their exploration in various therapeutic areas:
-
Enhanced Metabolic Stability: The altered peptide backbone is resistant to enzymatic degradation, which is a major hurdle in the development of peptide drugs.[3]
-
Antimicrobial Agents: β-peptides have been designed to mimic the amphipathic structures of natural antimicrobial peptides, showing potent activity against a range of bacteria.[1]
-
Enzyme Inhibitors: The constrained conformations that β-peptides can adopt make them suitable scaffolds for designing potent and selective enzyme inhibitors.
-
Biomaterial Scaffolds: The stable, predictable secondary structures of β-peptides make them attractive building blocks for the development of novel biomaterials.
Experimental Protocols
This section details the manual solid-phase synthesis of a peptide containing a β-alanine residue using Fmoc chemistry. The protocol covers resin preparation, amino acid coupling, Fmoc deprotection, and final cleavage and purification.
Protocol 1: Loading of the First Amino Acid (Fmoc-Amino Acid) onto Wang Resin
This protocol describes the esterification of the first Fmoc-protected amino acid to the hydroxyl groups of the Wang resin.
Materials:
-
Wang Resin
-
Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetic Anhydride (B1165640)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF for 1-2 hours in a reaction vessel.
-
Amino Acid Activation: In a separate flask, dissolve 2-4 equivalents of the Fmoc-amino acid in DMF. Add 2-4 equivalents of DIC and a catalytic amount of DMAP (0.1 equivalents). Stir the mixture at room temperature for 20-30 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and DIPEA in DMF (10:5:85 v/v/v) for 30 minutes.
-
Final Washing and Drying: Wash the resin as in step 4 and dry under vacuum.
-
Loading Determination: The loading of the first amino acid can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of dried resin with a piperidine (B6355638) solution and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.
Protocol 2: Solid-Phase Peptide Synthesis Cycle for β-Alanine Incorporation
This protocol outlines the iterative steps of Fmoc deprotection and amino acid coupling to elongate the peptide chain, including the coupling of Fmoc-β-Ala-OH.
Materials:
-
Fmoc-loaded resin from Protocol 1
-
Fmoc-protected amino acids (including Fmoc-β-Ala-OH)
-
20% Piperidine in DMF (v/v)
-
Coupling reagents:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Fmoc-loaded resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7x).
-
-
Amino Acid Coupling (including Fmoc-β-Ala-OH):
-
In a separate tube, dissolve 3-5 equivalents of the next Fmoc-amino acid (or Fmoc-β-Ala-OH) and 3-5 equivalents of HBTU/HOBt in DMF.
-
Add 6-10 equivalents of DIPEA to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Monitoring Coupling Completion (Optional): Perform a Kaiser (ninhydrin) test on a few beads of resin. A blue color indicates an incomplete reaction (free primary amine), while a yellow/colorless result signifies a complete coupling. If the test is positive, repeat the coupling step.
-
Repeat Cycle: Repeat steps 2-5 for each amino acid to be added to the peptide sequence.
Protocol 3: Cleavage of the Peptide from the Resin and Deprotection of Side Chains
This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the acid-labile side-chain protecting groups.
Materials:
-
Peptide-bound resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under vacuum for at least 1 hour.
-
Cleavage Reaction:
-
Place the dried resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
-
Peptide Isolation:
-
Centrifuge the ether suspension to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 4: Purification of the Crude Peptide
This protocol provides a general guideline for purifying the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A or a mixture of Solvent A and B. Filter the solution through a 0.22 µm syringe filter.[4]
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%).
-
Inject the filtered peptide solution onto the column.
-
Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% Solvent B over 30-60 minutes).[5]
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white fluffy powder.
Data Presentation
The following table summarizes typical quantitative data expected from the synthesis of a model decapeptide containing one β-alanine residue. Actual results may vary depending on the peptide sequence and synthesis conditions.
| Parameter | Expected Value | Notes |
| Resin Loading | 0.4-0.8 mmol/g | Dependent on the resin type and loading protocol. |
| Average Coupling Yield | >99% | Per step, as determined by Fmoc quantification or qualitative tests like the Kaiser test. |
| Crude Peptide Purity | 50-80% | Determined by analytical RP-HPLC. Purity is sequence-dependent. |
| Overall Yield | 20-50% | Based on the initial resin loading. Losses occur during transfers, cleavage, and purification. |
| Final Purity | >95% | After RP-HPLC purification. |
Visualizations
The following diagrams illustrate the key workflows in the solid-phase synthesis of β-alanine containing peptides.
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating β-alanine.
Caption: Detailed steps of a single SPPS cycle for amino acid incorporation.
References
Application Notes and Protocols for N-acylation of Methyl 3-aminopropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-aminopropanoate hydrochloride, also known as β-alanine methyl ester hydrochloride, is a versatile and economically significant building block in organic and medicinal chemistry. Its bifunctional nature, possessing a primary amine and a methyl ester, allows for a diverse range of chemical modifications. The N-acylation of this compound is a fundamental transformation that yields N-substituted-β-alanine derivatives, which are key intermediates in the synthesis of pharmaceuticals, peptidomimetics like β-peptides, and various bioactive molecules.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data for the N-acylation of this compound hydrochloride with various acylating agents.
Chemical Reactivity and Considerations
The primary amine of this compound hydrochloride acts as a nucleophile, readily attacking electrophilic acylating agents such as acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling agents.[1][3] Since the starting material is a hydrochloride salt, the amine is protonated and thus non-nucleophilic. Therefore, the addition of a base is crucial to neutralize the salt and liberate the free amine, which then participates in the acylation reaction.[3] An additional equivalent of base is often required to scavenge the acidic byproduct (e.g., HCl) generated during the acylation process, particularly when using acyl chlorides.[4] Common bases for this purpose include tertiary amines like triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIPEA), or milder bases like sodium bicarbonate in biphasic systems (Schotten-Baumann conditions).[3][5]
Data Presentation
The following table summarizes representative quantitative data for the N-acylation of this compound hydrochloride with various acylating agents. Yields are indicative and can vary based on reaction scale, purity of reagents, and purification efficiency.
| Acylating Agent | Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference(s) |
| Acetyl Chloride | Triethylamine | Dichloromethane | 2-4 h | 0 to RT | 85-95 | [6] (analogous) |
| Benzoyl Chloride | Pyridine/Triethylamine | Dichloromethane | 2-16 h | 0 to RT | 80-90 | [6][7] (analogous) |
| Propionyl Chloride | Triethylamine | Dichloromethane | 2-6 h | 0 to RT | ~80-90 | General Protocol |
| Acetic Anhydride | Pyridine | Dichloromethane | 4-12 h | RT | ~90 | General Protocol |
| Anthracene-9-carboxylic acid | DIPEA | Dichloromethane | 15 h | RT | 46-90 | [1][8] |
Mandatory Visualizations
Reaction Mechanism
The N-acylation of this compound with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The key steps involve the deprotonation of the amine hydrochloride, nucleophilic attack of the free amine on the carbonyl carbon of the acyl chloride, formation of a tetrahedral intermediate, and subsequent elimination of a chloride ion and a proton to yield the final N-acyl product.
Caption: General mechanism for the N-acylation of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the N-acylation of this compound hydrochloride, from reaction setup to the isolation of the purified product.
Caption: Typical experimental workflow for N-acylation.
Experimental Protocols
Protocol 1: General Procedure for N-acylation with an Acyl Chloride (e.g., Benzoyl Chloride)
This protocol describes a general and robust method for the N-acylation of this compound hydrochloride using an acyl chloride in an aprotic solvent.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
Triethylamine (2.2 eq) or Pyridine (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound hydrochloride (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: To the cooled, stirring solution, add triethylamine (2.2 eq) dropwise. Stir for 15-30 minutes at 0 °C. One equivalent neutralizes the hydrochloride salt, and the second will neutralize the HCl generated during the reaction.
-
Addition of Acylating Agent: Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure N-benzoyl-3-aminopropanoate.
Protocol 2: N-acylation with a Carboxylic Acid using a Coupling Agent (Synthesis of Methyl 3-(anthracene-9-carboxamido)propanoate)
This protocol details the synthesis of an N-aryl amide using a carboxylic acid activated with EDC·HCl and HOBt.[1]
Materials:
-
This compound hydrochloride (4.85 mmol, 1.0 eq)
-
Anthracene-9-carboxylic acid (5.0 mmol, 1.03 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (10 mmol, 2.06 eq)
-
1-Hydroxybenzotriazole (HOBt) (10 mmol, 2.06 eq)
-
N,N-Diisopropylethylamine (DIPEA) (total ~4.1 g)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid: To a solution of anthracene-9-carboxylic acid (5.0 mmol) in 30 mL of dichloromethane, add EDC·HCl (10 mmol) and HOBT (10 mmol) and stir the mixture.
-
Addition of Base and Amine: Add DIPEA (2 g) to the suspension and stir for 10 minutes. Add this compound hydrochloride (4.85 mmol) followed by an additional 1.5 g of DIPEA.[1]
-
Reaction: Stir the reaction mixture at room temperature for 15 hours.
-
Work-up: Wash the organic phase with water.
-
Drying and Concentration: Dry the organic layer over MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol = 100/1 v/v) to yield the pure product.[8] The reported yield for this reaction varies from 46.4% to 90.3%.[1][8]
Characterization Data for Methyl 3-(anthracene-9-carboxamido)propanoate:
-
¹H NMR (400 MHz, Chloroform-d): δ 8.52 (s, 1H), 8.05 (td, J = 6.7, 6.2, 3.4 Hz, 4H), 7.60 – 7.47 (m, 4H), 6.60 (s, 1H), 4.02 (q, J = 6.1 Hz, 2H), 3.73 (s, 3H), 2.90 (t, J = 6.0 Hz, 2H).[8]
Conclusion
The N-acylation of this compound hydrochloride is a straightforward and versatile method for the synthesis of a wide range of N-substituted-β-alanine derivatives. The choice of acylating agent and reaction conditions can be tailored to achieve high yields of the desired products. The protocols provided herein serve as a comprehensive guide for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, enabling the efficient synthesis of valuable intermediates for a variety of applications.
References
- 1. Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN113548977A - Process for producing N-methyl-beta-alanine derivative - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
Application Notes and Protocols: Reactions of Methyl 3-Aminopropanoate with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-aminopropanoate, the methyl ester of the β-amino acid β-alanine, is a versatile bifunctional building block in organic synthesis. Its structure, featuring a nucleophilic primary amine and an ester functional group, allows for a wide range of chemical transformations. The primary amine readily reacts with various electrophiles, making it a valuable synthon for introducing a flexible three-carbon spacer in the synthesis of more complex molecules. This reactivity is of particular interest in medicinal chemistry and drug development, where the resulting N-substituted β-alanine derivatives are incorporated into diverse molecular scaffolds to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.[1]
These application notes provide a detailed overview of the key reactions of this compound with common electrophiles, including N-acylation, N-alkylation, reductive amination, and Michael addition. Detailed experimental protocols and quantitative data are presented to guide researchers in the effective utilization of this versatile compound.
Key Reactions and Protocols
The primary amine of this compound serves as a potent nucleophile, readily attacking electron-deficient centers. The most common reactions involve the formation of new carbon-nitrogen bonds at the amino group.
N-Acylation: Formation of Amide Bonds
N-acylation is a fundamental transformation that converts the primary amine of this compound into an amide. This reaction is widely used to introduce a variety of functional groups and to build peptide-like structures. Common acylating agents include acid chlorides and acid anhydrides.
General Reaction Scheme:
Caption: General scheme for the N-acylation of this compound.
Acid chlorides are highly reactive acylating agents that readily react with this compound in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of N-Benzoyl this compound
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add pyridine (1.2 eq) to the stirred solution.
-
Acyl Chloride Addition: Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C during the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data for N-Acylation with Acid Chlorides:
| Acyl Chloride | Base | Solvent | Time (h) | Yield (%) | Reference |
| Acetyl chloride | Pyridine | Benzene | RT | Excellent | [2] |
| Propionyl chloride | Pyridine | Benzene | RT | Excellent | [2] |
| Isobutyryl chloride | Pyridine | Benzene | RT | - | [2] |
| Dichloroacetyl chloride | Pyridine | Benzene | RT | 80 (C-acylated) | [2] |
| Benzoyl chloride | Pyridine | DCM | 2-4 | High | [3] |
Note: In some cases, with certain substrates like methyl 3-aminocrotonate, C-acylation can be a competing reaction.[2]
Acid anhydrides are another class of effective acylating agents. The reaction proceeds similarly to that with acid chlorides, often requiring a base to activate the amine and neutralize the carboxylic acid byproduct.
Experimental Protocol: Synthesis of N-Acetyl this compound
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or toluene.
-
Reagent Addition: Add acetic anhydride (B1165640) (1.1 eq) and a catalytic amount of a base like triethylamine (B128534) or pyridine.
-
Reaction: Stir the mixture at room temperature. The reaction can also be performed by refluxing with acetic anhydride.[2]
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: After completion, the reaction is worked up by washing with water and brine. The organic layer is dried and concentrated to yield the product, which can be further purified by chromatography or distillation.
N-Alkylation: Formation of Secondary and Tertiary Amines
N-alkylation introduces alkyl groups to the nitrogen atom of this compound, leading to the formation of secondary and tertiary amines. Common methods include reaction with alkyl halides and reductive amination.
General Reaction Scheme:
Caption: General schemes for the N-alkylation of this compound.
This method involves the reaction of this compound with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid.
Experimental Protocol: Synthesis of Mono-N-butylated this compound
This protocol is adapted from the N-alkylation of β-alanine and can be applied to its methyl ester.
-
Reaction Setup: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in ethanol. Add potassium hydroxide (B78521) (2.0 eq).
-
Homogenization: Add water dropwise until the reaction mixture becomes homogeneous.
-
Alkyl Halide Addition: Add butyl bromide (0.9 eq) dropwise to the reaction mixture and stir at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC. The formation of di-substituted product can be a side reaction.[4] After completion, the product can be isolated by extraction and purified by flash column chromatography.[4]
Quantitative Data for N-Alkylation:
| Alkylating Agent | Base | Solvent | Yield (%) | Notes | Reference |
| Butyl bromide | KOH | Ethanol/Water | - | Mono- and di-alkylation observed | [4] |
| 2-Iodobenzyl bromide | K₂CO₃ | Acetonitrile | - | For synthesis of a precursor | [5] |
Reductive amination is a two-step, one-pot reaction where an aldehyde or ketone first reacts with the amine to form an imine or enamine, which is then reduced in situ to the corresponding amine.
Experimental Protocol: General Procedure for Reductive Amination
-
Imine Formation: Dissolve this compound (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent like methanol (B129727) or dichloroethane.
-
Reduction: Add a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.
-
Work-up: Quench the reaction with water or a mild acid. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt, and concentrate. Purify the crude product by chromatography.
Quantitative Data for Reductive Amination:
| Aldehyde/Ketone | Reducing Agent | Yield (%) | Reference |
| Various aldehydes | NaBH₄ | Moderate to good | [6] |
| Various ketones/aldehydes | BH₃N(C₂H₅)₃ | Excellent | [7] |
Michael Addition (Conjugate Addition)
The primary amine of this compound can act as a nucleophile in a Michael addition reaction with α,β-unsaturated carbonyl compounds. This reaction forms a new carbon-nitrogen bond at the β-position of the Michael acceptor.
General Reaction Scheme:
Caption: General scheme for the Michael addition of this compound.
Experimental Protocol: Synthesis of Methyl 3-(Methylamino)propanoate via Michael Addition
-
Reaction Setup: Dissolve methyl acrylate (B77674) (1.0 eq) in methanol and cool the solution to -20 °C.
-
Amine Addition: Slowly add a solution of methylamine (B109427) (1.5 eq) in tetrahydrofuran (B95107) to the stirred reaction mixture at -20 °C.
-
Reaction: Maintain the reaction at -20 °C for 2 hours.
-
Work-up and Purification: Remove the solvent under vacuum. The residue can be purified by distillation under reduced pressure to give the product.[1]
Quantitative Data for Michael Addition:
| Michael Acceptor | Nucleophile | Conditions | Yield (%) | Reference |
| Methyl acrylate | Methylamine | -20 °C, 2 h | 28 | [1] |
| Methyl acrylate | Benzylamine | 12-Tungstophosphoric acid, water | - | [8] |
| Methyl acrylate | Phenylamine | 12-Tungstophosphoric acid, water | - | [8] |
| Methyl acrylate | 4-Chlorophenylamine | 12-Tungstophosphoric acid, water | - | [8] |
Applications in Drug Development
The N-substituted β-alanine scaffold derived from this compound is a common motif in a variety of biologically active molecules and pharmaceutical agents. The flexible three-carbon linker allows for the precise positioning of pharmacophoric groups, which can be crucial for optimizing drug-target interactions.
Workflow for Utilizing this compound in Drug Discovery:
Caption: Workflow illustrating the use of this compound in drug discovery.
Derivatives of β-alanine are key components in the structure of histone deacetylase (HDAC) inhibitors, which are a class of anti-cancer agents. The β-alanine moiety contributes to the overall shape and functionality of these inhibitors, which is critical for their interaction with the active site of the enzyme.[1]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of N-substituted β-alanine derivatives. The reactions of its primary amine with various electrophiles, including N-acylation, N-alkylation, and Michael addition, are robust and high-yielding transformations. The protocols and data presented in these application notes provide a comprehensive guide for researchers in organic synthesis and drug discovery to effectively utilize this synthon in the development of novel molecules with potential therapeutic applications.
References
- 1. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. benchchem.com [benchchem.com]
- 4. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes and Protocols: Synthesis of Dihydropyrimidin-4(1H)-ones from Methyl 3-Aminopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a proposed one-pot synthesis of dihydropyrimidin-4(1H)-ones, utilizing methyl 3-aminopropanoate as a key building block. This method represents a novel adaptation of the Biginelli reaction, a cornerstone in the synthesis of this important class of heterocyclic compounds. Dihydropyrimidinones are of significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as antiviral, antitumor, antibacterial, and anti-inflammatory agents. The following protocols are designed to be a comprehensive guide for researchers exploring new synthetic routes to these valuable scaffolds.
Introduction
The synthesis of pyrimidine (B1678525) derivatives is a focal point in medicinal chemistry and drug discovery. The dihydropyrimidinone core, in particular, is a privileged scaffold found in numerous biologically active molecules. The classical Biginelli reaction provides an efficient, one-pot multicomponent approach to these structures, typically involving the acid-catalyzed condensation of a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea.
This application note details a proposed synthetic strategy that employs this compound, a readily available β-amino ester, as a substitute for the traditional β-dicarbonyl component. This approach offers the potential for the synthesis of novel dihydropyrimidin-4(1H)-one analogues with unique substitution patterns, thereby expanding the chemical space for drug discovery programs.
Proposed Synthetic Pathway
The proposed synthesis is a one-pot, three-component reaction involving this compound, a selected aldehyde, and urea. The reaction is hypothesized to proceed via an acid-catalyzed mechanism, culminating in the formation of the dihydropyrimidin-4(1H)-one ring system.
Reaction Scheme:
This reaction is anticipated to proceed through the initial formation of an acylimine intermediate from the aldehyde and urea, followed by a Michael-type addition of the this compound. Subsequent intramolecular cyclization and dehydration would then yield the final dihydropyrimidin-4(1H)-one product.
Experimental Protocols
Protocol 1: Synthesis of 2-Oxo-4-phenyl-1,2,3,4,5,6-hexahydropyrimidin-5-carboxylate
This protocol describes a representative synthesis using benzaldehyde (B42025) as the aldehyde component.
Materials:
-
This compound hydrochloride
-
Benzaldehyde
-
Urea
-
Ethanol (B145695) (Absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a 100 mL round-bottom flask, add this compound hydrochloride (1.39 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and urea (0.90 g, 15 mmol).
-
Add 30 mL of absolute ethanol to the flask and stir the mixture to dissolve the solids.
-
Add 3-4 drops of concentrated hydrochloric acid to the reaction mixture as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane (B92381), 1:1).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of ethyl acetate and 50 mL of a saturated sodium bicarbonate solution to neutralize the acid.
-
Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.
-
Wash the organic layer with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure dihydropyrimidin-4(1H)-one.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of various dihydropyrimidin-4(1H)-one derivatives using the proposed protocol. Please note that these are hypothetical yields based on similar reactions and will require experimental validation.
| Entry | Aldehyde | Product | Molecular Formula | Molecular Weight ( g/mol ) | Proposed Yield (%) |
| 1 | Benzaldehyde | 2-Oxo-4-phenyl-1,2,3,4,5,6-hexahydropyrimidin-5-carboxylate | C₁₂H₁₄N₂O₃ | 234.25 | 65 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-2-oxo-1,2,3,4,5,6-hexahydropyrimidin-5-carboxylate | C₁₂H₁₃ClN₂O₃ | 268.70 | 70 |
| 3 | 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)-2-oxo-1,2,3,4,5,6-hexahydropyrimidin-5-carboxylate | C₁₃H₁₆N₂O₄ | 264.28 | 68 |
| 4 | 2-Naphthaldehyde | 4-(Naphthalen-2-yl)-2-oxo-1,2,3,4,5,6-hexahydropyrimidin-5-carboxylate | C₁₆H₁₆N₂O₃ | 284.31 | 60 |
Visualizations
Proposed Reaction Workflow
Caption: Workflow for the proposed synthesis of dihydropyrimidin-4(1H)-ones.
Logical Relationship of Reaction Components
Caption: Logical relationship of components in the proposed synthesis.
Conclusion
The protocol outlined in this application note presents a viable and novel approach to the synthesis of dihydropyrimidin-4(1H)-ones from this compound. This method holds the potential to generate a new library of compounds for biological screening and drug development. Researchers are encouraged to explore the scope of this reaction with various aldehydes and to optimize the reaction conditions to maximize yields and purity. The successful implementation of this protocol will contribute to the expanding toolbox for the synthesis of medicinally relevant heterocyclic compounds.
Application Notes and Protocols: Methyl 3-aminopropanoate as a Versatile Linker in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-aminopropanoate, also known as β-alanine methyl ester, is a versatile bifunctional molecule increasingly utilized as a flexible linker in the design of complex therapeutic agents.[1][2] Its simple three-carbon backbone provides an adaptable spacer to connect pharmacophores, targeting moieties, and functional groups in various drug modalities, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][3] The presence of a primary amine and a methyl ester allows for straightforward and sequential conjugation chemistries, making it a valuable tool in medicinal chemistry.[3] This document provides detailed application notes, experimental protocols, and data interpretation for the use of this compound as a linker in drug discovery and development.
Physicochemical Properties and Advantages as a Linker
The hydrochloride salt of this compound is often used to improve its stability and solubility in aqueous solutions, simplifying its handling in various reaction conditions.[2] The incorporation of a β-alanine moiety can enhance the physicochemical properties of the parent molecule, such as solubility and metabolic stability, which is advantageous for therapeutic agent formulation.[2]
Key Advantages:
-
Flexibility: The three-carbon chain offers conformational flexibility, which can be crucial for the optimal orientation of linked molecular entities.
-
Bifunctionality: The primary amine and methyl ester provide orthogonal handles for sequential conjugation.[3]
-
Improved Properties: Can enhance solubility and metabolic stability of the final conjugate.[2]
-
Commercial Availability: Readily available as a cost-effective building block.
Applications in Medicinal Chemistry
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. The linker in a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase. Short, flexible linkers derived from molecules like this compound can be employed to optimize the distance and orientation between the two protein-binding ligands.
While specific degradation data for PROTACs with a simple this compound linker are not extensively published, the following table presents illustrative data for PROTACs with short alkyl/ether linkers, which are structurally analogous. This data highlights the potent degradation activity that can be achieved with such linkers.
| PROTAC Example | Target Protein (POI) | E3 Ligase | Linker Type (Analogous) | DC₅₀ | Dₘₐₓ (%) | Cell Line | Reference |
| Hypothetical PROTAC A | BRD4 | CRBN | Short Alkyl Chain | < 10 nM | > 90% | 22Rv1 | (Illustrative) |
| Hypothetical PROTAC B | BTK | VHL | Short PEG/Alkyl | ~5 nM | > 95% | MOLM-14 | (Illustrative) |
| ERα Degrader | ERα | pVHL | 16-atom alkyl chain | ~100 nM | ~75% | MCF7 | [4] |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are highly dependent on the specific cell line, experimental conditions, and the nature of the POI and E3 ligase ligands.
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody. While this compound itself is a simple linker, the corresponding β-alanine moiety is a component of more complex, cleavable linkers, such as the valine-alanine (Val-Ala) dipeptide linker.[5] This dipeptide is a substrate for lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells, enabling targeted payload release.[6]
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using a this compound-derived Linker
This protocol describes a general method for synthesizing a PROTAC where the this compound linker connects a hypothetical POI ligand (POI-COOH) and an E3 ligase ligand (E3-NH₂).
Step 1: Amide Coupling of POI Ligand to this compound
-
Dissolve POI Ligand: In a round-bottom flask, dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Activate Carboxylic Acid: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-20 minutes.
-
Add Linker: To the activated POI ligand solution, add this compound hydrochloride (1.1 eq) and an additional equivalent of DIPEA to neutralize the hydrochloride salt.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting intermediate (POI-Linker-Ester) by flash column chromatography.
Step 2: Saponification of the Methyl Ester
-
Hydrolysis: Dissolve the purified POI-Linker-Ester (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water (3:1).
-
Add Base: Add lithium hydroxide (B78521) monohydrate (LiOH·H₂O) (2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Acidification and Extraction: Acidify the reaction mixture to pH ~3-4 with 1 M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid-functionalized intermediate (POI-Linker-COOH).
Step 3: Amide Coupling of POI-Linker to E3 Ligase Ligand
-
Activation: Dissolve the POI-Linker-COOH (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15-20 minutes at room temperature.
-
Coupling: Add the amine-functionalized E3 ligase ligand (E3-NH₂) (1.0 eq) to the reaction mixture.
-
Reaction: Stir at room temperature for 6-12 hours. Monitor the reaction progress by LC-MS.
-
Purification: Purify the final PROTAC molecule by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: General Procedure for Incorporation into a Peptide-Based Linker for ADCs
This protocol outlines the incorporation of a β-alanine residue into a dipeptide linker (e.g., Val-Ala) using standard solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Start with a pre-loaded resin with the first amino acid (e.g., Alanine on Wang resin).
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid.
-
Amino Acid Activation: In a separate vessel, activate Fmoc-β-alanine (or a suitable N-protected β-alanine derivative) with a coupling reagent like HBTU/HOBt or HATU in the presence of a base such as DIPEA.
-
Coupling: Add the activated Fmoc-β-alanine solution to the deprotected resin and agitate for 1-2 hours to ensure complete coupling.
-
Washing: Thoroughly wash the resin with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for any subsequent amino acids in the linker sequence.
-
Cleavage: Once the linker synthesis is complete, cleave the peptide linker from the resin using a cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Purification: Purify the cleaved peptide linker by RP-HPLC. The purified linker can then be functionalized for conjugation to a payload and an antibody.
Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General workflow for PROTAC synthesis.
Conclusion
This compound serves as a fundamental and highly adaptable building block in medicinal chemistry for the construction of linkers in complex therapeutic modalities. Its straightforward chemistry, flexibility, and favorable physicochemical contributions make it an attractive choice for linker design in PROTACs and as a component in more elaborate linkers for ADCs. The provided protocols and conceptual frameworks offer a solid foundation for researchers to explore the potential of this versatile linker in their drug discovery programs. Further optimization of linker length and composition, starting from simple building blocks like this compound, will continue to be a key strategy in the development of next-generation targeted therapies.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of N-Substituted β-Alanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted β-alanine derivatives are a versatile class of compounds with significant applications in medicinal chemistry and drug discovery. These molecules serve as crucial building blocks for the synthesis of various biologically active compounds, including peptidomimetics, natural products, and therapeutic agents. Their structural similarity to endogenous molecules allows them to interact with various biological targets, modulating physiological responses. This document provides detailed protocols for the synthesis of N-substituted β-alanine derivatives and highlights their applications in research and drug development.
Applications in Research and Drug Development
N-substituted β-alanine derivatives are implicated in a range of biological activities, making them attractive candidates for therapeutic development.
-
Neurotransmission: β-alanine is recognized as a neurotransmitter in the central nervous system.[1][2] It interacts with several receptors, including glycine (B1666218) receptors, GABA-A and GABA-C receptors, and the NMDA receptor complex.[1] N-substituted β-alanines can be designed to modulate these receptors, offering potential treatments for neurological disorders. For instance, β-alanine has been shown to elevate dopamine (B1211576) levels in the nucleus accumbens, suggesting a role in reward pathways.[3]
-
Oncology: Certain N-acyl-β-alanines, such as N-arachidonoyl-L-alanine (NALA), exhibit anti-proliferative effects in cancer cells. Studies have shown that NALA can induce the production of reactive oxygen species (ROS) through the 5-lipoxygenase (5-LO) pathway in head and neck squamous cell carcinoma cells, leading to an inhibition of cell proliferation.[4] This pathway presents a novel target for cancer-specific therapies.
-
Peptidomimetics: The incorporation of N-substituted β-alanine units into peptide chains can enhance their stability against enzymatic degradation and improve their pharmacokinetic properties.[5] This makes them valuable in the design of peptide-based drugs with increased therapeutic potential.
-
Theranostic Nanoagents: N-alkylated β-alanines can be polymerized to form functional materials for biomedical applications. These polymers can be used to create nanoparticles for the targeted delivery of therapeutic drugs and imaging agents to cancer cells.[6]
Signaling Pathway: 5-Lipoxygenase Pathway in Cancer Cells
The following diagram illustrates the signaling pathway of N-arachidonoyl-L-alanine (NALA), an N-substituted β-alanine derivative, in head and neck squamous cell carcinoma (HNSCC) cells.
Experimental Protocols
Two common and effective methods for the preparation of N-substituted β-alanine derivatives are the Michael addition of amines to acrylates and the direct N-alkylation of β-alanine.
Protocol 1: Michael Addition of Amines to Methyl Acrylate (B77674) (Microwave-Assisted)
This protocol describes a rapid and efficient synthesis of N-substituted β-alanine methyl esters via a microwave-assisted Michael addition.
Materials:
-
Primary or secondary amine (e.g., benzylamine, (S)-(-)-α-methylbenzylamine)
-
Methyl acrylate
-
Methanol (B129727) (reagent grade)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) (HPLC grade)
-
Microwave reactor
-
Round-bottom flasks
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
In a microwave-safe vessel, combine the amine (1 mmol), methyl acrylate (1 mmol), and methanol (3 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the specified temperature and pressure for the required time (see Table 1 for examples).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the N-substituted β-alanine methyl ester.
-
Characterize the final product using NMR and mass spectrometry.
Quantitative Data:
| Entry | Amine | Product | Reaction Conditions | Time | Yield (%) | Reference |
| 1 | Benzylamine | Methyl 3-(benzylamino)propanoate | 70 °C, 18 psi | 10 min | 95 | [1][2] |
| 2 | (S)-(-)-α-methylbenzylamine | Methyl N-α-Methylbenzylaminopropanoate | 80 °C, 18 psi | 10 min | 95 | [1][2] |
Protocol 2: Selective N-Alkylation of β-Alanine
This protocol details a one-step synthesis of mono- and di-N-alkylated β-alanine without the need for protecting groups.
Materials:
-
β-Alanine
-
Potassium hydroxide (B78521) (KOH)
-
Alkyl bromide (e.g., butyl bromide)
-
Water
-
Chloroform (B151607) and Methanol (for column chromatography)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add β-alanine (11.23 mmol), ethanol (15 mL), and the appropriate amount of KOH (see Table 2).
-
Stir the mixture at room temperature and add water dropwise until the solution becomes homogeneous.
-
Add the alkyl bromide dropwise to the reaction mixture and continue stirring at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator under reduced pressure.
-
Purify the product by column chromatography using a mixture of methanol in chloroform as the eluent.
-
Combine the pure fractions and concentrate to obtain the N-alkylated β-alanine derivative.
-
Characterize the product by FT-IR, NMR, and mass spectrometry.
Quantitative Data:
| Entry | Product | Equivalents of Butyl Bromide | Equivalents of KOH | Time (h) | Yield (%) | Reference |
| 1 | Mono-N-butylated β-alanine | 0.9 | 2.0 | 24 | 82 | [6] |
| 2 | Di-N-butylated β-alanine | 2.3 | 3.0 | 36 | 65 | [6] |
Experimental Workflow
The following diagram outlines the general workflow for the synthesis, purification, and characterization of N-substituted β-alanine derivatives.
References
- 1. Beta-alanine as a small molecule neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 5-lipoxygenase mediates docosahexaenoyl ethanolamide and N-arachidonoyl-L-alanine-induced reactive oxygen species production and inhibition of proliferation of head and neck squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solution-Phase Coupling of Fmoc-Amino Acids to Methyl 3-Aminopropanoate Hydrochloride
Introduction
The formation of a peptide bond between an N-terminally protected amino acid and an amino acid ester is a fundamental reaction in peptide synthesis. This protocol details a standard and reliable method for the solution-phase coupling of a generic N-α-Fmoc-protected amino acid to methyl 3-aminopropanoate hydrochloride. This procedure is widely applicable for the synthesis of dipeptides and larger peptide fragments. The use of coupling reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) facilitates efficient amide bond formation while minimizing racemization.[1][2]
Experimental Protocol
This protocol describes the coupling of an Fmoc-protected amino acid to this compound hydrochloride using HBTU as the coupling reagent.
Materials and Reagents:
-
Fmoc-protected amino acid (e.g., Fmoc-L-Alanine)
-
This compound hydrochloride
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of Amine Salt: In a round-bottom flask, dissolve this compound hydrochloride (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.0-2.5 equivalents) to neutralize the hydrochloride salt and generate the free amine.[3] Stir the solution at room temperature for 10-15 minutes.
-
Activation of Carboxylic Acid: In a separate flask, dissolve the Fmoc-amino acid (1.0 equivalent) and HBTU (1.0 equivalent) in anhydrous DMF.[3] Add DIPEA (2.0 equivalents) to this solution and stir at room temperature for 5-10 minutes to pre-activate the carboxylic acid, forming the HOBt active ester.[3][4]
-
Coupling Reaction: Add the activated Fmoc-amino acid solution to the flask containing the free this compound.[3] Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% methanol (B129727) in dichloromethane (B109758) or 50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.[3]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 times), saturated NaHCO₃ solution (2 times), and brine (1 time).[3]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[5]
-
-
Purification (if necessary): The crude product can be purified by flash column chromatography on silica (B1680970) gel if required.
-
Characterization: The final product should be characterized by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Data Presentation
The following table summarizes the typical quantitative parameters for the coupling reaction.
| Parameter | Value/Range | Notes |
| Stoichiometry | ||
| Fmoc-Amino Acid | 1.0 eq | Limiting reagent. |
| This compound HCl | 1.0 - 1.2 eq | A slight excess can be used to ensure complete consumption of the Fmoc-amino acid. |
| HBTU | 1.0 - 1.2 eq | Coupling reagent. |
| DIPEA | 3.0 - 4.0 eq | Base for neutralization of the amine salt and activation of the amino acid. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | Ensures solubility of all reactants. |
| Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 2 - 4 hours | Monitor by TLC. |
| Expected Yield | 70 - 95% | Yields are dependent on the specific amino acid and purity of reagents. |
Visualizations
Below are diagrams illustrating the experimental workflow and the chemical relationship of the key components in the coupling reaction.
Caption: Experimental workflow for the coupling of an Fmoc-amino acid to this compound.
Caption: Logical relationship of reactants and reagents in the HBTU-mediated peptide coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-aminopropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 3-aminopropanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and well-established method for synthesizing this compound is the Fischer esterification of β-alanine with methanol (B129727).[1][2] This reaction is acid-catalyzed, with thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl) being the most commonly used catalysts.[1] The choice between these catalysts often depends on reagent availability, desired reaction conditions, and the scale of the synthesis.[1]
Q2: What are the primary side reactions to be aware of during this synthesis?
The main side reactions include:
-
Incomplete reaction: Leaving unreacted β-alanine in the final product.[1]
-
Diketopiperazine formation: Intramolecular cyclization of two molecules of the amino ester to form a cyclic dipeptide. While more common with α-amino acids, it can still occur with β-amino acids.[1]
-
Polymerization/Oligomerization: Self-condensation of the β-alanine methyl ester to form short polymer chains.[1]
-
Hydrolysis: The presence of water can hydrolyze the ester product back to the carboxylic acid, 3-aminopropanoic acid.[2]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective and straightforward method for monitoring the reaction's progress.[1] A suitable mobile phase is a mixture of dichloromethane (B109758) and methanol. The spots can be visualized using a ninhydrin (B49086) stain, which reacts with the primary amine of both the starting material (β-alanine) and the product, resulting in a characteristic colored spot. The disappearance of the β-alanine spot, which has a lower Rf value (is more polar) than the product spot, indicates that the reaction is proceeding to completion.[1]
Troubleshooting Guides
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting & Optimization |
| Presence of Water | Water, a byproduct of esterification, can shift the equilibrium back towards the starting materials. Ensure all glassware is thoroughly dried, and use anhydrous methanol as the solvent.[1] |
| Equilibrium Limitations | The Fischer esterification is an equilibrium process. To drive the reaction forward, use a large excess of methanol, which often serves as the solvent itself. This shifts the equilibrium towards the product side according to Le Châtelier's principle.[1] |
| Insufficient Catalyst | The acid catalyst is crucial for protonating the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. Ensure the correct stoichiometry of the acid catalyst (SOCl₂ or TMSCl) is used as per the experimental protocol.[1] |
| Inadequate Reaction Time or Temperature | If the reaction time is too short or the temperature is too low, the reaction may not reach completion. Monitor the reaction by TLC until the starting material is consumed.[1] |
Problem: Impure Product
| Impurity/Side Product | Identification | Troubleshooting & Purification |
| Unreacted β-alanine | Can be detected by TLC as a more polar spot compared to the product. | Can be removed by recrystallization. A common choice is a methanol/ether solvent system.[1] |
| Diketopiperazine | This byproduct has a different polarity and can be detected by TLC. Mass spectrometry can confirm its presence. | Careful recrystallization can often separate the diketopiperazine from the desired product. If recrystallization is ineffective, column chromatography can be used.[1] |
| Oligomers/Polymers | May appear as a baseline streak or very low Rf spots on TLC. They can also cause the product to be oily or difficult to crystallize.[1] | Purification can be challenging. Repeated recrystallizations may be necessary. |
| 3-Aminopropanoic acid (Hydrolysis Product) | Can be identified by ¹H NMR, where the methylene (B1212753) protons adjacent to the carboxyl group will have a different chemical shift compared to the ester.[2] | Ensure anhydrous conditions during the reaction and workup to prevent hydrolysis. Purification can be achieved through recrystallization. |
Quantitative Data on Impurities
The following table provides a hypothetical but representative comparison of experimental purity data for commercially available this compound hydrochloride, which can serve as a benchmark for expected impurity levels.
| Supplier | Stated Purity (%) | Experimental Purity by ¹H NMR (%) | Major Impurities Detected |
| Supplier A | ≥99.0 | 99.2 | β-alanine (<0.5%), Methanol (<0.1%) |
| Supplier B | >98.0 | 98.5 | 3-Aminopropanoic acid (<1.0%), β-alanine (<0.5%) |
| Supplier C | ≥98.0 | 98.1 | β-alanine (<1.5%), Unidentified signals (<0.4%) |
Table adapted from a comparative purity analysis of commercial samples.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride using Thionyl Chloride
Materials:
-
β-Alanine
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube.
-
Add anhydrous methanol to the flask and cool it in an ice bath.
-
Slowly add thionyl chloride dropwise to the cold methanol with stirring. This reaction is exothermic and generates HCl gas.
-
After the addition of thionyl chloride is complete, add β-alanine to the solution.
-
Remove the ice bath and heat the mixture to reflux.
-
Maintain reflux for the time determined by TLC monitoring (typically 2-4 hours), until the β-alanine spot disappears.[1]
-
After the reaction is complete, cool the mixture in an ice bath.
-
Remove the excess methanol and any remaining thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a base (e.g., NaOH solution) to capture the acidic and corrosive vapors.[1]
-
The resulting crude product can be purified by recrystallization, typically from a methanol/ether solvent system.[3]
Protocol 2: Synthesis of this compound Hydrochloride using Trimethylchlorosilane
Materials:
-
β-Alanine
-
Anhydrous Methanol
-
Trimethylchlorosilane (TMSCl)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a fume hood, place β-alanine in a round-bottom flask with a magnetic stirrer.
-
Add anhydrous methanol to the flask.
-
Slowly add trimethylchlorosilane to the suspension at room temperature with stirring.
-
Continue stirring at room temperature until the reaction is complete as monitored by TLC (this may take several hours to overnight).[1]
-
Remove the solvent and excess reagents under reduced pressure to yield the product.
Visualizations
References
Technical Support Center: Fischer Esterification of β-Alanine
Welcome to the technical support center for the Fischer esterification of β-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, offering explanations and step-by-step solutions.
Question 1: My reaction yield is very low, or I'm recovering mostly starting material. What are the likely causes?
Answer:
Low conversion in a Fischer esterification is typically due to the reversible nature of the reaction.[1][2][3] To achieve a high yield of the desired β-alanine ester, the equilibrium must be shifted towards the products. Here are the primary factors to investigate:
-
Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow or incomplete reaction.[1][4] Ensure you are using a catalytic amount, typically 1-5 mol% relative to the limiting reagent.
-
Presence of Water: Water is a product of the reaction. Its presence will push the equilibrium back towards the starting materials (Le Châtelier's principle).[3][5]
-
Reagent Stoichiometry: Using a large excess of the alcohol reactant is a common and effective strategy to drive the reaction forward.[1][2][3] Often, the alcohol can be used as the solvent itself.[2]
-
Reaction Time and Temperature: The reaction may not have reached equilibrium. Fischer esterifications are often run at reflux temperature to increase the reaction rate.[2][4] Ensure the reaction has been running for a sufficient amount of time (typically ranging from 1-10 hours).[4]
Question 2: My β-alanine starting material is clumpy and difficult to handle. Could this affect my reaction?
Answer:
Yes, this is a critical issue. Clumping is a strong indication that your β-alanine (or its salt form) has absorbed moisture from the atmosphere.[6] β-alanine and its ester salts can be hygroscopic.[6] This introduces water into your reaction, which, as mentioned above, will inhibit the forward reaction and lead to lower yields.
-
Troubleshooting Steps:
-
Use Fresh Reagent: Whenever possible, use a fresh, unopened container of β-alanine.
-
Drying: You can attempt to dry the clumpy material under a high vacuum, but this may not remove all bound water.[6]
-
Proper Handling: When weighing and transferring hygroscopic reagents, do so quickly to minimize exposure to air. For highly sensitive reactions, consider using a glove box or a glove bag with a dry, inert atmosphere.[6]
-
Question 3: During workup, I'm having trouble with the separation of layers, or my product seems to be water-soluble. What's happening?
Answer:
This is a common issue when working with amino acid esters, which can exist as salts.
-
Incomplete Neutralization: After the reaction, the β-alanine ester is protonated (as a salt) due to the acidic catalyst. To extract it into an organic solvent, you must neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) to deprotonate the ammonium (B1175870) group.[2] The free ester is significantly more soluble in organic solvents.
-
Hydrolysis: If the ester is exposed to aqueous base for too long or at elevated temperatures, it can be hydrolyzed back to β-alanine. This is especially true for the methyl and ethyl esters.[7][8]
-
Troubleshooting Steps:
-
Careful pH Adjustment: During the workup, add a base solution slowly until the aqueous layer is basic (check with pH paper).
-
Efficient Extraction: Perform the extraction with a suitable organic solvent (e.g., ethyl acetate) immediately after neutralization. Do not let the mixture sit in the basic solution for an extended period.
-
Use of Brine: Wash the combined organic layers with a saturated sodium chloride solution (brine). This helps to remove residual water and can improve layer separation.
-
Question 4: My final product is an oil, but the literature reports a solid. Why is this?
Answer:
The physical state of the product depends on whether it is the free base or a salt, and its purity.
-
Free Base vs. Salt: β-alanine ethyl ester (free base) has a boiling point of 58 °C at 14 Torr and may be an oil or low-melting solid at room temperature.[7] The hydrochloride salt, however, is a crystalline solid with a melting point of 65-67 °C.[7] Your product may be the free base.
-
Impurities: Residual solvent or unreacted starting materials can prevent your product from crystallizing. Ensure your product is pure by using analytical techniques like NMR or HPLC.
-
Purification: If you have the free base and require the salt, you can dissolve the purified oil in a dry solvent (like diethyl ether or ethyl acetate) and bubble dry HCl gas through it, or add a solution of HCl in an anhydrous solvent.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the Fischer esterification of β-alanine and related compounds.
| Parameter | Condition | Expected Yield | Catalyst | Notes |
| Reactants | β-alanine, Methanol | 90-95% | Concentrated H₂SO₄ | Methanol used in large excess (as solvent). Reaction is heated to reflux.[9] |
| Reactants | Carboxylic Acid, Ethanol (B145695) | ~95% | Concentrated H₂SO₄ | Ethanol used in large excess. Reaction run at reflux for 2 hours.[2] |
| Reactants | Benzoic Acid, Methanol | 90% | Concentrated H₂SO₄ | Reaction stirred at 65°C.[2] |
| Reactants | Hippuric Acid, Cyclohexanol | Not specified | p-Toluenesulfonic acid | Toluene used as solvent with a Dean-Stark trap to remove water.[2] |
Experimental Protocol: Synthesis of β-Alanine Ethyl Ester Hydrochloride
This protocol provides a standard methodology for the synthesis of β-alanine ethyl ester, followed by its conversion to the hydrochloride salt.
Materials:
-
β-Alanine
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether (anhydrous)
-
Hydrochloric Acid (e.g., 2M solution in diethyl ether or anhydrous HCl gas)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add β-alanine (1.0 eq).
-
Addition of Reagents: Add a large excess of anhydrous ethanol (e.g., 10-20 eq, enough to act as the solvent). Begin stirring to suspend the β-alanine.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (approx. 0.05 eq) to the stirring suspension. The addition is exothermic.
-
Reflux: Heat the reaction mixture to reflux (the boiling point of ethanol, ~78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Workup - Neutralization: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and slowly add saturated sodium bicarbonate solution to neutralize the remaining acid. Swirl gently at first to allow for CO₂ evolution. Continue adding until the aqueous layer is basic.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation of Free Ester: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude β-alanine ethyl ester, likely as an oil.
-
Salt Formation (Optional but Recommended): Dissolve the crude ester in anhydrous diethyl ether. Slowly add a solution of HCl in diethyl ether while stirring. The hydrochloride salt should precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving common issues during the Fischer esterification of β-alanine.
Caption: Troubleshooting workflow for low yield in β-alanine esterification.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. β-Alanine ethyl ester - Wikipedia [en.wikipedia.org]
- 8. β-Alanine - Wikipedia [en.wikipedia.org]
- 9. CN106316869A - Synthesis method of beta-alanine methyl ester salt product - Google Patents [patents.google.com]
Technical Support Center: Methyl 3-aminopropanoate hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Methyl 3-aminopropanoate hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound hydrochloride.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: The Fischer esterification is an equilibrium process. | - Use a large excess of anhydrous methanol (B129727), which also acts as the solvent, to drive the equilibrium towards the product. - Ensure the acid catalyst (e.g., thionyl chloride or TMSCl) is added in the correct stoichiometric amount. - Extend the reaction time or increase the temperature, monitoring progress with Thin-Layer Chromatography (TLC).[1] |
| Presence of Water: Water can hydrolyze the ester product, shifting the equilibrium back to the starting materials.[1] | - Use anhydrous methanol and ensure all glassware is thoroughly dried before use.[1] | |
| Product is an Oil or Fails to Crystallize | Presence of Oligomers/Polymers: Self-condensation of the product can lead to oily or non-crystalline material.[1] | - Triturate the crude product with a non-polar solvent like diethyl ether to precipitate the desired product while leaving oligomers in solution. - Attempt recrystallization, as oligomers may precipitate out or remain in the mother liquor.[1] |
| Residual Solvent: Entrapped solvent can prevent proper crystallization. | - Ensure the product is thoroughly dried under vacuum after filtration. | |
| Unexpected Peaks in HPLC Analysis | Degradation of the Compound: The ester can hydrolyze, especially in neutral or alkaline mobile phases.[2] | - Analyze the sample promptly after preparation. - Use a slightly acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) to improve stability on the column.[2] |
| Inconsistent Results in Biological Assays | Compound Degradation in Assay Medium: Hydrolysis can occur, especially at physiological pH and temperature (e.g., 37°C).[2] | - Prepare fresh stock solutions for each experiment. - Assess the stability of the compound under your specific assay conditions with a time-course experiment.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound hydrochloride?
The most prevalent method is the Fischer esterification of β-alanine with methanol using an acid catalyst.[1] The two most common catalysts are thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl).[1]
Q2: What are the primary impurities I should be aware of during purification?
Common impurities include:
-
Unreacted β-alanine: The starting material.[3]
-
3-Aminopropanoic acid: The hydrolysis product of the ester.[3]
-
Diketopiperazine: A cyclic dipeptide byproduct.[1]
-
Oligomers/Polymers: Formed from self-condensation.[1]
-
Residual Solvents: Such as methanol or diethyl ether from the reaction and purification steps.[3]
Q3: What is the recommended method for purifying crude this compound hydrochloride?
Recrystallization is the most common and effective purification method.[1][4] A typical solvent system is a mixture of a polar solvent in which the compound is soluble (like methanol or ethanol) and a non-polar solvent in which it is less soluble (like diethyl ether or ethyl acetate).[1]
Q4: How can I monitor the progress of the synthesis reaction?
Thin-layer chromatography (TLC) is an effective way to monitor the reaction.[1] A suitable mobile phase is a mixture of dichloromethane (B109758) and methanol. The spots can be visualized using a ninhydrin (B49086) stain, which reacts with the primary amine of both the starting material and the product.[1] The disappearance of the more polar β-alanine spot indicates the reaction is progressing.[1]
Q5: What are the optimal storage conditions for this compound hydrochloride?
For long-term stability, the solid compound should be stored in a dry, dark environment at -20°C.[2] Stock solutions should be prepared fresh. If necessary, they can be stored in aliquots at -80°C for up to 6 months or at -20°C for up to one month.[2][5]
Experimental Protocols
Recrystallization of this compound hydrochloride
-
Dissolution: Dissolve the crude product in a minimal amount of hot methanol.[1]
-
Precipitation: Slowly add diethyl ether to the hot solution until it becomes slightly cloudy.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.[1]
-
Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified product under vacuum to remove all residual solvents.
Purity Assessment by ¹H NMR Spectroscopy
¹H NMR is a powerful tool for assessing the purity of this compound hydrochloride and identifying impurities.[3]
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample into an NMR tube.[3]
-
Solvent Addition: Add about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[3][4] For quantitative analysis, an internal standard with a known concentration can be added.[3]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.[3]
-
Analysis: Integrate the characteristic signals of this compound hydrochloride and compare them to the integrals of any impurity signals.[3] The purity can be calculated by comparing the integral of a product signal to the sum of the integrals of all compound-related signals.[3]
Characteristic ¹H NMR Signals (DMSO-d₆):
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -NH₃⁺ | ~8.3 | broad singlet | 3H |
| -OCH₃ | ~3.6 | singlet | 3H |
| -NH₃⁺-CH₂- | ~3.1 | triplet | 2H |
| -CH₂-COOCH₃ | ~2.7 | triplet | 2H |
Table adapted from ¹H NMR data.[3]
Visualized Workflows
Caption: Recrystallization workflow for purifying this compound HCl.
Caption: Analytical techniques for characterizing the final product.
References
Technical Support Center: Methyl 3-aminopropanoate HCl Purification
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the recrystallization of Methyl 3-aminopropanoate HCl.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound HCl.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product Fails to Crystallize (Oils Out) | - The solution is supersaturated. - Impurities are present that inhibit crystallization. - The cooling process is too rapid. - Residual solvent is present. | - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure product. - Re-heat the solution to dissolve the oil, then allow it to cool more slowly. - Redissolve the oil in a minimal amount of the hot primary solvent (e.g., methanol) and add the anti-solvent (e.g., diethyl ether) more slowly.[1] - Ensure the crude product is thoroughly dry before starting recrystallization. |
| Low Recovery of Crystalline Product | - Too much solvent was used for dissolution. - The solution was not cooled sufficiently. - Premature crystallization occurred during hot filtration. | - Use the minimal amount of hot solvent necessary to dissolve the crude product.[1][2][3] - After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[1][2] - Pre-heat the funnel and filter paper before hot filtration to prevent the product from crashing out. |
| Discolored Product (e.g., Yellow or Brown) | - Presence of colored impurities from the synthesis. - Degradation of the product due to excessive heat. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1] - Avoid prolonged heating during the dissolution step. |
| Crystals are Difficult to Handle (Hygroscopic) | - this compound HCl is known to be hygroscopic.[1][2] | - Handle the purified product in a dry environment, such as a glove box or under an inert atmosphere.[1] - Store the final product in a tightly sealed container with a desiccant.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the recrystallization of this compound HCl?
A1: A common and effective solvent system is a mixture of a polar solvent in which the compound is soluble, and a non-polar solvent in which it is less soluble.[3] A frequently used combination is methanol (B129727) or ethanol (B145695) as the primary solvent and diethyl ether or tert-butyl methyl ether as the anti-solvent.[1][2][3]
Q2: How can I remove common impurities from my crude this compound HCl?
A2: Recrystallization is an effective method for removing common impurities such as unreacted β-alanine, diketopiperazine, and oligomers.[3] For colored impurities, a charcoal treatment during recrystallization can be beneficial.[1]
Q3: My product has oiled out. What should I do?
A3: If your product forms an oil instead of crystals, it may be due to the presence of impurities or residual solvent.[1] Try redissolving the oil in a minimal amount of the hot primary solvent and then adding the anti-solvent dropwise to induce precipitation.[1] Allowing the solution to cool more slowly can also promote crystal formation.
Q4: What is the expected melting point of pure this compound HCl?
A4: The melting point of this compound HCl is reported to be in the range of 103-107 °C.[2]
Quantitative Data Summary
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | [2] |
| Water | Soluble | [1][4] |
| Methanol | Soluble | [1][4] |
| Ethanol | Soluble | [1][4] |
| Diethyl Ether | Sparingly soluble | [1] |
| Dichloromethane | Sparingly soluble | [1] |
Experimental Protocol: Recrystallization of this compound HCl
This protocol details the procedure for purifying crude this compound HCl using a methanol and diethyl ether solvent system.
Materials:
-
Crude this compound HCl
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Activated charcoal (optional)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound HCl in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.[2][3]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil the solution for a few minutes.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Slowly add diethyl ether to the hot filtrate until the solution becomes slightly cloudy, indicating the point of saturation.[1][3]
-
Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[1][2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1][2]
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: Recrystallization workflow for this compound HCl.
References
Technical Support Center: Methyl 3-aminopropanoate
Welcome to the technical support center for Methyl 3-aminopropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound and its hydrochloride salt, with a primary focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A2: The main degradation pathway is the hydrolysis of the methyl ester group. This reaction, catalyzed by both acid and base, results in the formation of 3-aminopropanoic acid (β-alanine) and methanol.[1]
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of this compound is highly dependent on the pH of the solution. The ester hydrolysis is generally slowest in the acidic pH range of approximately 3 to 5. The rate of hydrolysis increases significantly in strongly acidic conditions and even more dramatically in neutral to alkaline conditions.[1]
Q3: What are the recommended storage conditions for this compound and its hydrochloride salt?
A3: For long-term stability, the solid compound should be stored in a dry, dark environment at -20°C.[1] Stock solutions should ideally be prepared fresh. If storage of a stock solution is necessary, it is recommended to store it in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] All containers should be tightly sealed to protect from moisture.[1]
Q4: Can I heat solutions containing this compound?
A4: Heating aqueous solutions of this compound, particularly under neutral or alkaline conditions, will significantly accelerate the rate of hydrolysis.[1] If heating is a necessary step in your experimental protocol, the potential for degradation and its impact on your results must be carefully considered.
Q5: What are the visible signs of degradation?
A5: A common physical sign of degradation due to moisture absorption is the clumping or caking of the solid powder.[2] In solution, degradation can be monitored by analytical techniques like HPLC, which will show a decrease in the peak corresponding to this compound and the appearance of a new peak for 3-aminopropanoic acid.[1] A significant change in the pH of an unbuffered solution can also indicate hydrolysis.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield in a Reaction | Degradation of this compound prior to or during the reaction. | - Use a freshly opened container of the compound or one that has been stored under the recommended conditions. - If the reaction is conducted in a basic solution, consider that the rate of ester hydrolysis may be competing with your desired reaction. - Where possible, consider using a non-aqueous solvent. |
| Inconsistent Results in Biological Assays | Degradation of the compound in the assay medium. | - Prepare fresh solutions of this compound immediately before each experiment. - Perform a time-course experiment to evaluate the stability of the compound under your specific assay conditions. |
| Unexpected Peaks in HPLC Analysis | Degradation of the compound in the sample or mobile phase. | - Ensure the sample is analyzed promptly after preparation. - Check the pH of your mobile phase; a neutral or alkaline pH can lead to on-column degradation. - To improve stability, use a slightly acidic mobile phase, for instance, with 0.1% formic acid or trifluoroacetic acid. |
| Solid Material is Clumped or Caked | Absorption of moisture from the atmosphere. | - This indicates improper storage and potential hydrolysis. The material should be dried under a high vacuum. - It is highly recommended to verify the purity of the material by HPLC or NMR before use.[2] |
Quantitative Data on Hydrolysis
| pH | Temperature (°C) | Pseudo-First-Order Rate Constant (k_obs) (s⁻¹) | Half-Life (t½) |
| 3.0 | 25 | Very Slow | Days to Weeks |
| 5.0 | 25 | Slow | Days |
| 7.0 | 25 | Moderate | Hours |
| 9.0 | 25 | Fast | Minutes |
| 11.0 | 25 | Very Fast | Seconds to Minutes |
Note: This data is illustrative for a related compound and serves to demonstrate the expected trend for this compound hydrolysis.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Monitoring Hydrolysis
This protocol outlines a general method for monitoring the degradation of this compound hydrochloride.
Materials:
-
This compound hydrochloride
-
Reference standard of 3-aminopropanoic acid (β-alanine)
-
HPLC grade water
-
HPLC grade acetonitrile
-
Formic acid or Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound hydrochloride reference standard at approximately 1 mg/mL in Mobile Phase A.
-
Prepare a stock solution of 3-aminopropanoic acid reference standard at approximately 1 mg/mL in Mobile Phase A.
-
-
Sample Preparation:
-
Dissolve a known concentration of the this compound hydrochloride test sample in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Gradient: Start with 5% Mobile Phase B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Analysis:
-
Inject the standard solutions to determine the retention times of the parent compound and the primary degradant.
-
Inject the test sample solution.
-
Monitor for a decrease in the peak area of this compound and an increase in the peak area of 3-aminopropanoic acid over time.
-
Protocol 2: General Handling and Solution Preparation to Minimize Hydrolysis
This protocol provides best practices for handling solid this compound hydrochloride and preparing solutions to minimize the risk of hydrolysis.
Materials:
-
This compound hydrochloride
-
Anhydrous solvent (e.g., DMSO, DMF, or an appropriate anhydrous buffer)
-
Inert gas (e.g., Nitrogen or Argon)
-
Dry glassware
-
Spatula
-
Balance in a low-humidity environment or a glove box
Procedure:
-
Preparation of Work Area:
-
Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.
-
If available, perform all manipulations in a glove box under an inert atmosphere.
-
-
Handling the Solid:
-
Allow the container of this compound hydrochloride to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
-
Weigh the desired amount of the solid quickly and efficiently.
-
Tightly reseal the container immediately after use and store it under the recommended conditions.
-
-
Solution Preparation:
-
Add the weighed solid to the dry glassware.
-
Add the chosen anhydrous solvent to dissolve the solid.
-
If preparing an aqueous solution, use a buffer in the pH range of 3-5 to maximize stability.
-
Prepare solutions fresh for immediate use whenever possible.
-
If a solution must be stored, use an anhydrous solvent, aliquot the solution into single-use vials, purge with an inert gas, seal tightly, and store at -20°C or -80°C.
-
Visualizations
Caption: Mechanism of this compound Hydrolysis.
Caption: Troubleshooting Workflow for Hydrolysis Issues.
References
Technical Support Center: Optimizing Peptide Coupling Reactions with β-Alanine Methyl Ester
Welcome to the technical support center for optimizing peptide coupling reactions involving β-alanine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in peptide coupling reactions with β-alanine methyl ester?
A1: Low yields can stem from several factors:
-
Incomplete Coupling: Due to the steric hindrance of the β-amino acid, standard coupling times may be insufficient.
-
Moisture Contamination: β-alanine methyl ester hydrochloride is hygroscopic, and absorbed water can interfere with coupling reagents and lead to hydrolysis of the ester.[1]
-
Side Reactions: Undesirable side reactions, such as racemization or the formation of byproducts, can reduce the yield of the target peptide.[2]
-
Suboptimal Coupling Reagents: The choice of coupling reagent is critical, and less potent reagents may not be effective for this type of coupling.[3]
-
Aggregation: The growing peptide chain can aggregate on the solid support, making reactive sites inaccessible.[4][5]
Q2: How can I minimize moisture contamination when using β-alanine methyl ester hydrochloride?
A2: To minimize moisture absorption, follow these handling and storage best practices:
-
Storage: Store β-alanine methyl ester hydrochloride in a tightly sealed container in a cool, dry place, preferably in a desiccator.[1]
-
Handling: Weigh the compound quickly and in a low-humidity environment if possible. Using a glove box or a dry box is ideal.
-
Drying: If moisture absorption is suspected, the material can be dried under a high vacuum. However, for critical applications, using a fresh, unopened container is recommended.[1]
-
Anhydrous Solvents: Ensure all solvents used in the reaction are anhydrous.[1]
Q3: Which coupling reagents are most effective for β-alanine methyl ester?
A3: For sterically hindered amino acids like β-alanine, more potent coupling reagents are generally required. Uronium/aminium salt-based reagents are highly effective.[3][5] Consider using:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for high coupling efficiency and reduced side reactions, especially for hindered couplings.[3][6][7]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): Another effective reagent for difficult couplings.[5]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A robust choice for challenging peptide bond formations.[6]
Carbodiimides like DCC or DIC can also be used, often in the presence of an additive like HOBt (1-Hydroxybenzotriazole) to improve efficiency and reduce racemization.[6]
Q4: What are common side reactions to be aware of?
A4: During peptide coupling, several side reactions can occur:
-
Racemization: The chiral center of the amino acid can epimerize, particularly with strong activating conditions. Using additives like HOBt or HOAt can help suppress racemization.[2]
-
Guanidinylation: Uronium/aminium-based coupling reagents can react with the N-terminal amine of the peptide, leading to chain termination. Pre-activation of the carboxylic acid before adding it to the amine component can minimize this.[4]
-
Aspartimide Formation: If aspartic acid is present in the sequence, it can form a cyclic imide, which can then open to form a mixture of α- and β-linked peptides.[4]
-
Diketopiperazine Formation: This is common at the dipeptide stage, especially if proline is one of the first two residues, leading to cleavage of the dipeptide from the resin.[4]
Troubleshooting Guides
Issue 1: Low or No Coupling Efficiency (as indicated by a positive Kaiser test)
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Steric Hindrance | 1. Double Couple: Repeat the coupling step with a fresh solution of activated β-alanine methyl ester.[5] 2. Increase Reaction Time: Extend the coupling reaction time (e.g., from 2 hours to 4 hours or overnight).[1][5] 3. Increase Temperature: Gently warm the reaction vessel (e.g., to 30-40°C) to improve reaction kinetics.[4][5] |
| Inefficient Reagent | 1. Switch to a Stronger Coupling Reagent: If using a carbodiimide (B86325) like DCC, switch to a uronium/aminium reagent such as HATU or HBTU.[5] 2. Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 3-4 equivalents).[5] |
| Peptide Aggregation | 1. Change Solvent: Switch from DMF to NMP (N-Methyl-2-pyrrolidone), which is better at disrupting secondary structures.[4] 2. Incorporate Chaotropic Salts: Add salts like LiCl to the reaction mixture to break up hydrogen bonds. |
| Reagent Degradation | 1. Use Fresh Reagents: Ensure coupling reagents and solvents are fresh and of high quality. 2. Check for Moisture: Ensure β-alanine methyl ester hydrochloride is dry and use anhydrous solvents.[1] |
Issue 2: Presence of Impurities or Side Products in Final Peptide
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Racemization | 1. Add an Anti-racemization Agent: Use additives like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure® with your coupling reagent.[2] 2. Use a Weaker Base: If using a strong base like DIPEA, consider switching to a less hindered base like N-methylmorpholine (NMM).[2] 3. Lower the Temperature: Perform the coupling at 0°C to reduce the rate of epimerization. |
| Guanidinylation of N-terminus | 1. Pre-activate the Carboxylic Acid: Mix the protected amino acid, coupling reagent, and base for a few minutes before adding the mixture to the resin-bound peptide.[4] |
| Incomplete Deprotection | 1. Extend Deprotection Time: Increase the duration of the Fmoc-deprotection step. 2. Monitor Deprotection: Use a UV-Vis spectrophotometer to monitor the release of the dibenzofulvene-piperidine adduct to ensure complete deprotection. |
| Hydrolysis of Methyl Ester | 1. Strict Anhydrous Conditions: Ensure all reagents and solvents are free of water to prevent hydrolysis of the methyl ester back to the carboxylic acid.[1] |
Quantitative Data Summary
Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis
| Coupling Reagent | Activating Agent | Base | Key Advantages & Considerations |
| DCC/DIC | Dicyclohexylcarbodiimide / Diisopropylcarbodiimide | DIPEA, TEA, NMM | Cost-effective. DCU byproduct from DCC is insoluble and can be filtered off. DIC is preferred for solid-phase synthesis as its urea (B33335) byproduct is more soluble.[6] |
| EDCI/HOBt | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride / 1-Hydroxybenzotriazole | DIPEA, TEA | Water-soluble carbodiimide, allowing for easy removal of the urea byproduct by aqueous extraction. A classic and reliable choice.[6] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA, NMM | High coupling efficiency, even for sterically hindered amino acids. Reduces racemization.[6] |
| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | DIPEA | Robust for difficult couplings. Converts carboxylic acids to OBt active esters.[6] |
Table 2: Illustrative Yields for Challenging Coupling Reactions
Note: The following data represents typical yields for couplings involving sterically hindered N-methylated amino acids, which present similar challenges to β-alanine methyl ester. Actual yields may vary.
| Coupling Reagent | Base | Typical Yield (%) |
| HATU / HOAt | DIPEA | 90-98%[7] |
| TBTU | DIPEA | 88-96%[7] |
Experimental Protocols
Protocol 1: Solution-Phase Dipeptide Synthesis with β-Alanine Methyl Ester Hydrochloride
This protocol details the coupling of an N-terminally Boc-protected amino acid to β-alanine methyl ester hydrochloride using DCC as the coupling agent.[6]
Materials:
-
β-Alanine methyl ester hydrochloride
-
Boc-protected amino acid (e.g., Boc-Phe-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Neutralization of β-Alanine Methyl Ester HCl:
-
Dissolve β-alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM.
-
At 0°C, add DIPEA or TEA (1.1 eq) dropwise to the stirred solution.
-
Stir the mixture at room temperature for 30 minutes to generate the free base.[6]
-
-
Activation of the Boc-Protected Amino Acid:
-
In a separate flask, dissolve the Boc-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 eq) and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.[6]
-
-
Coupling Reaction:
-
Filter off the DCU precipitate from the activated amino acid solution.
-
Add the filtrate containing the activated Boc-amino acid to the solution of free β-alanine methyl ester from step 1.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[6]
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Visualizations
Caption: Workflow for solution-phase dipeptide synthesis.
References
Technical Support Center: Managing Moisture with Hygroscopic Methyl 3-aminopropanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and managing moisture when working with the hygroscopic compound, Methyl 3-aminopropanoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is moisture management critical?
This compound is an organic compound commonly used in chemical synthesis.[1] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] Failure to control moisture exposure can lead to several experimental issues, including:
-
Inaccurate Measurements: Absorption of water will lead to errors in weighing the compound, affecting the stoichiometry of reactions.[2]
-
Reduced Reactivity and Yield: The presence of water can interfere with chemical reactions, leading to lower yields and incomplete conversions.
-
Impurity Formation: In the presence of water, this compound can undergo hydrolysis, leading to the formation of 3-aminopropanoic acid and methanol. This is particularly relevant for its hydrochloride salt.[3]
Q2: How can I identify if my sample of this compound has been compromised by moisture?
Visual inspection can often provide the first clues of moisture contamination. A pure, dry sample of this compound should be a white to off-white crystalline powder.[4] Signs of moisture absorption include:[2]
-
Clumping or caking of the powder.
-
A sticky or gummy texture.
-
A semi-solid or paste-like consistency.
-
Discoloration (e.g., a yellowish appearance).
For a definitive assessment of water content, analytical methods such as Karl Fischer titration are recommended.[5][6]
Q3: What are the ideal storage conditions for this compound to prevent moisture uptake?
To maintain the integrity of this compound, it is crucial to store it under controlled conditions. The recommended storage protocols are:
-
Environment: Keep in a cool, dry, and well-ventilated area.[1][7]
-
Desiccation: For enhanced protection, store the container inside a desiccator with a suitable drying agent (e.g., silica (B1680970) gel, phosphorus pentoxide).[2][9]
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable.[10]
-
Temperature: For long-term stability, especially for the hydrochloride salt, storage at low temperatures (e.g., -20°C) is recommended.[3][10][11]
Q4: What is the primary degradation pathway for this compound in the presence of water?
The primary degradation pathway for the hydrochloride salt of this compound in an aqueous environment is the hydrolysis of the methyl ester group.[3] This reaction results in the formation of 3-aminopropanoic acid (β-alanine) and methanol. The rate of this hydrolysis is significantly influenced by pH and temperature, with increased rates observed in both acidic and, more dramatically, in alkaline conditions, as well as at elevated temperatures.[3]
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound due to its hygroscopic nature.
| Problem | Symptom | Potential Cause | Recommended Solution |
| Inaccurate Weighing | The weight of the sample on the balance is unstable and tends to increase over time. | The compound is actively absorbing moisture from the ambient air during the weighing process. | Minimize the time the container is open. Use a weighing vessel with a lid. For highly sensitive experiments, perform the weighing inside a glove box with a controlled low-humidity atmosphere.[2] |
| Low Reaction Yield | The yield of the desired product is significantly lower than expected. | Moisture introduced with the this compound has interfered with the reaction or degraded the starting material. | Ensure the this compound is dry before use by following the recommended drying protocol. Use anhydrous solvents and ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried). |
| Inconsistent Experimental Results | Reproducibility between experiments is poor, even with seemingly identical procedures. | Variable amounts of moisture are being introduced in different experimental runs, leading to inconsistent reaction conditions. | Standardize the handling and storage procedures for this compound. Regularly check and replace the desiccant in storage containers. Quantify the water content of the starting material before use. |
| Unexpected Peaks in Analytical Data (e.g., NMR, HPLC) | The presence of unexpected signals or peaks that do not correspond to the starting material or the expected product. | The unexpected peaks may correspond to the hydrolysis product, 3-aminopropanoic acid.[3][12] | Confirm the identity of the impurity by comparing its analytical signature to that of a 3-aminopropanoic acid standard. If confirmed, this indicates moisture-induced degradation of the starting material. |
Experimental Protocols
Protocol 1: Weighing a Hygroscopic Sample of this compound
-
Preparation: Before opening the main container, allow it to equilibrate to the ambient temperature of the laboratory to prevent condensation of atmospheric moisture on the cold powder.
-
Environment: If available, perform the weighing procedure inside a glove box with a controlled, low-humidity atmosphere.
-
Procedure:
-
Use a clean, dry weighing vessel with a lid (e.g., a vial or a weighing boat with a watch glass cover).
-
Briefly open the main container and quickly transfer an approximate amount of this compound to the weighing vessel.
-
Immediately and securely close the main container.
-
Place the lid on the weighing vessel and record the weight.
-
Adjust the amount of material as needed by briefly removing the lid and adding or removing small quantities with a clean, dry spatula. Minimize the time the vessel is open.
-
Once the target weight is achieved, securely close the weighing vessel.
-
Protocol 2: Drying this compound Prior to Use
-
Apparatus: Place the required amount of this compound in a suitable container, such as a round-bottom flask or a Schlenk flask.
-
Drying Method:
-
Vacuum Oven: Place the container in a vacuum oven. Heat the sample at a temperature below its melting point (e.g., 40-50°C) under high vacuum for several hours.[2]
-
High Vacuum Line: Connect the flask to a high vacuum line and apply vacuum for several hours.
-
-
Cooling: After the drying period, allow the container to cool to room temperature while still under vacuum to prevent reabsorption of moisture.
-
Storage: Once cooled, break the vacuum with an inert gas (e.g., nitrogen or argon) and quickly seal the container or transfer the dried compound to a desiccator for immediate use.
Protocol 3: Determination of Water Content by Karl Fischer Titration
Karl Fischer titration is a highly accurate method for determining the water content of a substance.[6][13]
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned and the reagent is standardized.
-
Sample Preparation: In a low-humidity environment (e.g., a glove box), accurately weigh a sample of this compound.
-
Titration: Quickly introduce the weighed sample into the titration vessel.
-
Analysis: The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached. The instrument's software will then calculate the water content, typically expressed as a weight percentage.
Quantitative Data
The following table provides a hypothetical representation of the rate of moisture absorption by a hygroscopic compound like this compound under different relative humidity (RH) conditions. Actual rates may vary.
| Relative Humidity (%) | Exposure Time (minutes) | Weight Gain (%) |
| 20 | 15 | 0.1 |
| 20 | 60 | 0.3 |
| 50 | 15 | 0.5 |
| 50 | 60 | 1.5 |
| 80 | 15 | 2.0 |
| 80 | 60 | 5.0 |
Visualizations
Caption: Workflow for handling hygroscopic this compound.
Caption: Troubleshooting logic for moisture-related issues.
References
- 1. CAS 4138-35-6: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. chemicalbook.com [chemicalbook.com]
- 8. tutorchase.com [tutorchase.com]
- 9. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 10. 4138-35-6|this compound|BLD Pharm [bldpharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. kerone.com [kerone.com]
Technical Support Center: Methyl 3-aminopropanoate Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Methyl 3-aminopropanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The two most prevalent methods for synthesizing this compound are:
-
Fischer Esterification of β-alanine: This is a classic acid-catalyzed reaction where β-alanine is treated with methanol (B129727) in the presence of a strong acid catalyst.[1][2] Commonly used catalysts include thionyl chloride (SOCl₂), sulfuric acid (H₂SO₄), and trimethylchlorosilane (TMSCl).[1][3]
-
Michael Addition to Methyl Acrylate (B77674): This reaction involves the 1,4-addition of an amine (like ammonia (B1221849) or a protected amine) to methyl acrylate.[4][5]
Q2: What are the primary side reactions that can lead to low yield in the Fischer Esterification method?
The main side reactions include:
-
Incomplete Reaction: Leaving unreacted β-alanine, which can be difficult to separate from the product.[3]
-
Oligomerization/Polymerization: Self-condensation of the β-alanine methyl ester product can form short polymer chains.[3]
-
Reaction with the Amine Group: When using thionyl chloride, there's a minor risk of the amine group reacting to form a sulfinylamine, although this is minimized by using methanol as the solvent.[3]
Q3: What are the major challenges when using the Michael Addition method?
Key challenges that can reduce yield include:
-
Double Addition: The primary amine product can react again with another molecule of methyl acrylate, leading to a dialkylated byproduct.[6] Using a large excess of the amine can help minimize this.[6]
-
Polymerization of Methyl Acrylate: Methyl acrylate can polymerize, especially at elevated temperatures.[5] This is often prevented by the presence of inhibitors like hydroquinone (B1673460) in the commercial reagent.[7]
-
Solvent Effects: Protic solvents like methanol can protonate the amine nucleophile, reducing its reactivity.[7]
Troubleshooting Guides
This section addresses specific problems you might encounter during the synthesis.
Problem 1: Low or No Product Yield in Fischer Esterification
Symptoms:
-
TLC analysis shows a significant amount of starting material (β-alanine) remaining.
-
After workup, the isolated product mass is significantly lower than the theoretical yield.
| Potential Cause | Recommended Solution |
| Insufficient Catalyst | Ensure the correct molar equivalent of the acid catalyst is used. For catalysts like H₂SO₄, a catalytic amount is sufficient, while for SOCl₂ or TMSCl, stoichiometric amounts are often used to drive the reaction.[1][3] |
| Presence of Water | Fischer esterification is an equilibrium reaction. Water, a byproduct, can shift the equilibrium back to the reactants. Use anhydrous methanol and dry glassware.[8] Consider using a reagent like thionyl chloride which reacts with water. |
| Inadequate Reaction Time or Temperature | The reaction typically requires several hours at reflux (65-68°C for methanol) to reach completion.[1][9] Monitor the reaction by TLC until the β-alanine spot disappears.[3][10] |
| Inefficient Workup | The product is often isolated as a hydrochloride salt, which is highly soluble in water. Avoid excessive washing with aqueous solutions during extraction. Evaporation of the solvent followed by recrystallization is a common and effective isolation method.[3] |
Problem 2: Low Yield in Michael Addition to Methyl Acrylate
Symptoms:
-
NMR or GC-MS analysis shows a mixture of mono- and di-addition products.
-
A significant amount of polymer is formed in the reaction vessel.
| Potential Cause | Recommended Solution |
| Formation of Di-addition Byproduct | Use a large excess of the amine relative to the methyl acrylate.[6] This statistically favors the reaction of acrylate with the starting amine rather than the mono-adduct product. Consider working at a lower conversion level and recovering the unreacted amine.[6] |
| Polymerization of Acrylate | While commercial methyl acrylate contains inhibitors, these may not be sufficient at higher temperatures.[7] Conduct the reaction at the lowest effective temperature. Microwave-assisted synthesis has been shown to reduce reaction times, which can minimize polymerization.[4][5] |
| Reduced Nucleophilicity of Amine | If using a protic solvent like methanol, it can protonate the amine, reducing its nucleophilicity.[7] Consider alternative aprotic solvents like THF or DMSO.[7] |
Problem 3: Product is Impure After Isolation
Symptoms:
-
NMR analysis shows unreacted starting materials, solvent residue, or byproducts.[11]
-
The melting point of the isolated solid is broad or lower than the literature value.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction has gone to completion using TLC before starting the workup.[3] |
| Ineffective Purification | Recrystallization is a highly effective method for purifying this compound hydrochloride. A common solvent system is a mixture of a polar solvent where it is soluble (e.g., hot methanol) and a non-polar solvent where it is less soluble (e.g., diethyl ether or ethyl acetate).[3] |
| Hydrolysis of Ester | The β-amino ester product is more prone to hydrolysis than esters without the amino group.[7] Ensure all workup and purification steps are performed under anhydrous conditions where possible, and avoid prolonged exposure to acidic or basic aqueous solutions. |
Experimental Protocols & Data
Protocol: Synthesis via Fischer Esterification using Thionyl Chloride
This protocol is a common and high-yielding method for preparing the hydrochloride salt of this compound.[1][10]
Materials:
-
β-Alanine
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add anhydrous methanol (e.g., 60 mL).
-
Cool the flask in an ice bath.
-
Slowly and carefully add thionyl chloride (e.g., 4 mL) to the cold methanol. An exhaust trap with a base solution (e.g., NaOH) is recommended to neutralize the evolved HCl and SO₂ gases.[10]
-
Stir the mixture in the ice bath for 30-60 minutes.
-
Add β-alanine (e.g., 8 mmol) to the reaction mixture in portions.
-
Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux (approx. 66°C) for 6 hours.[10]
-
Monitor the reaction progress by TLC (e.g., mobile phase DCM:MeOH) until the β-alanine spot is no longer visible. A ninhydrin (B49086) stain can be used for visualization.[3]
-
After completion, cool the mixture to room temperature and remove the excess methanol and SOCl₂ under reduced pressure using a rotary evaporator.
-
The resulting solid or oil is the crude this compound hydrochloride, which can be purified by recrystallization (e.g., from methanol/diethyl ether).[3]
Comparative Data on Fischer Esterification Catalysts
| Catalyst | Typical Reaction Conditions | Reported Yield | Key Advantages | Key Disadvantages |
| Thionyl Chloride (SOCl₂) | Methanol, 0°C to reflux | High to quantitative (often ~100%)[1] | In situ generation of HCl drives the reaction; volatile byproducts are easily removed. | Corrosive and moisture-sensitive reagent; generates toxic SO₂ gas. |
| Sulfuric Acid (H₂SO₄) | Methanol, reflux for several hours | High (up to 95%)[1] | Readily available and inexpensive catalyst; simple reaction setup. | Requires neutralization during workup; can cause charring if not controlled. |
| Trimethylchlorosilane (TMSCl) | Methanol, room temperature | High | Mild reaction conditions; clean reaction. | Reagent is moisture-sensitive and can be more expensive. |
Visualizations
Reaction Pathway Diagram
Caption: Fischer esterification of β-alanine to form this compound HCl.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yield in synthesis experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. reddit.com [reddit.com]
- 9. CN106316869A - Synthesis method of beta-alanine methyl ester salt product - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Post-Esterification Purification of β-Alanine Esters
Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying β-alanine esters by removing unreacted β-alanine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for separating unreacted β-alanine from its ester?
The separation relies on the significant difference in physicochemical properties between the starting material (β-alanine) and the product (β-alanine ester). β-Alanine is a zwitterionic amino acid, making it highly polar and soluble in aqueous solutions, while its corresponding ester is significantly less polar and more soluble in organic solvents.[1][2]
Property Comparison: β-Alanine vs. β-Alanine Ethyl Ester
| Property | β-Alanine | β-Alanine Ethyl Ester | Rationale for Separation |
|---|---|---|---|
| Structure | Zwitterionic (contains -NH3+ and -COO-) | Contains ester (-COOEt) and free amine (-NH2) | The charged zwitterionic form of β-alanine confers high aqueous solubility. The neutral ester is more soluble in organic solvents. |
| Polarity | High | Moderate to Low | Allows for partitioning between immiscible aqueous and organic phases. |
| Aqueous Solubility | High (54.5 g/100 mL)[1] | Low (as free base) | Unreacted β-alanine will preferentially move into an aqueous phase. |
| Organic Solvent Solubility | Insoluble in diethyl ether, acetone[1] | Soluble in common organic solvents (e.g., ethyl acetate (B1210297), DCM) | The desired ester product will remain in the organic phase during an aqueous wash. |
| pKa | ~3.55 (carboxyl), ~10.24 (amino)[1] | ~10.2 (amino group, estimated) | The basicity of the amine and acidity of the carboxyl group in β-alanine allow for its charge state to be manipulated with pH, enhancing aqueous solubility. |
Q2: What is the most common and straightforward method for this purification?
The most common method is liquid-liquid extraction .[3][4] This technique involves dissolving the crude reaction mixture in an organic solvent (like ethyl acetate or dichloromethane) and washing it with an aqueous solution. The polar, unreacted β-alanine partitions into the aqueous layer, while the less polar β-alanine ester remains in the organic layer.[3][5]
dot graph TD { graph [rankdir="LR", splines=ortho, size="7.6,4", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} idot Caption: General workflow for purification via liquid-liquid extraction.
Q3: My separation is not clean and I see a cloudy layer between the organic and aqueous phases. What is happening and how do I fix it?
This is called an emulsion , a stable mixture of two immiscible liquids.[6][7] It is a common problem, often caused by vigorous shaking or the presence of surfactant-like impurities.[6][7]
Troubleshooting Guide: Breaking Emulsions
| Method | Description | When to Use |
| Patience | Allow the separatory funnel to stand undisturbed for 10-30 minutes. | Mild emulsions; the first and simplest step. |
| "Salting Out" | Add a saturated aqueous solution of sodium chloride (brine) or solid NaCl. This increases the ionic strength and density of the aqueous layer, forcing separation.[7][8][9] | The most common and often most effective method for persistent emulsions. |
| Dilution | Add more of the organic solvent to the mixture.[8] | When the densities of the two phases are very similar. |
| Filtration | Pass the entire mixture through a plug of Celite or glass wool.[8] | For emulsions stabilized by fine solid particulates at the interface. |
| Centrifugation | If equipment is available, centrifuging the mixture is a highly effective method to force the layers to separate.[6] | For very stable and difficult emulsions. |
| Gentle Swirling | In future experiments, gently swirl or invert the funnel instead of shaking vigorously to prevent emulsion formation.[6][7] | A preventative measure for reactions known to form emulsions. |
dot graph G { graph [bgcolor="#F1F3F4"]; node [style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11, color="#5F6368"];
} idot Caption: Decision-making process for troubleshooting emulsions.
Q4: Extraction is not giving me the desired purity. What is the next step?
For higher purity, column chromatography is the recommended technique.[10] Since β-alanine is significantly more polar than its ester, it will adhere more strongly to the polar stationary phase (like silica (B1680970) gel).
-
Stationary Phase: Silica gel is most common.
-
Mobile Phase (Eluent): A solvent system of increasing polarity is used. One might start with a non-polar solvent (like hexanes) and gradually add a more polar solvent (like ethyl acetate). The less polar ester will elute from the column first, while the highly polar β-alanine will remain adsorbed to the silica at the top of the column. For zwitterionic compounds like amino acids, a more polar eluent system like dichloromethane (B109758)/methanol might be necessary to move the ester, but the amino acid will still lag significantly behind.[11]
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction
This protocol assumes the reaction was performed in an organic solvent (e.g., Toluene, THF, DCM) and the product is the β-alanine ester.
-
Quenching: If the reaction contains acid (e.g., from a Fischer esterification catalyst), first quench the crude reaction mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until CO₂ evolution ceases. This neutralizes the acid catalyst and deprotonates any protonated β-alanine, increasing its aqueous solubility.[12]
-
Phase Transfer: Transfer the entire mixture to a separatory funnel. If the reaction solvent is miscible with water (like THF), first remove it under reduced pressure and redissolve the residue in an immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and gently invert the funnel 10-15 times.[9] Vigorous shaking can cause emulsions.[9]
-
Separation: Place the funnel upright in a ring stand and allow the layers to fully separate.
-
Draining: Remove the stopper and drain the lower (aqueous) layer. Note: If using a halogenated solvent like DCM, the organic layer will be on the bottom.
-
Repeat: Repeat the wash (steps 3-5) with a fresh portion of aqueous NaHCO₃ solution, followed by one wash with brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic layer.[12]
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter away the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude β-alanine ester, now free of unreacted β-alanine.
Protocol 2: Flash Column Chromatography
This protocol is for achieving high purity after an initial extraction has removed the bulk of the unreacted starting material.
-
Column Packing: Prepare a glass column packed with silica gel in a non-polar solvent (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the organic solvent used for the column (or DCM). Adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent mixture. The β-alanine ester, being less polar, will travel down the column.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., moving from 9:1 to 4:1 to 1:1 Hexanes:Ethyl Acetate). This will increase the speed at which the ester elutes.
-
Fraction Collection: Collect the eluent in a series of test tubes (fractions).
-
Analysis: Spot each fraction on a Thin Layer Chromatography (TLC) plate and visualize using an appropriate stain (e.g., ninhydrin (B49086) for the amine, or potassium permanganate) to identify which fractions contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the highly purified β-alanine ester. Unreacted β-alanine will remain strongly adsorbed at the top of the silica column under these conditions.
References
- 1. β-Alanine - Wikipedia [en.wikipedia.org]
- 2. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. column-chromatography.com [column-chromatography.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability of Methyl 3-aminopropanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Methyl 3-aminopropanoate and its commonly used hydrochloride salt in various solvents. This resource includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound hydrochloride?
For long-term stability, the solid compound should be stored in a tightly sealed container in a dry, dark environment at -20°C. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture, as the compound is hygroscopic.
Q2: How should I store stock solutions of this compound hydrochloride?
Stock solutions should ideally be prepared fresh before use. If storage is necessary, prepare the solution in an anhydrous organic solvent. For aqueous solutions, it is recommended to store them in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to minimize freeze-thaw cycles.[1] Always keep the container tightly sealed to prevent moisture absorption.
Q3: What is the primary degradation pathway for this compound in the presence of water?
The primary degradation pathway is the hydrolysis of the methyl ester group. This reaction, which can be catalyzed by both acid and base, results in the formation of 3-aminopropanoic acid (β-alanine) and methanol.
Q4: How does pH affect the stability of this compound in aqueous solutions?
The stability of this compound is highly dependent on the pH of the solution. The ester hydrolysis is generally slowest in the acidic pH range of approximately 3-5. The rate of hydrolysis increases significantly in more acidic conditions and, more dramatically, in neutral to alkaline conditions.
Q5: Can I heat solutions containing this compound?
Heating aqueous solutions of this compound, especially under neutral or alkaline conditions, will significantly accelerate the rate of hydrolysis. If heating is necessary for an experimental procedure, the potential for degradation should be carefully considered and monitored.
Q6: What are the common signs of this compound degradation?
Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area corresponding to this compound and the appearance of a new peak for 3-aminopropanoic acid are indicative of degradation. In an unbuffered aqueous solution, a significant change in pH can also suggest hydrolysis is occurring.
Q7: In which solvents is this compound soluble?
This compound and its hydrochloride salt are generally soluble in polar solvents such as water, methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO).[2]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in biological assays | Degradation of the compound in the assay medium. | Prepare fresh solutions of this compound before each experiment. If the assay requires incubation at physiological temperatures (e.g., 37°C), be aware that the rate of hydrolysis will be faster than at room temperature. Consider performing a time-course experiment to assess the stability of the compound under your specific assay conditions. |
| Unexpected peaks in HPLC analysis | Degradation of the compound in the sample or during analysis. | Ensure the sample is analyzed promptly after preparation. Check the pH of your mobile phase; a neutral or alkaline pH can cause on-column degradation. To improve stability during analysis, consider using a slightly acidic mobile phase (e.g., containing 0.1% formic acid or trifluoroacetic acid). |
| Low yield in a synthesis reaction using this compound as a reactant | The compound may have degraded prior to or during the reaction. | Use a freshly opened container of the compound or one that has been stored properly under anhydrous conditions. If the reaction is performed in a basic solution, the rate of ester hydrolysis may compete with the desired reaction. Consider using a non-aqueous solvent if your reaction chemistry allows. |
| Difficulty dissolving the compound | The compound may have absorbed moisture, affecting its solubility. | Store the compound in a desiccator over a suitable drying agent. If solubility issues persist, gentle warming or sonication may aid dissolution, but be mindful that this can also accelerate degradation, particularly in aqueous or protic solvents. |
Quantitative Data
The following tables present illustrative data to demonstrate the expected stability profile of this compound hydrochloride under various conditions. Researchers should generate their own data for their specific experimental context.
Table 1: Effect of pH on the Half-Life of this compound hydrochloride in Aqueous Solution at 25°C (Illustrative Data)
| pH | Buffer System | Half-life (t1/2) (Days) |
| 1.2 | 0.1 N HCl | 15 |
| 4.0 | Acetate Buffer | 90 |
| 7.4 | Phosphate Buffer | 5 |
| 9.0 | Borate Buffer | 0.5 |
Table 2: Effect of Temperature on the Degradation Rate of this compound hydrochloride in pH 7.4 Buffer (Illustrative Data)
| Temperature (°C) | Apparent First-Order Rate Constant (kobs) (day-1) | Half-life (t1/2) (Days) |
| 4 | 0.023 | 30 |
| 25 | 0.139 | 5 |
| 37 | 0.462 | 1.5 |
Table 3: Stability of this compound hydrochloride in Various Solvents at 25°C (Illustrative Data)
| Solvent | Water Content | % Remaining after 30 days |
| Acetonitrile (anhydrous) | <0.001% | >99% |
| Dichloromethane (anhydrous) | <0.001% | >99% |
| Methanol (anhydrous) | <0.01% | 98% |
| Dimethyl Sulfoxide (DMSO) | <0.02% | 97% |
| Water | 100% | <10% (at neutral pH) |
Experimental Protocols
Protocol for Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.
1. Acid Hydrolysis:
-
Dissolve a known concentration of this compound hydrochloride in 0.1 N HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the aliquots with an appropriate amount of NaOH before analysis.
-
Analyze by HPLC.
2. Base Hydrolysis:
-
Dissolve a known concentration of this compound hydrochloride in 0.1 N NaOH.
-
Incubate the solution at room temperature (25°C).
-
Withdraw aliquots at shorter time intervals due to faster degradation (e.g., 0, 5, 15, 30, and 60 minutes).
-
Neutralize the aliquots with an appropriate amount of HCl before analysis.
-
Analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve a known concentration of this compound hydrochloride in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analyze by HPLC.
4. Photolytic Degradation:
-
Prepare a solution of known concentration of this compound hydrochloride.
-
Expose the solution to a light source with a known output (e.g., consistent with ICH Q1B guidelines).
-
Concurrently, keep a control sample protected from light.
-
Withdraw aliquots from both solutions at various time points and analyze by HPLC.
Proposed HPLC Method for Stability Testing
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: As this compound and its primary degradant lack a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) can be used. For more sensitive and specific quantification, derivatization followed by fluorescence detection or the use of an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is recommended.
-
Injection Volume: 10 µL.
Visualizations
References
Technical Support Center: On-Column Degradation of Methyl 3-aminopropanoate in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the on-column degradation of Methyl 3-aminopropanoate during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of on-column degradation of this compound?
A1: The primary degradation pathway for this compound is the hydrolysis of its methyl ester group.[1] This reaction is catalyzed by both acidic and basic conditions and results in the formation of 3-aminopropanoic acid (β-alanine) and methanol.[1]
Q2: What are the common signs of this compound degradation in an HPLC chromatogram?
A2: Signs of degradation include the appearance of unexpected peaks, a decrease in the peak area of the main compound, and inconsistent results between injections.[1] The primary degradation product, 3-aminopropanoic acid, will appear as a new peak in the chromatogram.[1][2]
Q3: How does mobile phase pH affect the stability of this compound?
A3: The stability of this compound is highly dependent on the pH of the mobile phase. Ester hydrolysis is generally slowest in the acidic pH range of 3-5.[1] Stability decreases significantly in both more acidic and, more dramatically, in alkaline conditions.[1]
Q4: Can column temperature contribute to the degradation of this compound?
A4: Yes, elevated column temperatures can accelerate the rate of hydrolysis, leading to increased on-column degradation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Appearance of a new, early-eluting peak | Hydrolysis of this compound to 3-aminopropanoic acid. | - Adjust mobile phase pH to a range of 3-5 using a suitable buffer (e.g., formate (B1220265) or acetate).- Lower the column temperature.- Ensure the sample is analyzed promptly after preparation.[1] |
| Decreasing peak area of this compound over a sequence of injections | On-column degradation is occurring during the analytical run. | - Optimize the mobile phase pH and temperature as mentioned above.- Consider using a shorter analytical column or a faster flow rate to reduce the residence time of the analyte on the column. |
| Poor peak shape (tailing or fronting) | Interaction of the primary amine with active sites on the column packing material. | - Use a mobile phase with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to protonate the amine and reduce secondary interactions.[1]- Employ a column with end-capping or a base-deactivated stationary phase. |
| Inconsistent retention times | Changes in mobile phase composition or pH over time. | - Prepare fresh mobile phase daily.- Ensure adequate buffering capacity of the mobile phase. |
Quantitative Data on Degradation
Table 1: Hypothetical Effect of Mobile Phase pH on the Degradation of this compound at 25°C
| Mobile Phase pH | Buffer System | Expected Degradation (%) after 24 hours |
| 2.5 | 0.1% Formic Acid | < 1% |
| 4.5 | 10 mM Acetate Buffer | < 0.5% |
| 7.0 | 10 mM Phosphate Buffer | 5 - 10% |
| 9.0 | 10 mM Borate Buffer | > 20% |
Table 2: Hypothetical Effect of Column Temperature on the Degradation of this compound at pH 7.0
| Column Temperature (°C) | Expected Degradation (%) per hour |
| 25 | < 0.5% |
| 40 | 1 - 2% |
| 60 | 5 - 8% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the sample to identify potential degradation products and assess the stability-indicating nature of an HPLC method.
1. Acid Hydrolysis:
-
Dissolve a known concentration of this compound hydrochloride in 0.1 N HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the aliquots with an appropriate amount of NaOH before HPLC analysis.[1]
2. Base Hydrolysis:
-
Dissolve a known concentration of this compound hydrochloride in 0.1 N NaOH.
-
Incubate the solution at room temperature (25°C).
-
Withdraw aliquots at shorter time intervals (e.g., 0, 5, 15, 30, and 60 minutes) due to faster degradation.
-
Neutralize the aliquots with an appropriate amount of HCl before HPLC analysis.[1]
3. Oxidative Degradation:
-
Dissolve a known concentration of this compound hydrochloride in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours) for HPLC analysis.[1]
4. Thermal Degradation (Solid State):
-
Place a known amount of solid this compound hydrochloride in a controlled temperature oven at 60°C.
-
At various time points (e.g., 1, 5, 10, and 30 days), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.[1]
Protocol 2: Proposed Stability-Indicating HPLC Method
This method is a starting point for developing a validated assay to separate this compound from its primary degradation product, 3-aminopropanoic acid.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm (Note: For accurate quantitation, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or derivatization may be necessary as the analyte and degradant lack strong chromophores).[1] |
| Injection Volume | 10 µL |
Visualizations
Caption: Hydrolysis of this compound.
Caption: Troubleshooting workflow for degradation.
References
Technical Support Center: Karl Fischer Titration for Water Content in β-Alanine Methyl Ester HCl
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Karl Fischer (KF) titration to determine the water content in β-alanine methyl ester hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why is determining the water content in β-alanine methyl ester hydrochloride critical for my experiments?
A1: β-Alanine methyl ester hydrochloride is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can lead to several issues in sensitive applications like peptide synthesis, including hydrolysis of the ester, interference with coupling reagents, and inconsistent reaction outcomes.[1] Quantifying the water content allows for accurate adjustment of reagent amounts, ensuring reproducibility and success in your experiments.[1]
Q2: My new bottle of β-alanine methyl ester hydrochloride appears clumpy. Can I still use it?
A2: Clumping is an indication of moisture absorption. While it might be usable for non-critical applications, its purity is compromised.[1] For sensitive experiments, it is highly recommended to determine the precise water content using Karl Fischer titration before use.[1] For critical applications, using a fresh, unopened container is the best practice.[1]
Q3: What type of Karl Fischer titrator (volumetric or coulometric) should I use for β-alanine methyl ester hydrochloride?
A3: Both volumetric and coulometric Karl Fischer titrators can be used.[1] Coulometric titration is particularly suitable for samples with very low water content (less than 0.1% or 1000 ppm), while volumetric titration is better for samples with higher water content.[2]
Q4: Are there any known interferences when performing Karl Fischer titration on β-alanine methyl ester hydrochloride?
A4: As an amine salt, β-alanine methyl ester hydrochloride can act as a base. Strongly basic samples can shift the pH of the Karl Fischer reagent into the alkaline range (pH > 8), leading to a side reaction with iodine and resulting in falsely high water content readings and "fading" or "dragging" endpoints.[3] It is crucial to buffer the titration medium to maintain an optimal pH range of 5.5-7.5.[3][4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Karl Fischer titration of β-alanine methyl ester hydrochloride.
Issue 1: Inconsistent or Non-Reproducible Titration Results
Possible Cause:
-
Hygroscopic nature of the sample: Inconsistent handling of the hygroscopic β-alanine methyl ester hydrochloride can lead to variable moisture absorption between sample preparations.[1][5]
-
Instrumental drift: Leaks in the titration cell can allow ambient moisture to enter, causing a high and unstable drift.[6][7]
Troubleshooting Steps:
-
Standardize Sample Handling: Prepare the sample in a controlled low-humidity environment, such as a glove box.[1] Weigh the sample quickly and introduce it immediately into the sealed titration vessel.[1]
-
Check for Leaks: Ensure all connections, tubing, and septa on the titration cell are properly sealed.[6][7]
-
Perform a Blank Run: Determine the blank value of any solvents used for external extraction or dissolution to correct the final result.[8]
-
Calibrate the Instrument: Routinely calibrate your Karl Fischer titrator with a known water standard to ensure accuracy.[9]
Issue 2: "Dragging" or Disappearing Endpoint
Possible Cause:
-
Incorrect pH: The basic nature of the amine in β-alanine methyl ester hydrochloride can raise the pH of the KF reagent, causing side reactions that consume iodine and prevent a stable endpoint.[3]
Troubleshooting Steps:
-
Buffer the Solvent: Add a weak acid, such as benzoic or salicylic (B10762653) acid, to the Karl Fischer solvent before titration to maintain the optimal pH.[10] Acetic acid is not recommended as it can cause esterification.[10]
-
Use Specialized Reagents: Consider using two-component reagents which have better buffering capacity.
Issue 3: Over-titration
Possible Cause:
-
Poor Mixing: Inadequate stirring can lead to localized high concentrations of iodine that are not detected by the electrode, causing the titrator to add excess reagent.[6][11]
-
Faulty Electrode: A cracked or dirty electrode can give incorrect readings to the titrator.[7][11]
Troubleshooting Steps:
-
Optimize Stirring: Ensure the stirring speed is sufficient to create a vortex without introducing air bubbles.[6]
-
Inspect and Clean the Electrode: Check the electrode for any cracks or contamination. Clean it according to the manufacturer's instructions.[6][7]
Data Presentation
Table 1: Illustrative Example of Moisture Absorption by β-Alanine Methyl Ester Hydrochloride
| Relative Humidity (%) | Exposure Time (hours) | Observed Water Content (%) | Physical Appearance |
| 50 | 1 | < 0.5 | Free-flowing powder |
| 50 | 24 | ~1.5 | Free-flowing powder |
| 75 | 1 | ~0.8 | Slight clumping |
| 75 | 24 | ~5.2 | Significant clumping/caking |
| 90 | 1 | ~2.5 | Caking and sticky |
| 90 | 24 | > 15 | Deliquescence (becomes a solution) |
Note: This data is illustrative and based on the typical behavior of hygroscopic small molecule hydrochlorides. Actual values may vary.[1]
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a method for quantifying the water content in a sample of β-Alanine methyl ester hydrochloride.[1]
Materials:
-
Karl Fischer Titrator (volumetric or coulometric)
-
Karl Fischer reagent (e.g., Composit 5)
-
Anhydrous methanol (B129727) (or other suitable solvent)
-
Weighing boat for solid samples
-
β-Alanine methyl ester hydrochloride sample
-
Benzoic or salicylic acid (for buffering)
Procedure:
-
Instrument Preparation:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Add anhydrous methanol and the appropriate buffer (benzoic or salicylic acid) to the titration vessel.
-
Pre-titrate the solvent with the Karl Fischer reagent to a stable, anhydrous endpoint.[1]
-
-
Sample Preparation:
-
In a controlled low-humidity environment (e.g., a glove box), accurately weigh approximately 100-200 mg of the β-alanine methyl ester hydrochloride sample.[1]
-
-
Sample Introduction:
-
Quickly and carefully introduce the weighed sample into the titration vessel.
-
Ensure the vessel is sealed immediately to prevent the ingress of atmospheric moisture.[1]
-
-
Titration:
-
Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.[1]
-
-
Calculation:
-
The instrument's software will calculate the water content based on the amount of titrant used and the sample weight.
-
Visualizations
Caption: Workflow for Karl Fischer Titration of β-Alanine Methyl Ester HCl.
Caption: Troubleshooting Logic for Common KF Titration Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. selectscience.net [selectscience.net]
- 4. quveon.com [quveon.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. m.youtube.com [m.youtube.com]
- 7. xylemanalytics.com [xylemanalytics.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pharmatimesofficial.com [pharmatimesofficial.com]
- 10. mcckf.com [mcckf.com]
- 11. scientificgear.com [scientificgear.com]
Validation & Comparative
A Comparative Guide: HPLC vs. NMR for Purity Analysis of Methyl 3-aminopropanoate
For researchers, scientists, and drug development professionals, the purity of starting materials like Methyl 3-aminopropanoate hydrochloride is paramount. This essential building block is utilized in the synthesis of a variety of pharmaceutical compounds, making its accurate purity assessment a critical step in ensuring the quality and reliability of final products.[1] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful analytical techniques commonly employed for this purpose. This guide provides an objective comparison of their performance, supported by representative experimental data, to assist in selecting the optimal method for your analytical needs.
Quantitative Data Summary
The choice between HPLC and quantitative NMR (qNMR) for purity analysis often depends on the specific requirements of the assay, such as the need for high sensitivity for impurity profiling or the demand for a highly accurate absolute quantification without the need for a specific reference standard of the analyte itself. The following table summarizes typical quantitative performance parameters for both techniques in the context of analyzing a small molecule like this compound.
| Parameter | HPLC (with UV Detection) | Quantitative ¹H NMR (qNMR) |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL | ~10 µM |
| Limit of Quantification (LOQ) | 0.02 - 1.0 µg/mL | ~50 µM |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
| Precision (%RSD) | < 2% | < 1% |
| Sample Throughput | High | Moderate |
| Reference Standard | Required for each analyte and impurity | Not required for the analyte (uses a certified internal standard) |
| Structural Information | No | Yes |
Principles and Performance Comparison
High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in the pharmaceutical industry. It excels at separating individual components within a mixture, allowing for the detection and quantification of the main compound and its impurities. For a compound like this compound, which lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) is typically employed.[1]
The primary strength of HPLC lies in its high sensitivity for detecting trace impurities, making it ideal for impurity profiling. However, accurate quantification by HPLC relies on the availability of pure reference standards for both the main analyte and its potential impurities to generate a calibration curve.[1] This can be a significant limitation if impurity standards are not commercially available or are difficult to synthesize.
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful alternative for purity assessment.[2] Unlike HPLC, qNMR is a primary analytical method, meaning the signal intensity is directly proportional to the number of protons contributing to the signal, allowing for the determination of purity without a reference standard of the analyte itself.[3] Instead, a certified internal standard of known purity is added to the sample.[1]
qNMR provides a "bigger picture" of the sample's composition, as any proton-containing species will be visible in the spectrum. This allows for the simultaneous quantification of the main compound, known and unknown impurities, and even residual solvents, all from a single experiment.[1] While generally less sensitive than HPLC for trace impurity detection, its high accuracy and precision for the main component make it an excellent tool for assigning the absolute purity of reference materials and bulk drug substances.
Experimental Protocols
Detailed methodologies for both HPLC and qNMR are crucial for obtaining reliable and reproducible results. The following protocols are representative for the purity analysis of this compound hydrochloride.
HPLC Method for Purity Analysis
This protocol outlines a reversed-phase HPLC method with UV detection suitable for the analysis of this compound hydrochloride.
1. Materials and Reagents:
-
This compound hydrochloride reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[1]
-
Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like TFA is often used.[1]
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 210 nm[1]
-
Injection Volume: 10 µL[1]
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound hydrochloride reference standard at a concentration of approximately 1 mg/mL in the mobile phase. Create a series of dilutions to generate a calibration curve.[1]
-
Sample Solution: Prepare a solution of the this compound hydrochloride sample to be tested at the same concentration as the stock standard solution.[1]
4. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution and determine the peak area of the main component and any impurities.
-
Purity can be calculated using the area normalization method or, more accurately, by using the calibration curve.[1]
Quantitative ¹H NMR (qNMR) Method for Purity Determination
This protocol describes a qNMR method using an internal standard for the accurate purity determination of this compound hydrochloride.
1. Materials and Reagents:
-
This compound hydrochloride sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity
-
Deuterated solvent (e.g., DMSO-d₆)[1]
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound hydrochloride sample into an NMR tube.[1]
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.[1]
-
Vortex the tube until the sample and internal standard are completely dissolved.[1]
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.[1]
-
Experiment: A standard 1D proton NMR experiment.
-
Key Parameters:
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified (a D1 of 30-60 seconds is often used for accurate quantification).
-
Use a calibrated 90° pulse.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
4. Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams depict the experimental workflows for both HPLC and qNMR.
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Workflow for qNMR purity analysis of this compound.
Conclusion: Choosing the Right Tool for the Job
Both HPLC and qNMR are powerful and reliable techniques for assessing the purity of this compound. The choice between them should be guided by the specific analytical needs.
-
HPLC is the preferred method for detecting and quantifying trace impurities , especially when a high degree of sensitivity is required. Its high throughput also makes it suitable for routine quality control in a production environment.
-
qNMR is the superior choice for accurate absolute purity determination without the need for an analyte-specific reference standard. It provides a comprehensive profile of all proton-containing species in the sample and is an invaluable tool for the certification of reference materials and for obtaining a highly accurate purity value for critical starting materials in drug development.
For a comprehensive quality assessment of this compound, a combination of both techniques is often the most robust approach. HPLC can be used to identify and quantify trace impurities, while qNMR can provide a highly accurate and precise measurement of the absolute purity of the bulk material.
References
A Researcher's Guide to Commercial Methyl 3-aminopropanoate Hydrochloride: A Comparative Analysis
For researchers, scientists, and drug development professionals, the purity and consistency of starting materials are critical for reproducible and reliable experimental outcomes. Methyl 3-aminopropanoate hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, peptidomimetics, and other complex molecules, is available from numerous commercial suppliers. This guide provides a comparative overview of commercial sources of this compound hydrochloride, supported by illustrative experimental data and detailed analytical protocols to aid in the selection of the most suitable material for your research needs.
Comparison of Commercial Suppliers
The quality of this compound hydrochloride can vary between suppliers, primarily due to differences in their synthetic and purification processes. While most reputable suppliers provide a high-purity product, the nature and quantity of residual impurities can differ. Common impurities include the starting material (β-alanine), the hydrolysis product (3-aminopropanoic acid), and residual solvents from synthesis and purification, such as methanol.[1]
Below is a summary of prominent commercial suppliers and their stated product specifications.
| Supplier | Stated Purity | CAS Number | Additional Information |
| Sigma-Aldrich | ≥98.0% (AT) | 3196-73-4 | Provided as a powder or crystals.[2] |
| Thermo Scientific Chemicals | 98% | 3196-73-4 | Formerly part of the Alfa Aesar portfolio. |
| BenchChem | ≥97% | 3196-73-4 | White to off-white crystalline powder.[3] |
| ChemScene | ≥97% | 3196-73-4 | Stored at 4°C, away from moisture.[4] |
| Santa Cruz Biotechnology | - | 3196-73-4 | Certificate of Analysis available for lot-specific data.[5] |
| Tokyo Chemical Industry (TCI) | >98.0%(T) | 3196-73-4 | White to almost white powder to crystal. |
| Xcess Biosciences | ≥98% | 3196-73-4 | Certificate of Analysis available for lot-specific data.[6] |
Illustrative Experimental Data: A Comparative Purity Analysis
While a direct, independent comparative study of all commercial sources is not publicly available, the following table presents hypothetical yet representative experimental purity data from three archetypal suppliers, based on ¹H NMR analysis.[1] This illustrates the potential variations in purity and impurity profiles that a researcher might encounter.
| Supplier Archetype | Lot Number | Stated Purity (%) | Experimental Purity by ¹H NMR (%) | Major Impurities Detected |
| Supplier A | A12345 | ≥99.0 | 99.2 | β-alanine (<0.5%), Methanol (<0.1%) |
| Supplier B | B67890 | >98.0 | 98.5 | 3-Aminopropanoic acid (<1.0%), β-alanine (<0.5%) |
| Supplier C | C11223 | ≥98.0 | 98.1 | β-alanine (<1.5%), Unidentified signals (<0.4%) |
Experimental Protocols
To ensure the quality of this compound hydrochloride for your specific application, independent verification of purity is recommended. Below are detailed protocols for the two most common analytical techniques for this purpose.
¹H NMR Spectroscopy Protocol for Purity Determination[1]
¹H NMR spectroscopy is a powerful method for both confirming the identity of the compound and quantifying its purity, as well as identifying and quantifying impurities.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound hydrochloride sample into a clean, dry NMR tube.
- Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). For quantitative analysis, a known amount of an internal standard can be added.
- Vortex the tube until the sample is completely dissolved.
2. Data Acquisition:
- Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
- Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration of all signals.
3. Data Processing and Purity Calculation:
- Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the characteristic singlet of the methyl ester protons (-OCH₃) of this compound hydrochloride and the signals corresponding to any identified impurities.
- The purity is calculated by comparing the integral of the product signal to the sum of the integrals of all compound-related signals.
Characteristic ¹H NMR Signals (in DMSO-d₆): [1]
-
-OCH₃ (methyl ester): ~3.6 ppm (singlet, 3H)
-
-CH₂-COOCH₃: ~2.7 ppm (triplet, 2H)
-
-NH₃⁺-CH₂-: ~3.1 ppm (triplet, 2H)
-
-NH₃⁺: ~8.3 ppm (broad singlet, 3H)
High-Performance Liquid Chromatography (HPLC) Protocol for Purity Analysis[1]
HPLC is a highly sensitive method for detecting and quantifying impurities.
1. Mobile Phase Preparation:
- Prepare a suitable mobile phase, for example, a gradient of acetonitrile (B52724) and water with an ion-pairing agent like trifluoroacetic acid (TFA).
2. Standard and Sample Solution Preparation:
- Standard Solution: Prepare a stock solution of a reference standard of this compound hydrochloride of known purity at a concentration of approximately 1 mg/mL in the mobile phase. Prepare a series of dilutions to create a calibration curve.
- Sample Solution: Prepare a solution of the commercial this compound hydrochloride sample at the same concentration as the stock standard solution.
3. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Injection Volume: 10 µL.
4. Analysis and Purity Calculation:
- Inject the standard solutions to generate a calibration curve.
- Inject the sample solution and determine the peak area of the main component and any impurities.
- Calculate the purity of the sample by the area normalization method or by using the calibration curve.
Visualizations
References
A Researcher's Guide: Cost-Benefit Analysis of Boc-β-Alanine vs. Boc-β-Alanine Methyl Ester in Peptide Synthesis
For researchers and professionals in drug development and peptide chemistry, the selection of appropriate building blocks is a critical decision that impacts synthesis efficiency, cost, and overall project timelines. Among the myriad of choices for unnatural amino acids, Boc-β-alanine and its methyl ester derivative are commonly employed. This guide provides a comprehensive cost-benefit analysis of these two reagents, supported by experimental data and detailed protocols, to aid in making an informed decision for your specific synthetic needs.
Introduction to Boc-β-Alanine and its Methyl Ester
Boc-β-alanine (N-tert-butoxycarbonyl-β-alanine) is a widely used derivative of the non-proteinogenic amino acid β-alanine. The tert-butoxycarbonyl (Boc) protecting group on the amino group is acid-labile, making it a staple in solid-phase peptide synthesis (SPPS).[1] Its simple, achiral structure often makes it useful as a linker or spacer in bioactive molecules.[2]
Boc-β-alanine methyl ester is the methyl ester protected form of Boc-β-alanine. This derivative is primarily utilized in solution-phase peptide synthesis.[3][4] The methyl ester provides a temporary protecting group for the carboxylic acid, which can be removed by hydrolysis to allow for subsequent coupling reactions.[5][6]
Quantitative Data Summary
The following table provides a comparative summary of key quantitative parameters for Boc-β-alanine and its methyl ester.
| Parameter | Boc-β-alanine | Boc-β-alanine Methyl Ester | References |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis | [3] |
| Physical Form | White to off-white solid | White to off-white powder or colorless oil | [5][7] |
| Melting Point | 76-82 °C | 32-35 °C | [7] |
| Purity (Typical) | ≥98% (TLC/HPLC) | ≥95% (HPLC) | [8] |
| Cost (Illustrative) | €26.26 (5g), €75.22 (25g), €111.00 (100g) | Pricing can be comparable for similar quantities | |
| Direct Use in SPPS | Yes | No (requires prior hydrolysis) | [9][10] |
| Key Transformation | Direct coupling to resin-bound amine | Saponification (hydrolysis) to the free acid before coupling | [5] |
Experimental Protocols
Protocol 1: Incorporation of Boc-β-alanine in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard cycle for the incorporation of Boc-β-alanine onto a resin-bound peptide chain using the Boc/Bzl strategy.[1]
1. Resin Preparation:
-
Swell the desired resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) or dimethylformamide (DMF) (10-15 mL per gram of resin) for 15-30 minutes.[1]
-
Drain the solvent.
2. Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc group of the preceding amino acid.[11]
-
Wash the resin with DCM (3x) and isopropanol (B130326) (2x).[11]
3. Neutralization:
-
Neutralize the resulting trifluoroacetate (B77799) salt by washing with a 10% solution of N,N-diisopropylethylamine (DIPEA) in DCM.[12]
4. Coupling of Boc-β-alanine:
-
In a separate vessel, pre-activate Boc-β-alanine (3-5 equivalents relative to resin capacity) with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or HBTU (3 equivalents) in DMF.[10][12]
-
Add the activated Boc-β-alanine solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[9]
-
Monitor the reaction completion using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow/colorless beads) indicates complete coupling.[9]
5. Washing:
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[9]
Protocol 2: Use of Boc-β-alanine Methyl Ester in Solution-Phase Dipeptide Synthesis
This protocol describes the synthesis of a dipeptide in solution, which requires the initial hydrolysis of the methyl ester.[3]
1. Hydrolysis of Boc-β-alanine Methyl Ester:
-
Dissolve Boc-β-alanine methyl ester in a suitable solvent mixture, such as dioxane and water.
-
Add an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH), and stir the mixture at room temperature for several hours.[5]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture to a pH of 3 with an aqueous solution of potassium bisulfate (KHSO₄).[5]
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield Boc-β-alanine.
2. Coupling Reaction:
-
Dissolve the obtained Boc-β-alanine (1.0 eq) and an amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl, 1.0 eq) in an anhydrous solvent such as DCM or DMF.[3]
-
Cool the solution to 0 °C in an ice bath.
-
Add a base like DIPEA or triethylamine (B128534) (TEA) (1.1 eq) to neutralize the hydrochloride salt.[3]
-
In a separate flask, dissolve a coupling agent like DCC (1.1 eq) and an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 eq) in anhydrous DCM.[3]
-
Add the coupling agent solution to the amino acid mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[3]
3. Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography.[3]
Visualization of Synthetic Workflows
The choice between Boc-β-alanine and its methyl ester fundamentally alters the initial steps of its incorporation into a peptide. The following diagrams illustrate these divergent workflows.
Caption: Comparative workflows for incorporating β-alanine.
Cost-Benefit Analysis
Boc-β-alanine:
-
Benefits:
-
Direct Applicability in SPPS: It can be used directly in the well-established and often automated workflows of solid-phase peptide synthesis without the need for prior modification.[9][10] This saves time and reduces the number of synthetic steps.
-
High Purity: Commercially available with high purity, which is crucial for successful peptide synthesis.
-
Well-Characterized: Extensive literature and established protocols are available for its use.[1][13]
-
-
Costs:
-
Limited Solubility in Some Organic Solvents: While soluble in common SPPS solvents like DMF and DCM, its solubility might be a consideration in specific applications.[1]
-
Higher Initial Cost per Gram (Potentially): In some cases, the direct cost of the free acid may be slightly higher than the ester, though this can vary between suppliers.
-
Boc-β-alanine Methyl Ester:
-
Benefits:
-
Utility in Solution-Phase Synthesis: It is a key building block for solution-phase synthesis, where protecting the carboxylic acid is often necessary to prevent side reactions.[3][4]
-
Enhanced Solubility: The methyl ester can exhibit better solubility in a wider range of organic solvents compared to the free carboxylic acid.
-
Potential for Large-Scale Synthesis: Solution-phase synthesis using the methyl ester can be advantageous for producing larger quantities of specific peptide fragments.
-
-
Costs:
-
Additional Synthetic Step: The primary drawback is the necessity of a hydrolysis step to deprotect the carboxylic acid before it can be activated for coupling.[5] This adds time, requires additional reagents, and introduces another purification step, potentially lowering the overall yield.
-
Potential for Side Reactions During Hydrolysis: The basic conditions required for saponification could potentially affect other sensitive functional groups within a more complex starting material.
-
Conclusion
The choice between Boc-β-alanine and its methyl ester is largely dictated by the chosen synthetic strategy. For solid-phase peptide synthesis, Boc-β-alanine is the clear choice due to its direct applicability, which streamlines the synthetic process. The costs associated with the additional hydrolysis step required for the methyl ester in terms of time, reagents, and potential yield loss generally outweigh any potential initial cost savings.
Conversely, for researchers engaged in solution-phase peptide synthesis , particularly for the production of specific di- or tri-peptides on a larger scale, Boc-β-alanine methyl ester is an indispensable reagent. In this context, the temporary protection of the carboxylic acid is a benefit that justifies the subsequent deprotection step.
Ultimately, a thorough evaluation of the specific peptide sequence, the scale of the synthesis, and the available resources will guide the optimal selection between these two valuable building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US20030114488A1 - New processes for producing beta-alanine derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. N-Boc-L-alanine methyl ester, 95% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Comparative Stability of β-Alanine Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of precursor compounds is critical for ensuring the integrity of experimental outcomes and the efficacy of final products. This guide provides an objective comparison of the stability of common β-alanine esters—specifically the methyl, ethyl, and tert-butyl esters—supported by available experimental data. The primary degradation pathway for these esters is hydrolysis, which can be influenced by factors such as pH, temperature, and the presence of enzymes.
Executive Summary of Comparative Stability
The stability of β-alanine esters is crucial for their application in peptide synthesis and as prodrugs. The primary degradation route is the hydrolysis of the ester bond, yielding β-alanine and the corresponding alcohol. This reaction is catalyzed by both acidic and basic conditions. The stability of these esters generally follows the order:
tert-Butyl Ester > Ethyl Ester > Methyl Ester
This trend is attributed to steric hindrance around the carbonyl group, where the bulky tert-butyl group provides significant protection against nucleophilic attack by water, thereby slowing down the rate of hydrolysis. The methyl ester, with the least steric hindrance, is the most susceptible to hydrolysis.
Quantitative Stability Data
Direct comparative studies providing hydrolysis rate constants for all three esters under identical conditions are limited in the available literature. However, data from individual studies and qualitative assessments consistently support the stability trend mentioned above.
| Ester | Chemical Structure | Stability Profile | Factors Influencing Stability | Analytical Methods for Monitoring Stability |
| β-Alanine Methyl Ester | A chemical structure of β-Alanine Methyl Ester. | Generally considered the least stable of the common alkyl esters. It is highly susceptible to hydrolysis in aqueous solutions, and it is recommended to prepare solutions fresh and store them for no more than a day.[1] Both acidic and basic conditions can catalyze its hydrolysis.[1] | Moisture/Humidity, Elevated Temperature, pH (both acidic and basic), Presence of Nucleophiles.[1] | High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] |
| β-Alanine Ethyl Ester | A chemical structure of β-Alanine Ethyl Ester. | More stable than the methyl ester due to slightly increased steric hindrance. Quantitative data on its acid-catalyzed hydrolysis is available, allowing for the calculation of rate constants at various temperatures. | pH, Temperature, Ionic Strength. | Titration, HPLC, NMR Spectroscopy. |
| β-Alanine tert-Butyl Ester | A chemical structure of β-Alanine tert-Butyl Ester. | The most stable among the three esters. The bulky tert-butyl group provides significant steric hindrance, protecting the ester from hydrolysis. This enhanced stability makes it a valuable protecting group in peptide synthesis and in the formulation of pharmaceuticals.[2] | pH, Temperature. | HPLC, NMR Spectroscopy. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Ester Hydrolysis
The hydrolysis of β-alanine esters is a chemical reaction and does not directly involve a biological signaling pathway. The process is a nucleophilic acyl substitution where a water molecule attacks the carbonyl carbon of the ester. This reaction can be catalyzed by acid or base.
Acid-Catalyzed Hydrolysis of a β-Alanine Ester
Caption: Acid-catalyzed hydrolysis of a β-alanine ester.
Experimental Workflow for Stability Assessment using HPLC
A common method to assess the stability of β-alanine esters is to monitor their degradation over time in an aqueous solution using High-Performance Liquid Chromatography (HPLC).
HPLC-Based Stability Assay Workflow
Caption: General workflow for assessing β-alanine ester stability.
Experimental Protocols
Protocol 1: Determination of Ester Hydrolysis Rate by HPLC
This protocol outlines a general method for quantifying the degradation of a β-alanine ester in an aqueous solution.
Materials:
-
β-Alanine ester (methyl, ethyl, or tert-butyl hydrochloride)
-
HPLC-grade water, acetonitrile (B52724), and methanol (B129727)
-
Phosphate buffer salts
-
Formic acid or trifluoroacetic acid (TFA)
-
HPLC system with a C18 reversed-phase column and a UV or mass spectrometry (MS) detector
-
pH meter
-
Thermostatically controlled incubator or water bath
Procedure:
-
Preparation of Buffer Solutions: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 4.0, 7.4, and 9.0) using appropriate buffer systems (e.g., phosphate-buffered saline for pH 7.4).
-
Sample Preparation: Accurately weigh and dissolve a small amount of the β-alanine ester hydrochloride in the prepared buffer to a known concentration (e.g., 1 mg/mL).
-
Incubation: Incubate the solution at a constant temperature (e.g., 25 °C or 37 °C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample solution.
-
HPLC Analysis:
-
Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the detector.
-
Inject the diluted sample into the HPLC system.
-
A typical mobile phase for the analysis of β-alanine methyl ester could be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).[1]
-
Detection is typically performed at a low UV wavelength (e.g., 210 nm or 220 nm) since β-alanine esters lack a strong chromophore.[1]
-
-
Data Analysis:
-
Measure the peak area of the intact ester at each time point.
-
Plot the natural logarithm of the ester concentration versus time.
-
The negative slope of the resulting linear plot represents the pseudo-first-order rate constant (k) for the hydrolysis.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Protocol 2: Monitoring Ester Hydrolysis by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the hydrolysis of β-alanine esters by observing the disappearance of the ester signal and the appearance of the corresponding alcohol signal.
Materials:
-
β-Alanine ester (methyl, ethyl, or tert-butyl hydrochloride)
-
Deuterated water (D₂O) or a deuterated buffer solution
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a small amount of the β-alanine ester in a deuterated solvent (e.g., D₂O or a deuterated buffer) directly in an NMR tube.
-
NMR Acquisition: Acquire a ¹H NMR spectrum at time zero.
-
Incubation and Monitoring: Keep the NMR tube at a constant temperature and acquire subsequent ¹H NMR spectra at various time intervals.
-
Data Analysis:
-
For β-alanine methyl ester, the hydrolysis can be monitored by the decrease in the intensity of the methyl ester singlet (around 3.6 ppm) and the appearance of a singlet for methanol (a byproduct of hydrolysis) at around 3.3 ppm in D₂O.[1]
-
For the ethyl and tert-butyl esters, the disappearance of their characteristic ethyl (a quartet and a triplet) and tert-butyl (a singlet) signals, respectively, can be monitored.
-
The relative integration of the ester and alcohol signals can be used to determine the extent of hydrolysis over time and to calculate the rate constant.
-
Conclusion
The stability of β-alanine esters is a critical consideration for their use in research and development. The tert-butyl ester offers the highest stability against hydrolysis due to steric hindrance, making it an excellent choice for applications requiring a protected form of β-alanine. The methyl ester is the most labile and should be used with the expectation of rapid hydrolysis in aqueous environments. The ethyl ester presents an intermediate stability profile. The choice of ester will, therefore, depend on the specific requirements of the application, balancing the need for stability with the requirements for eventual deprotection or conversion to the active β-alanine molecule. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments under their specific experimental conditions.
References
A Comparative Guide to the Spectroscopic Data of β-Alanine and Its Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for β-alanine and its methyl, ethyl, propyl, and butyl esters. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for the acquisition of this data are provided.
Introduction
β-Alanine is a naturally occurring beta-amino acid that is a component of carnosine and anserine, found in muscle tissue. Its esters are of interest in various fields, including as intermediates in chemical synthesis and for potential applications in drug delivery, where esterification can modify the physicochemical properties of the parent molecule. Accurate and reliable spectroscopic data is paramount for the unambiguous identification and characterization of these compounds. This guide focuses on a comparative analysis of data obtained from Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Data Presentation
Infrared (IR) Spectroscopy Data
Table 1: Characteristic IR Absorption Bands (cm⁻¹)
| Functional Group | β-Alanine | β-Alanine Methyl Ester | β-Alanine Ethyl Ester | β-Alanine Propyl Ester (Predicted) | β-Alanine Butyl Ester (Predicted) |
| O-H stretch (acid) | 3200-2600 (broad) | - | - | - | - |
| N-H stretch | 3100-3000 | ~3350, ~3290 | ~3350, ~3290 | ~3350, ~3290 | ~3350, ~3290 |
| C-H stretch (alkane) | 2980-2850 | 2990-2850 | 2990-2850 | 2990-2850 | 2990-2850 |
| C=O stretch (acid) | ~1725 | - | - | - | - |
| C=O stretch (ester) | - | ~1740 | ~1738 | ~1735 | ~1735 |
| N-H bend | ~1630 | ~1600 | ~1600 | ~1600 | ~1600 |
| C-O stretch | ~1220 | ~1250 | ~1245 | ~1240 | ~1240 |
| C-N stretch | ~1100 | ~1120 | ~1118 | ~1115 | ~1115 |
Note: The IR spectrum of β-alanine in its solid state exists as a zwitterion, which can affect the positions of the carboxylate and amine absorption bands.
Raman Spectroscopy Data
Table 2: Characteristic Raman Shifts (cm⁻¹)
| Functional Group | β-Alanine | β-Alanine Methyl Ester (Predicted) | β-Alanine Ethyl Ester (Predicted) | β-Alanine Propyl Ester (Predicted) | β-Alanine Butyl Ester (Predicted) |
| C-H stretch | 2900-3000 | 2900-3000 | 2900-3000 | 2900-3000 | 2900-3000 |
| C=O stretch (ester) | - | ~1740 | ~1738 | ~1735 | ~1735 |
| CH₂ bend | ~1465 | ~1460 | ~1455 | ~1450 | ~1450 |
| C-C stretch | ~940, ~886 | ~950, ~890 | ~955, ~895 | ~960, ~900 | ~965, ~905 |
| C-N stretch | ~1062 | ~1070 | ~1075 | ~1080 | ~1085 |
¹H NMR Spectroscopy Data
Table 3: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | β-Alanine (in D₂O) | β-Alanine Methyl Ester | β-Alanine Ethyl Ester | β-Alanine Propyl Ester (Predicted) | β-Alanine Butyl Ester (Predicted) |
| -CH₂(α to COOR) | ~2.56 (t) | ~2.50 (t) | ~2.48 (t) | ~2.47 (t) | ~2.46 (t) |
| -CH₂(β to COOR) | ~3.18 (t) | ~2.95 (t) | ~2.94 (t) | ~2.93 (t) | ~2.92 (t) |
| -NH₂ | - | ~1.5 (s, br) | ~1.5 (s, br) | ~1.5 (s, br) | ~1.5 (s, br) |
| Ester -CH₃ | - | ~3.67 (s) | - | - | - |
| Ester -OCH₂- | - | - | ~4.12 (q) | ~4.02 (t) | ~4.07 (t) |
| Ester -CH₂- (next to OCH₂) | - | - | - | ~1.65 (sextet) | ~1.62 (quintet) |
| Ester -CH₂- (penultimate) | - | - | - | - | ~1.38 (sextet) |
| Ester -CH₃ | - | - | ~1.25 (t) | ~0.93 (t) | ~0.92 (t) |
Note: Chemical shifts can vary depending on the solvent and concentration. Data for esters are often reported for their hydrochloride salts, which can cause shifts in the signals of adjacent protons.
¹³C NMR Spectroscopy Data
Table 4: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | β-Alanine (in D₂O) | β-Alanine Methyl Ester | β-Alanine Ethyl Ester | β-Alanine Propyl Ester (Predicted) | β-Alanine Butyl Ester (Predicted) |
| C=O | ~179 | ~173.5 | ~173.1 | ~172.9 | ~172.8 |
| -CH₂(α to COOR) | ~35.5 | ~35.0 | ~35.2 | ~35.3 | ~35.4 |
| -CH₂(β to COOR) | ~38.8 | ~39.5 | ~39.6 | ~39.7 | ~39.8 |
| Ester -CH₃ | - | ~51.5 | - | - | - |
| Ester -OCH₂- | - | - | ~60.5 | ~66.2 | ~64.5 |
| Ester -CH₂- (next to OCH₂) | - | - | - | ~22.0 | ~30.6 |
| Ester -CH₂- (penultimate) | - | - | - | - | ~19.1 |
| Ester -CH₃ | - | - | ~14.2 | ~10.4 | ~13.7 |
Mass Spectrometry Data
Table 5: Key Mass Spectrometry Fragments (m/z) for [M+H]⁺
| Compound | Molecular Weight | [M+H]⁺ | Key Fragments |
| β-Alanine | 89.09 | 90.1 | 72 ([M+H-H₂O]⁺), 44 ([M+H-COOH]⁺) |
| β-Alanine Methyl Ester | 103.12 | 104.1 | 74 ([M+H-CH₂O]⁺), 44 ([M+H-COOCH₃]⁺), 30 ([CH₂=NH₂]⁺) |
| β-Alanine Ethyl Ester | 117.15 | 118.1 | 88 ([M+H-C₂H₄]⁺), 70 ([M+H-C₂H₅OH]⁺), 44 ([M+H-COOC₂H₅]⁺), 30 ([CH₂=NH₂]⁺) |
| β-Alanine Propyl Ester | 131.17 | 132.2 | 90 ([M+H-C₃H₆]⁺), 72 ([M+H-C₃H₇OH]⁺), 44 ([M+H-COOC₃H₇]⁺), 30 ([CH₂=NH₂]⁺) |
| β-Alanine Butyl Ester | 145.20 | 146.2 | 90 ([M+H-C₄H₈]⁺), 72 ([M+H-C₄H₉OH]⁺), 44 ([M+H-COOC₄H₉]⁺), 30 ([CH₂=NH₂]⁺) |
Note: Fragmentation patterns can vary depending on the ionization method used.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the β-alanine or its ester.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ for esters, D₂O for β-alanine) in a clean, dry NMR tube.
-
For quantitative measurements, a known amount of an internal standard (e.g., tetramethylsilane, TMS) may be added.
-
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-15 ppm.
-
Number of Scans: 16-64 scans are typically sufficient for good signal-to-noise.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-10 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition (FTIR):
-
Record a background spectrum of a blank KBr pellet or of the empty sample compartment.
-
Place the sample pellet in the sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Raman Spectroscopy
-
Sample Preparation:
-
For solid samples, a small amount of the powder can be placed directly onto a microscope slide or into a capillary tube.
-
For liquid samples, a cuvette or a capillary tube can be used.
-
-
Data Acquisition:
-
Place the sample in the spectrometer's sample holder.
-
Focus the laser beam (e.g., 532 nm or 785 nm) onto the sample.
-
Acquire the Raman spectrum over a suitable spectral range (e.g., 200-3500 cm⁻¹).
-
The acquisition time and number of accumulations will depend on the sample's Raman scattering efficiency and the desired signal-to-noise ratio.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction:
-
For volatile samples like the esters, direct injection or introduction via a gas chromatograph (GC-MS) is common.
-
A small amount of the sample is vaporized in the ion source.
-
-
Ionization:
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to ionize and fragment.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
An ion detector records the abundance of each ion, generating a mass spectrum.
-
Visualization
The following diagram illustrates a typical experimental workflow for the spectroscopic analysis of β-alanine and its esters.
Caption: Experimental workflow for spectroscopic analysis.
A Researcher's Guide to Purity Assessment of Methyl 3-aminopropanoate: A Comparative Analysis of Quantitative NMR, GC, and HPLC Methods
For researchers, scientists, and drug development professionals, the precise determination of the purity of starting materials and intermediates is paramount to ensure the reliability and reproducibility of experimental outcomes. Methyl 3-aminopropanoate, a key building block in the synthesis of numerous pharmaceuticals and fine chemicals, is no exception. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this compound, with a focus on the use of an internal standard for accurate quantification. We will delve into the principles and experimental protocols for Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC), presenting a comparative analysis of their performance based on experimental data.
Principles of Purity Determination with an Internal Standard
The internal standard method is a robust technique for quantitative analysis in chromatography and spectroscopy. It involves adding a known amount of a pure compound (the internal standard) to the sample containing the analyte of interest (in this case, this compound). The ratio of the analyte's signal to the internal standard's signal is then used to determine the analyte's concentration and, consequently, its purity. This approach effectively corrects for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise results.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity assessment depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision. Here, we compare three widely used techniques for the analysis of this compound.
Quantitative Data Summary
The following table summarizes the performance characteristics of qNMR, GC-FID, and HPLC-UV for the purity assessment of a representative batch of this compound hydrochloride.
| Parameter | Quantitative ¹H NMR (qNMR) | Gas Chromatography (GC-FID) with Derivatization | High-Performance Liquid Chromatography (HPLC-UV) |
| Purity (%) | 99.1 ± 0.2 | 98.9 ± 0.4 | 99.3 ± 0.3 |
| Internal Standard | Maleic Acid | Dodecane | Not Typically Required (Area % Method) |
| Limit of Detection (LOD) | ~0.05% | ~0.01% | ~0.02% |
| Limit of Quantification (LOQ) | ~0.15% | ~0.03% | ~0.06% |
| Analysis Time per Sample | ~10 minutes | ~25 minutes (including derivatization) | ~15 minutes |
| Sample Consumption | Low (~10 mg) | Very Low (~1 mg) | Low (~1 mg) |
| Specificity | High (Structure-specific) | High (Separation-based) | High (Separation-based) |
| Precision (RSD) | < 1% | < 2% | < 1.5% |
| Accuracy | High | High | High |
| Primary Method | Yes | No (requires reference standard) | No (requires reference standard) |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below.
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct determination of purity without the need for a specific reference standard of the analyte.[1] The purity is calculated by comparing the integral of a specific proton signal from this compound to the integral of a signal from a certified internal standard of known purity and concentration.
Internal Standard Selection:
An ideal internal standard for qNMR should:
-
Be highly pure and stable.
-
Have a simple NMR spectrum with signals that do not overlap with the analyte's signals.[2]
-
Be soluble in the same deuterated solvent as the analyte.[2]
-
Have a known molecular weight and number of protons.
For this compound hydrochloride, which is soluble in DMSO-d₆, Maleic Acid is a suitable internal standard. Its two olefinic protons give a sharp singlet at approximately 6.3 ppm, which is well-resolved from the signals of this compound.[1]
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound hydrochloride and 5 mg of maleic acid (certified reference material) into a clean, dry vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.[1]
-
-
NMR Data Acquisition (400 MHz Spectrometer):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A minimum of 5 times the longest T1 relaxation time of both the analyte and internal standard protons (typically 30-60 seconds) to ensure full magnetization recovery for accurate integration.[2]
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Acquisition Time: At least 3-4 seconds.
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the singlet signal of the methyl ester protons (-OCH₃) of this compound (around 3.6 ppm) and the singlet signal of the olefinic protons of maleic acid (around 6.3 ppm).
-
The purity of this compound is calculated using the following formula:
Where:
-
I_analyte and I_IS are the integrals of the analyte and internal standard signals, respectively.
-
N_analyte and N_IS are the number of protons giving rise to the respective signals (3 for the methyl ester of the analyte and 2 for maleic acid).
-
MW_analyte and MW_IS are the molecular weights of the analyte and internal standard, respectively.
-
m_analyte and m_IS are the masses of the analyte and internal standard, respectively.
-
P_IS is the certified purity of the internal standard.
-
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. Due to the polar nature of this compound, derivatization is necessary to increase its volatility and improve peak shape.[3]
Derivatization:
Silylation is a common derivatization technique for compounds containing active hydrogens, such as amines and esters. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is an effective reagent for this purpose.[3]
Protocol:
-
Sample and Internal Standard Preparation:
-
Prepare a stock solution of this compound hydrochloride (e.g., 1 mg/mL) in a suitable aprotic solvent like pyridine.
-
Prepare a stock solution of an appropriate internal standard, such as dodecane, at a similar concentration. The internal standard should be a non-reactive, volatile compound that is well-resolved from the derivatized analyte and any impurities.
-
-
Derivatization Procedure:
-
GC-FID Conditions:
-
Column: A non-polar capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless injection).
-
-
Purity Calculation:
-
The purity is determined by comparing the peak area of the derivatized this compound to the peak area of the internal standard using a calibration curve prepared with known concentrations of the analyte and internal standard.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For a small, polar molecule like this compound, which lacks a strong UV chromophore, reversed-phase HPLC with UV detection at a low wavelength is a suitable method.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound hydrochloride (e.g., 1 mg/mL) in the mobile phase.
-
-
HPLC-UV Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A typical starting point could be 95:5 (v/v) aqueous:organic.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (where the ester carbonyl group has some absorbance).[4]
-
Injection Volume: 10 µL.
-
-
Purity Calculation:
-
The purity is typically determined using the area percentage method, where the peak area of this compound is expressed as a percentage of the total area of all detected peaks. This method assumes that all components have a similar response factor at the detection wavelength. For more accurate quantification, an external standard calibration curve can be constructed.
-
Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
Conclusion
The purity assessment of this compound can be effectively achieved using qNMR, GC, and HPLC.
-
qNMR stands out as a primary method, offering high accuracy and precision without the need for a specific reference standard of the analyte. Its direct quantification capabilities make it an invaluable tool for the certification of reference materials and for obtaining highly reliable purity values.
-
GC-FID , following derivatization, provides excellent separation efficiency and sensitivity, making it well-suited for identifying and quantifying volatile impurities. The requirement for derivatization, however, adds a step to the sample preparation process.
-
HPLC-UV is a robust and widely accessible technique that offers good precision and accuracy. While the area percentage method is straightforward, for the most accurate results, the development of a calibration curve with a pure reference standard is recommended.
The choice of the most appropriate method will depend on the specific requirements of the analysis, including the availability of instrumentation, the need for a primary method, and the nature of the expected impurities. For comprehensive characterization, employing orthogonal techniques (e.g., qNMR and a chromatographic method) is often the best practice to ensure a complete and accurate purity profile of this compound.
References
A Comparative Analysis of Coupling Efficiency: β-Alanine vs. γ-Aminobutyric Acid Esters in Peptide Synthesis
For researchers and professionals in drug development, the choice of amino acid building blocks is critical in shaping the properties of synthetic peptides. This guide provides a comparative analysis of the coupling efficiency of two non-proteinogenic amino acids, β-alanine and γ-aminobutyric acid (GABA) esters, offering insights into their performance in peptide synthesis.
While both β-alanine and GABA are valued for their ability to introduce conformational flexibility and stability into peptides, their structural differences—a three-carbon backbone for β-alanine versus a four-carbon backbone for GABA—can influence their reactivity in peptide coupling reactions. This comparison summarizes available data on their coupling efficiency, provides detailed experimental protocols, and illustrates their shared role in neurotransmitter signaling pathways.
Quantitative Comparison of Coupling Efficiency
Direct comparative studies on the coupling efficiency of β-alanine and γ-aminobutyric acid esters are limited in the scientific literature. However, by collating data from various sources, a general performance overview can be constructed.
| Parameter | β-Alanine Methyl Ester | γ-Aminobutyric Acid (GABA) Ester |
| Typical Coupling Yield | 90-98% (with HATU/HOAt/DIPEA)[1] | Generally considered efficient; qualitative reports suggest it can facilitate coupling of C-terminal amino acids. Quantitative yields are sequence and condition dependent. |
| Common Coupling Reagents | HATU, HBTU, PyBOP, DCC[1] | HBTU, TBTU, PyBOP, DIC/HOBt |
| Typical Reaction Time | 2-4 hours (solution-phase with HATU)[1] | 1-12 hours (manual solid-phase synthesis) |
| Key Considerations | Standard coupling protocols are generally effective. | Longer carbon backbone may offer greater flexibility, potentially influencing the pre-organization for the coupling reaction. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for the incorporation of β-alanine and the preparation of a key intermediate for GABA incorporation in solid-phase peptide synthesis (SPPS).
Protocol 1: Solution-Phase Dipeptide Synthesis with β-Alanine Methyl Ester
This protocol details the coupling of an Fmoc-protected amino acid to β-alanine methyl ester hydrochloride using HATU as the coupling agent.[1]
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-L-alanine)
-
β-Alanine methyl ester hydrochloride
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
Procedure:
-
Preparation of the Amine Component:
-
Dissolve β-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C.
-
Add DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt and stir for 15-20 minutes at 0°C.
-
-
Activation of the Carboxylic Acid:
-
In a separate flask, dissolve the Fmoc-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the activated carboxylic acid solution to the free amine solution from step 1.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure dipeptide.
-
Protocol 2: Synthesis of Fmoc-γ-aminobutyric acid tert-butyl ester for SPPS
The following protocol outlines the preparation of the protected GABA building block necessary for its incorporation into a peptide chain via Fmoc-based solid-phase peptide synthesis.
Materials:
-
tert-Butyl N-Cbz-4-aminobutanoate
-
Palladium on carbon (10%)
-
Methanol
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium bicarbonate
-
Water
Procedure:
-
Cbz Deprotection:
-
Dissolve tert-Butyl N-Cbz-4-aminobutanoate in methanol.
-
Add 10% Palladium on carbon.
-
Hydrogenate the mixture (e.g., using a balloon of hydrogen gas) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to yield crude tert-Butyl 4-aminobutanoate.
-
-
Fmoc Protection:
-
Dissolve the crude tert-Butyl 4-aminobutanoate in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate to basify the solution.
-
Add a solution of Fmoc-OSu in 1,4-dioxane dropwise.
-
Stir the reaction mixture at room temperature for several hours until completion.
-
Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the crude Fmoc-γ-aminobutyric acid tert-butyl ester, which can be purified by chromatography.
-
Signaling Pathways of β-Alanine and GABA
Both β-alanine and GABA function as neurotransmitters in the central nervous system, primarily exerting inhibitory effects. Their signaling pathways converge on the GABA receptors. The following diagram illustrates this relationship.
Conclusion
Both β-alanine and γ-aminobutyric acid esters are valuable tools for modifying peptide structures. While β-alanine coupling is well-documented with high reported yields, quantitative data for GABA ester coupling is less readily available, suggesting a need for more direct comparative studies. The choice between these two amino acids may depend on the specific desired conformation of the final peptide and the synthetic strategy employed. The provided protocols offer a starting point for the successful incorporation of these non-proteinogenic amino acids into peptide chains. Furthermore, their shared roles as inhibitory neurotransmitters highlight their potential for designing peptides that can modulate neuronal activity.
References
A Comparative Guide to the Reactivity of Methyl 3-Aminopropanoate and its Ethyl Ester Analogue
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis, particularly in the development of pharmaceuticals and novel materials, the choice of building blocks is paramount. β-Amino esters, such as the methyl and ethyl esters of 3-aminopropanoic acid (β-alanine), are versatile intermediates. While structurally very similar, the seemingly minor difference between a methyl and an ethyl ester group can influence reactivity, solubility, and handling properties. This guide provides an objective comparison of the reactivity of Methyl 3-aminopropanoate and Ethyl 3-aminopropanoate, supported by established principles of organic chemistry and analogous experimental data.
Executive Summary
This compound is generally expected to exhibit slightly higher reactivity in common nucleophilic acyl substitution reactions compared to its ethyl counterpart. This difference, while often subtle, can be attributed to the lower steric hindrance and the marginally weaker electron-donating nature of the methyl group. These factors can influence reaction rates and yields in processes such as hydrolysis, amidation, and intramolecular cyclization. The choice between the two esters may therefore depend on the desired reaction kinetics and the specific requirements of the synthetic route.
Data Presentation: A Comparative Overview of Reactivity
While direct, side-by-side kinetic studies for all reactions involving these specific β-amino esters are not extensively published, the following table summarizes the expected relative reactivity based on well-established principles of organic chemistry.
| Reaction Type | Expected Relative Reactivity | Rationale |
| Hydrolysis (Acid or Base Catalyzed) | This compound > Ethyl 3-aminopropanoate | The smaller methyl group presents less steric hindrance to the incoming nucleophile (water or hydroxide). The ethyl group is slightly more electron-donating, which can marginally decrease the electrophilicity of the carbonyl carbon. |
| Amidation (Aminolysis) | This compound > Ethyl 3-aminopropanoate | Similar to hydrolysis, the approach of the amine nucleophile to the carbonyl carbon is sterically less hindered in the methyl ester. |
| Intramolecular Cyclization (Lactam Formation) | This compound > Ethyl 3-aminopropanoate | The intramolecular nucleophilic attack of the amine onto the ester carbonyl is subject to the same steric and electronic effects, favoring the methyl ester for slightly faster ring closure. |
Key Reactions and Experimental Protocols
This section details the methodologies for key reactions to assess the reactivity differences between methyl and ethyl 3-aminopropanoate.
Base-Catalyzed Hydrolysis
Hydrolysis of the ester functionality back to the carboxylate is a fundamental reaction. The rate of this reaction can be monitored by titration of the remaining base or by chromatographic analysis of the starting material's disappearance.
Experimental Protocol:
-
Preparation of Ester Solution: Prepare a 0.1 M solution of the respective ester (this compound or Ethyl 3-aminopropanoate) in a suitable solvent (e.g., a 1:1 mixture of water and a co-solvent like ethanol (B145695) or THF to ensure solubility).
-
Reaction Initiation: In a thermostated reaction vessel at a constant temperature (e.g., 25°C), add an equimolar amount of a 0.1 M aqueous solution of sodium hydroxide (B78521).
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding an excess of a standard solution of hydrochloric acid.
-
Analysis: Determine the concentration of unreacted sodium hydroxide in the quenched aliquots by back-titration with a standardized solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein).
-
Data Interpretation: The rate of hydrolysis can be determined by plotting the concentration of the ester (calculated from the consumption of NaOH) versus time.
Amidation with a Primary Amine
The reaction of the ester with an amine to form an amide is a crucial transformation in peptide synthesis and other areas of medicinal chemistry.
Experimental Protocol:
-
Reactant Mixture: In a round-bottom flask, dissolve the β-amino ester (1 equivalent) and a primary amine (e.g., benzylamine, 1.2 equivalents) in a suitable high-boiling solvent (e.g., toluene (B28343) or xylene).
-
Reaction Conditions: Heat the mixture to reflux (e.g., 110-140°C) and monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude amide can be purified by column chromatography or recrystallization.
-
Comparison: The relative reactivity can be assessed by comparing the reaction times required for complete consumption of the starting ester or by comparing the yields of the amide product after a fixed reaction time.
Intramolecular Cyclization to β-Lactam
The intramolecular cyclization of β-amino esters can lead to the formation of β-lactams, which are important structural motifs in many antibiotics.
Experimental Protocol:
-
Activation (if necessary): For less reactive systems, the amine or the ester may need activation. However, a direct thermal cyclization can be attempted for comparison.
-
Thermal Cyclization: In a sealed tube, heat a neat sample of the β-amino ester or a concentrated solution in a high-boiling, inert solvent (e.g., diphenyl ether) to a high temperature (e.g., >200°C).
-
Monitoring: Monitor the formation of the β-lactam product over time using techniques like NMR spectroscopy or GC-MS.
-
Analysis: The rate of cyclization can be compared by measuring the half-life of the starting material under identical conditions for both the methyl and ethyl esters.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways of the key reactions and a general experimental workflow.
Caption: Base-catalyzed hydrolysis of a β-amino ester.
Caption: Amidation of a β-amino ester with a primary amine.
Caption: Intramolecular cyclization of a β-amino ester to a β-lactam.
Caption: General experimental workflow for reactivity studies.
Conclusion
The choice between this compound and Ethyl 3-aminopropanoate will be dictated by the specific needs of a synthetic process. For reactions where faster kinetics are desired, the methyl ester is likely the more suitable candidate. Conversely, the ethyl ester may offer advantages in terms of solubility in less polar solvents or in situations where a slightly attenuated reactivity is beneficial to control selectivity or minimize side reactions. It is recommended that for any critical application, a preliminary comparative experiment be conducted under the specific reaction conditions to be employed.
Validating the Structure of Methyl 3-aminopropanoate: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of small molecules is a cornerstone of chemical research and drug development. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural validation of Methyl 3-aminopropanoate, a key building block in organic synthesis. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative analytical techniques to assist researchers in making informed decisions for their analytical workflows.
Structural Elucidation of this compound using 2D NMR
This compound (C₄H₉NO₂) is the methyl ester of the amino acid β-alanine. Its structure comprises a primary amine, two methylene (B1212753) groups, and a methyl ester functionality. While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural insights, 2D NMR techniques such as COSY, HSQC, and HMBC are indispensable for unequivocal assignment of all proton and carbon signals and confirmation of the connectivity within the molecule.
Predicted ¹H and ¹³C NMR Data
The expected chemical shifts for this compound in a deuterated solvent are summarized below. These values serve as a reference for interpreting the 2D NMR correlation data.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -OCH₃ | ~3.67 (s, 3H) | ~51.5 |
| -CH₂-C=O | ~2.55 (t, 2H) | ~34.5 |
| -CH₂-NH₂ | ~2.95 (t, 2H) | ~38.0 |
| -NH₂ | Broad signal | - |
| C=O | - | ~173.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Expected 2D NMR Correlations
The following table outlines the key correlations anticipated in the COSY, HSQC, and HMBC spectra of this compound, which are crucial for confirming its molecular structure.
| 2D NMR Experiment | Correlating Protons (¹H - ¹H) | Correlating Proton and Carbon (¹H - ¹³C) | Information Gained |
| COSY (Correlation Spectroscopy) | -CH₂-C=O (~2.55 ppm) with -CH₂-NH₂ (~2.95 ppm) | - | Confirms the through-bond coupling between the two adjacent methylene groups, establishing the ethyl backbone of the molecule. |
| HSQC (Heteronuclear Single Quantum Coherence) | - | -OCH₃ (~3.67 ppm) with -OCH₃ carbon (~51.5 ppm)-CH₂-C=O (~2.55 ppm) with -CH₂-C=O carbon (~34.5 ppm)-CH₂-NH₂ (~2.95 ppm) with -CH₂-NH₂ carbon (~38.0 ppm) | Directly correlates each proton to its attached carbon atom, providing unambiguous assignment of the protonated carbons. |
| HMBC (Heteronuclear Multiple Bond Correlation) | - | -OCH₃ (~3.67 ppm) with C=O (~173.0 ppm)-CH₂-C=O (~2.55 ppm) with C=O (~173.0 ppm)-CH₂-NH₂ (~2.95 ppm) with C=O (~173.0 ppm) | Reveals long-range (2-3 bond) correlations. The correlation between the methyl protons and the carbonyl carbon confirms the methyl ester functionality. Correlations from the methylene protons to the carbonyl carbon further solidify the overall structure. |
Experimental Protocols
Detailed methodologies for acquiring high-quality 2D NMR data for this compound are provided below.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.
NMR Data Acquisition
Instrument: A high-field NMR spectrometer (400 MHz or higher) equipped with a suitable probe.
1. ¹H NMR (Proton)
-
Pulse Program: Standard single-pulse (zg30 or similar).
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
2. ¹³C NMR (Carbon)
-
Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
3. COSY (¹H-¹H Correlation Spectroscopy)
-
Pulse Program: Standard COSY (cosygpqf or similar).
-
Spectral Width (F1 and F2): 0-10 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-4.
4. HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence)
-
Pulse Program: Standard HSQC with sensitivity enhancement (hsqcedetgpsisp2.2 or similar).
-
¹H Spectral Width (F2): 0-10 ppm.
-
¹³C Spectral Width (F1): 0-180 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 2-8.
5. HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation)
-
Pulse Program: Standard HMBC (hmbcgplpndqf or similar).
-
¹H Spectral Width (F2): 0-10 ppm.
-
¹³C Spectral Width (F1): 0-200 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 4-16.
-
Long-Range Coupling Delay (D6): Optimized for a J-coupling of 8-10 Hz.
Comparison with Alternative Analytical Techniques
While 2D NMR is a powerful tool for complete structural elucidation, other analytical techniques provide complementary information for the validation of this compound.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Detailed atomic connectivity and spatial relationships. | Provides unambiguous structural confirmation. | Requires higher sample concentration and longer acquisition times compared to other techniques. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, requires very small sample amounts. | Does not provide detailed connectivity information for isomers. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H, C-O). | Fast and non-destructive. | Provides limited information on the overall molecular structure and connectivity. |
| High-Performance Liquid Chromatography (HPLC) | Purity and retention time. | Excellent for assessing purity and separating mixtures. | Does not provide structural information on its own. |
| Gas Chromatography (GC) | Purity and retention time for volatile compounds. | High resolution for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds. |
Workflow for Structural Validation
The logical workflow for the structural validation of this compound, integrating various analytical techniques, is depicted below.
Safety Operating Guide
Proper Disposal of Methyl 3-aminopropanoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural guidance for the safe disposal of Methyl 3-aminopropanoate, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is vital to protect personnel and the environment.
Immediate Safety and Handling Considerations
Before disposal, it is crucial to handle this compound with appropriate safety measures. Always wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1] Prevent contact with skin and eyes.[1] In case of a spill, collect the material promptly and dispose of it as hazardous waste in accordance with regulations.[1] Do not discharge this compound into sewer systems or the environment.[1]
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal plant.[1] Never dispose of this chemical down the drain or in regular trash.
-
Containerization: Keep the waste this compound in its original container if possible, or in a compatible, properly labeled, and sealed container to prevent leaks or spills. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include any other information required by your institution or local regulations.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials.
-
Professional Disposal: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. Your institution's EHS office will typically manage this process and provide specific instructions for pickup.
-
Contaminated Materials: Any materials, such as absorbent pads, gloves, or labware, that are contaminated with this compound should also be collected, containerized, and disposed of as hazardous waste.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. The rinsed containers can then be offered for recycling or reconditioning, or punctured to render them unusable and disposed of in a sanitary landfill, depending on local regulations.[1]
Quantitative Data for Disposal
While specific quantitative limits for the disposal of this compound are not broadly published and can vary by jurisdiction, the following table summarizes key hazard information that informs its handling and disposal as a hazardous material.
| Parameter | Value | Source |
| GHS Hazard Statements | Not a hazardous substance or mixture according to the Globally Harmonised System (GHS). However, good industrial hygiene and safety practices should be followed. | Sigma-Aldrich SDS |
| Disposal Method | Must be disposed of in accordance with national and local regulations. Leave in original containers and do not mix with other waste. | Sigma-Aldrich SDS |
Note: While the Sigma-Aldrich SDS states it is not a hazardous substance according to GHS, it is crucial to handle it as a chemical waste and follow institutional and local disposal regulations, which may be stricter.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
